molecular formula C41H50N6O2 B1663556 Bisoctrizole CAS No. 103597-45-1

Bisoctrizole

Cat. No.: B1663556
CAS No.: 103597-45-1
M. Wt: 658.9 g/mol
InChI Key: FQUNFJULCYSSOP-UHFFFAOYSA-N
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Description

Bisoctrizole is a diarylmethane.
This compound, or methylene bis-benzotriazolyl tetramethylbutylphenol, is a broad-spectrum organic UV filter that is marketed as Tinosorb M. It is a benzotriazole-based organic compound that absorbs, reflects, and scatters both UV-A and UV-B rays. This compound is not approved by the FDA, but is approved in the EU and other parts of the world as a UV-filter in sunscreens, day care products and skin lightening products at a maximum concentration of 10%.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
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Properties

IUPAC Name

2-(benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol
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InChI

InChI=1S/C41H50N6O2/c1-38(2,3)24-40(7,8)28-20-26(36(48)34(22-28)46-42-30-15-11-12-16-31(30)43-46)19-27-21-29(41(9,10)25-39(4,5)6)23-35(37(27)49)47-44-32-17-13-14-18-33(32)45-47/h11-18,20-23,48-49H,19,24-25H2,1-10H3
Source PubChem
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InChI Key

FQUNFJULCYSSOP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC4=C(C(=CC(=C4)C(C)(C)CC(C)(C)C)N5N=C6C=CC=CC6=N5)O
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Molecular Formula

C41H50N6O2
Source PubChem
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DSSTOX Substance ID

DTXSID2046703
Record name Bisoctrizole
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Molecular Weight

658.9 g/mol
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Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals
Record name Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-
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Solubility

< 5 ng/L at 25 °C
Record name Bisoctrizole
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CAS No.

103597-45-1
Record name 2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]
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Record name Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-
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Record name 2,2'-methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol)
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Record name Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)
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Record name BISOCTRIZOLE
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Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Bisoctrizole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bisoctrizole, commercially known as Tinosorb® M, represents a significant advancement in ultraviolet (UV) radiation protection technology. As a benzotriazole-based organic compound, its unique formulation into microfine particles confers a hybrid mechanism of action, distinguishing it from traditional soluble organic absorbers and inorganic particulate filters. This guide provides a detailed examination of this compound's core mechanism, summarizing key quantitative data and outlining the experimental protocols used for its characterization.

Core Mechanism of Action: A Hybrid Approach

This compound (INCI: Methylene Bis-Benzotriazolyl Tetramethylbutylphenol) is a broad-spectrum UV filter that provides protection across the entire UVB and UVA range (approximately 280-400 nm).[1][2][3] Its innovative nature lies in its physical form; although an organic molecule, it is utilized as a dispersion of microfine particles, typically under 200 nm in size.[4][5] This particulate nature enables a triple-action mechanism that combines the benefits of both chemical and physical sunscreens: UV absorption, light scattering, and light reflection.

  • UV Absorption (Chemical Action): Like conventional organic UV filters, this compound's molecular structure, specifically its hydroxyphenyl benzotriazole groups, absorbs high-energy UV photons. Upon absorption, the molecule undergoes a reversible electronic transition, converting the UV energy into a less harmful form, primarily heat, which is then dissipated. This process is highly efficient and photostable, meaning the molecule resists degradation upon exposure to light, providing long-lasting protection.

  • Light Scattering & Reflection (Physical Action): Due to its formulation as microfine organic particles, this compound also functions as a physical blocker. When UV radiation encounters these particles, a portion of the light is scattered and reflected away from the skin. This physical attenuation mechanism is characteristic of mineral sunscreens like titanium dioxide and zinc oxide and contributes significantly to this compound's overall efficacy, particularly in boosting the Sun Protection Factor (SPF) and UVA protection when combined with other filters.

This tripartite mechanism makes this compound a highly efficient and versatile photoprotective agent.

G This compound's Triple-Action UV Protection Mechanism cluster_0 cluster_1 cluster_2 This compound's Triple-Action UV Protection Mechanism UVR Incoming UV Radiation (UVA & UVB) This compound This compound Microfine Particle UVR->this compound Interacts with Absorption Absorption (Chemical) This compound->Absorption Scattering Scattering (Physical) This compound->Scattering Reflection Reflection (Physical) This compound->Reflection Heat Energy dissipated as Heat Absorption->Heat Converts to Scattered Scattered UV Scattering->Scattered Reflected Reflected UV Reflection->Reflected

This compound's Triple-Action UV Protection Mechanism

Physicochemical and Photoprotective Properties

The efficacy of this compound is defined by several key quantitative parameters that have been characterized through extensive research.

PropertyValue / RangeSource(s)
Chemical Name 2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]
INCI Name Methylene Bis-Benzotriazolyl Tetramethylbutylphenol
CAS Number 103597-45-1
Molecular Formula C₄₁H₅₀N₆O₂
Molecular Weight ~658.89 g/mol
Physical Form Aqueous dispersion of microfine particles
Particle Size < 200 nm
UV Protection Spectrum ~280 – 400 nm (Broad Spectrum UVA/UVB)
Peak Absorption 303 nm (UVB) and 358 nm (UVA)
Dermal Penetration Minimal (~0.01% in in vitro human skin models)
Max Concentration (EU) 10%
Photostability Highly photostable; stabilizes other UV filters like octinoxate

Key Experimental Protocols

The characterization of this compound's mechanism and efficacy relies on standardized and validated experimental methodologies.

In Vitro Sun Protection Factor (SPF) Determination

This method evaluates the UVB protection efficacy of a sunscreen formulation containing this compound without the use of human subjects.

  • Objective: To measure the absorption profile of a sunscreen film and calculate its SPF value.

  • Apparatus: UV-Vis Spectrophotometer with an integrating sphere (e.g., Labsphere 2000), Polymethylmethacrylate (PMMA) plates with a roughened surface to mimic skin topography.

  • Methodology:

    • Sample Application: A precise amount of the sunscreen formulation (typically 1.2 to 1.3 mg/cm²) is applied uniformly to the surface of a PMMA plate. The product is spread meticulously to create a homogenous film.

    • Equilibration: The prepared plate is allowed to dry for a set period (e.g., 15-30 minutes) in the dark to allow the film to stabilize.

    • Transmittance Measurement: The plate is placed in the spectrophotometer. The transmittance of UV light through the sunscreen film is measured at defined intervals (e.g., every 1 nm) across the UV spectrum (290-400 nm). A blank PMMA plate is used as a reference.

    • Photostability Assessment (Optional but Recommended): The sample is exposed to a controlled dose of UV radiation from a solar simulator to induce any potential photodegradation. A second transmittance measurement is then taken.

    • SPF Calculation: The absorbance values are mathematically converted into an SPF value using the following equation, which integrates the erythemal action spectrum (Eλ) and the solar emission spectrum (Iλ) over the UV range. SPFin vitro = ∫ E(λ)I(λ) dλ / ∫ E(λ)I(λ)T(λ) dλ (Where T(λ) is the measured transmittance at each wavelength).

G Experimental Workflow for In Vitro SPF Determination cluster_workflow arrow arrow start Start prep 1. Substrate Preparation (PMMA Plate) start->prep apply 2. Sample Application (1.3 mg/cm²) prep->apply measure1 3. Initial UV Transmittance Measurement (290-400 nm) apply->measure1 irradiate 4. UV Irradiation (Solar Simulator) measure1->irradiate Photostability Test calculate 6. SPF Calculation (Using Erythemal Action Spectrum) measure1->calculate If no photostability test measure2 5. Post-Irradiation Transmittance Measurement irradiate->measure2 measure2->calculate end End (Report SPF Value) calculate->end

Experimental Workflow for In Vitro SPF Determination
Particle Size Analysis via Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution of small particles in suspension, which is critical for confirming the microparticulate nature of this compound.

  • Objective: To measure the hydrodynamic diameter distribution of this compound particles in their aqueous dispersion.

  • Principle: The technique measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles. Larger particles move more slowly, causing slower fluctuations, while smaller particles move faster, causing rapid fluctuations. The size distribution is calculated from these fluctuations using the Stokes-Einstein equation.

  • Methodology:

    • Sample Preparation: The aqueous dispersion of this compound is diluted with an appropriate solvent (e.g., deionized water) to a concentration suitable for DLS analysis, avoiding multiple scattering effects. The sample is typically filtered to remove dust or large aggregates.

    • Instrument Setup: The sample is placed in a cuvette inside the DLS instrument. Parameters such as solvent viscosity, refractive index, and temperature are entered into the software.

    • Measurement: A laser beam is passed through the sample. A detector, typically positioned at a 90° or 173° (backscatter) angle, records the fluctuations in scattered light intensity over time.

    • Data Analysis: An autocorrelation function is generated from the intensity data. Sophisticated algorithms then analyze this function to calculate the particle size distribution, providing the mean particle diameter (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the distribution.

Logical Relationship: Particulate Form and Hybrid Function

The core innovation of this compound is the direct link between its physical form and its multi-functional mechanism. Unlike other organic absorbers that must be dissolved in the oil or water phase of an emulsion, this compound's poor solubility is leveraged to create a stable micro-particle dispersion. This unique state allows a single chemical entity to act simultaneously as both a chemical absorber and a physical scatterer.

G Relationship Between this compound's Form and Function cluster_core cluster_form cluster_mechanisms cluster_actions Core This compound (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol) Form Unique Physical Form: Microfine Particle Dispersion (<200 nm) Core->Form is formulated as a Chem Chemical Mechanism (Molecular Property) Form->Chem enables Phys Physical Mechanism (Particulate Property) Form->Phys enables Absorb UV Absorption & Conversion to Heat Chem->Absorb leads to Scatter Light Scattering & Reflection Phys->Scatter leads to

Relationship Between this compound's Form and Function

Conclusion

The mechanism of action of this compound is a paradigm of modern sunscreen technology, effectively bridging the gap between chemical and physical filters. Its triple-action mode of protection—absorbing, scattering, and reflecting UV radiation—is a direct consequence of its formulation as microfine organic particles. This hybrid approach provides robust, photostable, and broad-spectrum protection, making this compound a cornerstone ingredient for developing high-efficacy sun care products. The experimental protocols outlined herein are fundamental to verifying its unique properties and ensuring its effective application in dermatological and cosmetic science.

References

Bisoctrizole chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoctrizole, marketed under trade names such as Tinosorb® M, is a highly effective, broad-spectrum ultraviolet (UV) radiation absorber.[1][2] Its unique hybrid mechanism, combining the properties of both organic and inorganic UV filters, positions it as a valuable ingredient in modern sun care and dermatological formulations. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and analysis are also presented, alongside a discussion of its photostability and safety profile.

Chemical Structure and Identification

This compound, with the chemical name 2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol], is a complex organic molecule belonging to the benzotriazole class of compounds.[1][3][4] Its structure is characterized by two benzotriazole-substituted phenol rings linked by a methylene bridge.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2,2′-Methylenebis[6-(2H-1,2,3-benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol]
CAS Number 103597-45-1
Molecular Formula C₄₁H₅₀N₆O₂
SMILES String CC(C)(C)CC(C)(C)c1cc(Cc2cc(cc(c2O)-n3nc4ccccc4n3)C(C)(C)CC(C)(C)C)c(O)c(c1)-n5nc6ccccc6n5
InChI Key FQUNFJULCYSSOP-UHFFFAOYSA-N
Synonyms Methylene bis-benzotriazolyl tetramethylbutylphenol (MBBT), UV-360, Tinosorb M

Physicochemical Properties

This compound's physical and chemical properties are critical to its function and formulation in cosmetic and pharmaceutical products. It is a photostable molecule with poor solubility in most common solvents, leading to its formulation as a microfine particle dispersion.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 658.88 g/mol
Appearance White to light yellow powder
Melting Point 195.7 °C
Boiling Point (Predicted) 771.6 ± 70.0 °C
Density (d20) 1.2 g/cm³
Water Solubility < 0.001 %w/w (at 20°C)
Solubility in Organic Solvents (at 20°C) Acetone: 0.05 %w/w, Chloroform: 100 %w/w, n-Hexane: 0.03 %w/w, Methylene Chloride: 75 %w/w, Toluene: 34 %w/w
UV Absorption Maxima Chloroform: 308 nm, 349 nm; n-Heptane: 348 nm

Mechanism of Action: A Hybrid Approach to UV Protection

This compound functions as a broad-spectrum UV filter through a unique triple-action mechanism that combines the characteristics of both chemical and physical sunscreens. This hybrid nature allows it to absorb, scatter, and reflect UV radiation across the entire UVA and UVB spectrum (approximately 280-400 nm).

  • UV Absorption: The benzotriazole moieties within the this compound molecule are highly effective at absorbing UV photons. Upon absorption of UV energy, the molecule undergoes a reversible electronic transition, converting the harmful radiation into thermal energy, which is then dissipated.

  • Light Scattering and Reflection: this compound is formulated as microfine organic particles, typically less than 200 nm in diameter. These particles scatter and reflect a portion of the incoming UV radiation, a mechanism analogous to that of inorganic physical blockers like titanium dioxide and zinc oxide.

G UV_Source Sunlight Bisoctrizole_Particle This compound (Microfine Particle) UV_Source->Bisoctrizole_Particle Incident UV Epidermis Epidermis Dermis Dermis Bisoctrizole_Particle->UV_Source Reflection & Scattering Bisoctrizole_Particle->Bisoctrizole_Particle Absorption & Heat Dissipation G cluster_Prep Sample Preparation cluster_HPLC HPLC Analysis cluster_Quant Quantification Sunscreen Sunscreen Sample Dissolve Dissolve in THF Sunscreen->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC_System HPLC System (C18 Column) Filter->HPLC_System Detector UV-Vis/DAD Detector HPLC_System->Detector Data Data Acquisition Detector->Data Quantify Quantify this compound Data->Quantify Calibration Calibration Curve (Standard Solutions) Calibration->Quantify

References

An In-depth Technical Guide to the Synthesis of Methylene bis-benzotriazolyl tetramethylbutylphenol (MBBT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylene bis-benzotriazolyl tetramethylbutylphenol (MBBT), scientifically known as 2,2'-methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol), is a broad-spectrum ultraviolet (UV) filter.[1][2] It is a phenolic benzotriazole that effectively absorbs both UVA and UVB radiation, making it a valuable component in sunscreens and other skincare products to protect against sun-induced skin damage.[1][2][3] Marketed under trade names such as Tinosorb® M, this "hybrid" sunscreen agent functions by both absorbing, reflecting, and scattering UV rays, offering comprehensive protection. This technical guide provides a detailed overview of the primary synthesis routes for MBBT, complete with experimental protocols and quantitative data to aid researchers in its laboratory-scale preparation.

Synthesis Pathways

The industrial synthesis of MBBT predominantly involves the condensation of two molecules of 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (a UV absorber often referred to as UV-329) with a single carbon linker. Two prominent methods for achieving this methylene bridge formation are detailed below.

Method 1: Reaction with Bis(di-n-propylamino)methane

This synthetic route utilizes bis(di-n-propylamino)methane as the methylene bridge donor in the presence of a base and a phase-transfer catalyst.

Method 2: Two-Stage Condensation with Formaldehyde and Diethylamine

An alternative and widely used industrial method involves a two-stage reaction. The first stage is the formation of a methylene bridge intermediate by reacting UV-329 with paraformaldehyde and diethylamine. The second stage involves cyclization and purification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two primary synthesis methods described.

Table 1: Synthesis of MBBT via Bis(di-n-propylamino)methane

ParameterValueReference
Reactants
UV-329323 g
Bis(di-n-propylamino)methane128 g
Sodium Hydroxide4 g (powdered)
Tetrabutylammonium Bromide15 g
Reaction Conditions
Temperature130°C
Pressure100 mmHg (reduced pressure)
Reaction Time2 hours
Work-up & Purification
Neutralizing Agent~40 g of 18% aqueous Hydrochloric Acid
CrystallizationIce water bath for 4-5 hours
Washing SolventsDeionized water (2 x 150 mL), Methanol (2 x 250 mL)
Drying Temperature100-110°C
Yield and Purity
Product Mass266 g
Yield80.9%
Purity99.6%
Melting Point197-198°C

Table 2: Synthesis of MBBT via Two-Stage Condensation

ParameterStage 1: Methylene Bridge FormationStage 2: Cyclization and PurificationReference
Reactants
UV-329108.0 g-
Paraformaldehyde6.5 g-
Diethylamine36.6 g-
Solvent67 mL Mesitylene-
Catalyst-5.4 g Sodium Methoxide
Reaction Conditions
Temperature130°C160°C
Reaction Time4 hours5 hours
Work-up & Purification
Neutralizing Agent-Formic acid to pH 5-6
Purification-Methanol reflux, cooling to 20-25°C, filtration
Yield and Purity
Product Mass-106.0 g
Yield-96.3%
Purity-99.56%

Experimental Protocols

Detailed Methodology for Method 1
  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation receiver, add 323 g of UV-329, 4 g of powdered sodium hydroxide, 128 g of bis(di-n-propylamino)methane, and 15 g of tetrabutylammonium bromide.

  • Reaction Execution: Heat the reaction mixture to 130°C under a reduced pressure of 100 mmHg with continuous stirring. During the reaction, collect the di-n-propylamine byproduct via distillation. Maintain these conditions for 2 hours.

  • Work-up: After 2 hours, stop heating and release the vacuum. Slowly add approximately 40 g of 18% aqueous hydrochloric acid dropwise while stirring until the reaction mixture is neutral.

  • Crystallization and Filtration: Transfer the mixture to a beaker and cool in an ice water bath for 4-5 hours to induce crystallization. Collect the resulting crystals by filtration.

  • Washing and Drying: Wash the collected crystals twice with 150 mL of deionized water and then twice with 250 mL of methanol. Dry the wet product at 100-110°C to obtain the final product.

Detailed Methodology for Method 2
  • Stage 1: Methylene Bridge Formation: In a 500 mL four-necked flask equipped with a stirrer, thermometer, and condenser, add 67 mL of mesitylene, 108.0 g of UV-329, 36.6 g of diethylamine, and paraformaldehyde. Gradually heat the mixture to 130°C and maintain this temperature for 4 hours, continuously distilling off the diethylamine and water byproducts.

  • Stage 2: Cyclization: After the initial 4 hours, add 5.4 g of sodium methoxide to the reaction mixture. Slowly increase the temperature to 160°C and hold for 5 hours, continuing to remove diethylamine and water.

  • Work-up and Purification: Cool the reaction mixture to 110°C and add formic acid to adjust the pH to 5-6. Stir for 30 minutes. Add 100 mL of methanol and heat to reflux. Subsequently, cool the mixture to 20-25°C and hold for 60 minutes to allow for crystallization.

  • Isolation: Filter the mixture and dry the filter cake to yield the final MBBT product.

Visualizing the Synthesis

Synthesis Pathway of MBBT

MBBT_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product UV329 UV-329 Condensation Condensation Reaction UV329->Condensation Methylene_Source Methylene Source (e.g., Paraformaldehyde) Methylene_Source->Condensation MBBT MBBT Condensation->MBBT Formation of Methylene Bridge

Caption: General synthesis pathway of MBBT.

Experimental Workflow for MBBT Synthesis (Method 2)

MBBT_Workflow cluster_stage1 Stage 1: Methylene Bridge Formation cluster_stage2 Stage 2: Cyclization and Purification cluster_final Final Product Reactants1 Mix UV-329, Paraformaldehyde, Diethylamine, and Mesitylene Heat1 Heat to 130°C for 4 hours Reactants1->Heat1 Distill1 Distill off Diethylamine and Water Heat1->Distill1 Add_Catalyst Add Sodium Methoxide Distill1->Add_Catalyst Heat2 Heat to 160°C for 5 hours Add_Catalyst->Heat2 Neutralize Cool and Neutralize with Formic Acid Heat2->Neutralize Purify Methanol Reflux and Crystallization Neutralize->Purify Isolate Filter and Dry Purify->Isolate Final_Product Pure MBBT Isolate->Final_Product

Caption: Workflow for the two-stage synthesis of MBBT.

References

Bisoctrizole: A Technical Guide to its Ultraviolet Absorption Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoctrizole, known by its INCI name Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, is a highly effective, broad-spectrum ultraviolet (UV) filter. Its unique hybrid mechanism, which combines the properties of both organic and inorganic sunscreens, sets it apart in the field of photoprotection. This technical guide provides an in-depth analysis of the UV absorption spectrum of this compound, detailed experimental protocols for its characterization, and a summary of its key photoprotective attributes.

UV Absorption and Protective Mechanism

This compound is a benzotriazole-based organic compound that offers broad-spectrum protection against both UVA and UVB radiation, covering a range of 280-400 nm.[1] Its protective action is threefold: it absorbs, scatters, and reflects UV radiation.[2][3][4] This hybrid mechanism is attributed to its formulation as a microfine organic particle dispersion.[4] The energy from absorbed UV photons is converted into less harmful heat through reversible electronic transitions within the benzotriazole rings.

The unique properties of this compound also contribute to the photostability of other UV filters, such as octinoxate, when used in combination.

Quantitative UV Absorption Data

The UV absorption characteristics of this compound have been quantified in various solvents. The maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) are key parameters in determining its efficacy as a UV filter.

Solventλmax (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)UV Range
Chloroform308, 34931,895UVA/UVB
n-Heptane34831,600UVA
General (in formulations)~305Not specifiedUVB
General (in formulations)~360Not specifiedUVA

Experimental Protocols

Determination of UV Absorption Spectrum and Molar Extinction Coefficient

The following is a generalized protocol for determining the UV absorption spectrum and molar extinction coefficient of this compound using UV-Visible spectrophotometry. This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam.

1. Materials and Equipment:

  • This compound (analytical standard)

  • Spectrophotometric grade solvent (e.g., ethanol, chloroform, or n-heptane)

  • UV-Visible spectrophotometer (single or double beam)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Ultrasonic bath

2. Preparation of Stock and Standard Solutions:

  • Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask. Use an ultrasonic bath to ensure complete dissolution.

  • Standard Solutions: Prepare a series of dilutions from the stock solution to create a range of concentrations. The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

3. Spectrophotometric Measurement:

  • Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

  • Set the desired wavelength range for the scan (e.g., 250 nm to 450 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the dilutions and place it in the spectrophotometer. Run a baseline scan to zero the instrument and subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement: Sequentially measure the absorbance of each standard solution, starting from the lowest concentration. Ensure the cuvette is rinsed with the next solution to be measured.

  • Record the full UV spectrum (absorbance vs. wavelength) for each concentration.

4. Data Analysis:

  • Determination of λmax: From the UV absorption spectra, identify the wavelength(s) of maximum absorbance (λmax).

  • Calibration Curve: Plot a graph of absorbance at λmax versus the concentration of the standard solutions. According to the Beer-Lambert Law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length), this should yield a straight line passing through the origin.

  • Calculation of Molar Extinction Coefficient (ε): The slope of the calibration curve will be equal to the molar extinction coefficient (ε) since the path length (l) is typically 1 cm.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Solvent (e.g., Ethanol) weigh->dissolve sonicate Sonicate for Complete Dissolution dissolve->sonicate stock Prepare Stock Solution sonicate->stock dilute Prepare Serial Dilutions stock->dilute spectro UV-Vis Spectrophotometer dilute->spectro baseline Baseline Correction (Solvent Blank) spectro->baseline measure Measure Absorbance of Standard Solutions baseline->measure spectrum Obtain UV Absorption Spectra measure->spectrum lambda_max Determine λmax spectrum->lambda_max calibration Plot Calibration Curve (Absorbance vs. Concentration) lambda_max->calibration epsilon Calculate Molar Extinction Coefficient (ε) from Slope calibration->epsilon

Caption: Experimental workflow for determining the UV absorption spectrum of this compound.

UV_Protection_Mechanism cluster_sun cluster_skin This compound in Sunscreen on Skin Surface cluster_effects sun Incident UV Radiation (UVA & UVB) This compound This compound (Microfine Particles) sun->this compound absorbed Absorption (Heat Conversion) This compound->absorbed scattered Scattering This compound->scattered reflected Reflection This compound->reflected

References

The Intrinsic Photostability of Bisoctrizole in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoctrizole, chemically known as Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, is a highly effective broad-spectrum ultraviolet (UV) filter.[1][2] Its unique molecular structure, belonging to the phenolic benzotriazole class, allows it to absorb, scatter, and reflect both UVA and UVB radiation, providing comprehensive skin protection.[1][3] A key attribute that distinguishes this compound in the field of photoprotection is its exceptional intrinsic photostability.[4] This technical guide provides an in-depth analysis of the photostability of this compound in solution, summarizing available data, outlining relevant experimental protocols, and visualizing key concepts for researchers and formulation scientists. While this compound is noted for its high stability, quantitative data on its photodegradation in solution remains limited in publicly available literature.

Core Concepts of this compound Photostability

This compound's stability under UV irradiation is a cornerstone of its efficacy as a sunscreen agent. Unlike many organic UV filters that can degrade upon exposure to sunlight, this compound maintains its structural integrity and protective function over extended periods. This inherent stability is not only crucial for its own performance but also has a stabilizing effect on other, less photostable UV absorbers, such as octinoxate, when used in combination.

The mechanism behind its photostability lies in its ability to efficiently dissipate absorbed UV energy as heat through reversible electronic transitions within its molecular structure, minimizing photochemical reactions that could lead to degradation.

This compound is often described as a "hybrid" UV filter because it combines the mechanisms of both organic and inorganic sunscreens. It is an organic molecule but is produced as microfine particles, which are typically less than 200 nm in size. This particulate nature contributes to its ability to scatter and reflect UV light, in addition to absorption. In formulations, it is commonly used as a 50% aqueous suspension.

Quantitative Data on Photostability

As of this writing, specific quantitative data, such as the quantum yield of photodegradation and detailed degradation kinetics for this compound in various solvents, are not extensively reported in peer-reviewed literature. The overwhelming consensus in technical and commercial literature is its high degree of photostability. The lack of extensive degradation studies is likely a testament to its robust nature.

For the purpose of this guide, the following table summarizes the qualitative and comparative photostability information gathered from various sources.

ParameterObservationSource(s)
General Photostability Consistently described as "highly photostable" with "very little photodegradation."
Stabilizing Effect Has a stabilizing effect on other UV absorbers, notably octinoxate.
Mechanism Converts UV energy into less harmful forms, such as heat, through reversible electron movement.
Performance in Formulations Maintains high UV absorption capacity even after artificial weathering.

Experimental Protocols for Assessing Photostability

UV-Vis Spectrophotometry for Photodegradation Monitoring

This protocol outlines the use of UV-Vis spectrophotometry to monitor the change in absorbance of a this compound solution upon UV irradiation, which is indicative of its degradation.

  • Objective: To determine the rate of photodegradation by measuring the decrease in this compound's characteristic UV absorbance over time.

  • Materials and Equipment:

    • UV-Vis Spectrophotometer

    • Quartz cuvettes

    • Calibrated UV irradiation source (e.g., solar simulator, xenon lamp with appropriate filters)

    • Stirring mechanism for the cuvette holder (if required)

    • High-purity solvent (e.g., ethanol, cyclohexane, or other suitable organic solvent in which this compound is soluble)

    • This compound reference standard

  • Methodology:

    • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration. Prepare a working solution by diluting the stock solution to an absorbance value within the linear range of the spectrophotometer (typically 0.5 - 1.5) at its wavelength of maximum absorbance (λmax).

    • Initial Absorbance Measurement: Record the full UV-Vis spectrum (e.g., 250-450 nm) of the non-irradiated this compound solution.

    • UV Irradiation: Place the cuvette containing the this compound solution in a temperature-controlled holder and expose it to a constant intensity of UV radiation from the calibrated light source.

    • Time-course Measurements: At predetermined time intervals, interrupt the irradiation and record the UV-Vis spectrum of the solution.

    • Data Analysis: Plot the absorbance at λmax against irradiation time. The rate of decrease in absorbance can be used to determine the photodegradation kinetics (e.g., zero-order, first-order).

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol details the use of HPLC to accurately quantify the concentration of this compound in a solution before and after UV exposure, allowing for the determination of the percentage of degradation and the identification of potential photoproducts.

  • Objective: To quantify the remaining this compound and detect the formation of degradation products after UV irradiation.

  • Materials and Equipment:

    • HPLC system with a UV detector

    • Appropriate HPLC column (e.g., C18 reverse-phase)

    • UV irradiation source

    • Volumetric flasks and pipettes

    • High-purity solvents for mobile phase and sample preparation

    • This compound reference standard

  • Methodology:

    • HPLC Method Development: Develop and validate an HPLC method for the quantification of this compound. This includes selecting the appropriate column, mobile phase composition, flow rate, and detection wavelength.

    • Sample Preparation for Irradiation: Prepare a solution of this compound in a suitable solvent at a known concentration.

    • Irradiation: Expose the solution to UV radiation for a defined period. A non-irradiated sample should be kept as a control.

    • Sample Analysis: Inject both the irradiated and non-irradiated samples into the HPLC system.

    • Quantification: Determine the concentration of this compound in both samples by comparing the peak areas to a calibration curve prepared from the reference standard.

    • Photoproduct Analysis: Analyze the chromatogram of the irradiated sample for the appearance of new peaks, which may correspond to photoproducts. If coupled with a mass spectrometer (LC-MS), this technique can be used to identify these products.

Visualizations

The following diagrams illustrate the conceptual workflow for photostability testing and the proposed mechanism of this compound's photostability.

G cluster_0 Experimental Workflow for this compound Photostability Assessment prep Prepare this compound Solution in a Suitable Solvent initial_analysis Initial Analysis (UV-Vis & HPLC) prep->initial_analysis irradiation Expose to Controlled UV Irradiation initial_analysis->irradiation post_analysis Post-Irradiation Analysis (UV-Vis & HPLC) irradiation->post_analysis data_analysis Data Analysis (Kinetics, % Degradation) post_analysis->data_analysis G cluster_1 Proposed Photostabilization Mechanism of this compound UV UV Photon (Energy) Biso_ground This compound (Ground State) UV->Biso_ground Absorption Biso_excited This compound (Excited State) Biso_ground->Biso_excited Biso_excited->Biso_ground Rapid Relaxation Heat Heat Dissipation Biso_excited->Heat Degradation Photodegradation (Minimal) Biso_excited->Degradation Low Probability

References

A Technical Guide to Bisoctrizole Solubility in Cosmetic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoctrizole, chemically known as 2,2'-methylene-bis-(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol) and commercially recognized under trade names such as Tinosorb® M, is a highly effective, broad-spectrum ultraviolet (UV) filter. Its unique "hybrid" mechanism, combining the properties of both organic and inorganic UV absorbers, allows it to not only absorb but also scatter and reflect UV radiation.[1] However, a significant challenge in formulating with this compound lies in its inherently low solubility in both aqueous and lipophilic cosmetic solvents. This guide provides a comprehensive overview of the available solubility data for this compound, a detailed experimental protocol for its solubility determination, and visual representations of key experimental workflows and its mechanism of action.

Quantitative Solubility of this compound

Published quantitative solubility data for this compound in common cosmetic solvents is limited due to its poor solubility profile. Generally, it is considered practically insoluble in water and sparingly soluble in most cosmetic oils.[2][3] this compound is typically supplied as a 50% aqueous dispersion of microfine particles to facilitate its incorporation into cosmetic formulations.[1][2]

Solvent/SystemTemperature (°C)SolubilityCitation
Water25< 5 ng/L
Fat Simulant37170 mg/100 g
Cosmetic Oils (general)Not SpecifiedLimited/Poor
C12-15 Alkyl BenzoateNot Specified>2% w/w (desirable for oil-soluble filters)
DMSONot Specified< 1 mg/mL (slightly soluble)
AcetoneNot Specified1 mg/mL (with ultrasonic and warming to 60°C)

Experimental Protocol: Solubility Determination of this compound in a Cosmetic Solvent

The following protocol outlines a robust method for determining the equilibrium solubility of this compound in a cosmetic solvent using the saturation shake-flask method followed by High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Materials and Equipment
  • This compound (analytical standard)

  • Selected cosmetic solvent (e.g., C12-15 Alkyl Benzoate, Caprylic/Capric Triglyceride)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatibility)

  • Scintillation vials or sealed glass flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure

2.1. Preparation of Saturated Solutions

  • Accurately weigh an excess amount of this compound into a series of scintillation vials. The excess is crucial to ensure that an equilibrium with the solid phase is achieved.

  • Add a known volume of the cosmetic solvent to each vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The required time should be established during method development.

2.2. Sample Clarification

  • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the set temperature for a short period to allow for initial sedimentation.

  • Centrifuge the vials at a high speed to pellet the undissolved this compound.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

2.3. Sample Preparation for HPLC Analysis

  • Accurately dilute the clarified supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve. A significant dilution will likely be necessary.

  • Prepare a series of calibration standards of this compound in the same diluent.

2.4. HPLC-UV Analysis

  • Set up the HPLC system with a suitable reverse-phase column (e.g., C18).

  • Establish an isocratic or gradient mobile phase. A common mobile phase for this compound analysis consists of acetonitrile, water, and an acidifier like phosphoric acid.

  • Set the UV detector to a wavelength where this compound exhibits maximum absorbance.

  • Inject the prepared standards and samples.

  • Record the peak areas from the chromatograms.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the diluted sample solutions using the calibration curve.

  • Calculate the original concentration of this compound in the saturated cosmetic solvent by accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100g .

Visualizing Experimental and Conceptual Frameworks

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_separation Sample Clarification cluster_analysis Analysis cluster_result Result start Add excess this compound to solvent shake Equilibrate on shaker at constant temperature start->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute clarified sample filter->dilute hplc HPLC-UV Analysis dilute->hplc calculate Calculate Solubility hplc->calculate G cluster_uv UV Radiation cluster_this compound This compound Particle cluster_mechanisms Protection Mechanisms cluster_skin Skin UV Incident UV Rays Biso This compound (Microfine Particle) UV->Biso absorb UV Absorption (Organic molecule property) Biso->absorb scatter UV Scattering (Particulate nature) Biso->scatter reflect UV Reflection (Particulate nature) Biso->reflect Skin Protected Skin absorb->Skin scatter->Skin reflect->Skin

References

Bisoctrizole particle size distribution analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Bisoctrizole Particle Size Distribution Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Methylene Bis-Benzotriazolyl Tetramethylbutylphenol (MBBT) and marketed under the trade name Tinosorb® M, is a high-performance, broad-spectrum ultraviolet (UV) filter.[1][2][3] Its unique characteristic lies in its physical form; it is utilized as microfine organic particles, typically with a size of less than 200 nm.[1][4] Unlike other organic UV absorbers that are soluble in either the oil or water phase of a formulation, this compound is poorly soluble in both. This necessitates its formulation as an aqueous suspension of microparticles.

This "hybrid" nature, combining properties of both organic chemical absorbers and inorganic physical blockers, means that its mechanism of action includes not only the absorption of UV radiation but also its scattering and reflection. The particle size and its distribution are therefore critical quality attributes that significantly influence the final product's efficacy, safety, and aesthetic properties. An optimized particle size distribution is essential for ensuring consistent Sun Protection Factor (SPF) performance, preventing agglomeration, and achieving an acceptable skin feel. This guide provides a detailed overview of the methods used to analyze this compound's particle size distribution, presents key quantitative data, and outlines experimental protocols.

Quantitative Data on this compound Particle Size

The particle size of this compound is typically in the sub-micron range to optimize its UV attenuation properties. The following table summarizes key particle size data reported in scientific literature and regulatory documents.

ParameterValueMethod UsedMaterialSource
Median Particle Size (d(0.5), mass based) 150 ± 9 nmFiber-Optic Quasi-Elastic Light Scattering (FOQELS)Tinosorb® M (Batch 1365CL6VY)
General Particle Size < 200 nmNot SpecifiedMicrofine organic particles
Typical Specification Range 10 - 500 nmDynamic Light Scattering, Laser DiffractionMicrofine this compound suspensions
Microparticle Carrier Size < 100 µmNot SpecifiedMBBT-loaded microparticles (by spray-drying)

Note: The larger microparticle carrier size refers to a formulation where this compound is encapsulated, and does not represent the primary particle size of the UV filter itself.

Experimental Protocols for Particle Size Analysis

The accurate characterization of this compound's particle size distribution requires sophisticated analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for number-based versus volume-based distribution, or the need for morphological information.

Laser Diffraction

Laser diffraction, also known as static light scattering, is a widely used technique for particle size analysis across a broad range, from tens of nanometers to several millimeters.

  • Principle: The method is based on the principle that particles scatter light at an angle that is inversely proportional to their size; larger particles scatter light at smaller angles, while smaller particles scatter light at wider angles. An array of detectors measures the angular intensity of the scattered light, which is then converted into a particle size distribution using an appropriate optical model, typically the Mie theory.

  • Methodology:

    • Sample Preparation (Wet Dispersion): A representative sample of the this compound aqueous dispersion is prepared. It is crucial to select a suitable dispersant (e.g., deionized water with a surfactant if not already present in the formulation) to ensure the particles are well-dispersed and to prevent agglomeration.

    • Ultrasonication: The sample suspension is often subjected to ultrasonication for a defined period (e.g., 1-3 minutes) to break up any loose agglomerates and ensure a state of primary particle dispersion. The power and duration of sonication must be carefully optimized to avoid particle attrition.

    • Instrument Setup: The laser diffraction analyzer is configured with the appropriate optical parameters (e.g., refractive index for both this compound and the dispersant).

    • Measurement: The prepared sample is circulated through the measurement cell of the instrument. The laser beam passes through the sample, and the scattered light pattern is recorded by the detectors. Multiple measurements are typically taken to ensure reproducibility.

    • Data Analysis: The instrument's software uses the Mie theory to deconvolute the scattered light pattern into a volume-based particle size distribution. Key parameters reported include the median particle size (Dv50) and the width of the distribution (e.g., Dv10 and Dv90).

Dynamic Light Scattering (DLS)

DLS, or Photon Correlation Spectroscopy (PCS), is a highly precise method for measuring the size of particles in the sub-micron and nanometer range, making it particularly suitable for this compound.

  • Principle: DLS measures the fluctuations in the intensity of scattered light over time, which are caused by the Brownian motion of particles in a liquid suspension. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. By analyzing the rate of these fluctuations using an autocorrelator, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic diameter is calculated using the Stokes-Einstein equation.

  • Methodology:

    • Sample Preparation: A small aliquot of the this compound suspension is diluted with a suitable filtered solvent (e.g., deionized water) to an appropriate concentration. The concentration must be low enough to avoid multiple scattering effects but high enough to generate a sufficient scattering signal.

    • Sample Filtration: The diluent should be filtered through a fine pore size filter (e.g., 0.22 µm) to remove any extraneous dust or contaminants.

    • Measurement: The diluted sample is placed in a cuvette, which is then inserted into the DLS instrument. The sample is allowed to equilibrate to a stable temperature. A laser illuminates the sample, and a detector, typically positioned at a 90° or 173° angle, records the intensity fluctuations of the scattered light.

    • Data Analysis: The correlation function of the scattering intensity is analyzed to yield the average hydrodynamic size (Z-average) and the Polydispersity Index (PDI), which is a measure of the broadness of the size distribution.

Electron Microscopy

Microscopy techniques provide direct visualization of the particles, offering invaluable information on both size and morphology.

  • Principle: Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating signals that provide information about the sample's surface topography and composition. It offers high-resolution imaging of the particles.

  • Methodology:

    • Sample Preparation: A drop of the diluted this compound suspension is placed on an SEM stub and allowed to dry completely under controlled conditions to minimize particle aggregation.

    • Sputter Coating: As this compound is a non-conductive organic material, the dried sample must be coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

    • Imaging: The prepared stub is placed in the SEM vacuum chamber. The electron beam is scanned across the sample, and the resulting images are captured at various magnifications.

    • Image Analysis: The captured images can be analyzed using appropriate software to measure the dimensions of individual particles, providing a number-based size distribution and direct observation of particle shape. This method is often used to validate results from ensemble techniques like DLS and laser diffraction.

Visualizations: Workflows and Relationships

Diagrams created using the DOT language to illustrate key processes and concepts in this compound analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive this compound Aqueous Suspension Dilution Dilution & Dispersant Selection Sample->Dilution Dispersion Mechanical Dispersion (e.g., Sonication) Dilution->Dispersion Setup Instrument Setup (Optical Parameters) Dispersion->Setup Measure Particle Size Measurement Setup->Measure Processing Data Calculation (e.g., Mie Theory / Autocorrelation) Measure->Processing Distribution Generate Size Distribution (Dv50, PDI, etc.) Processing->Distribution Report Final Report Distribution->Report

Caption: General experimental workflow for this compound particle size analysis.

G central This compound Particle Size efficacy Sunscreen Efficacy (SPF & UVA-PF) central->efficacy Impacts Scattering & Absorption aesthetics Aesthetics & Skin Feel (Grittiness, Film Formation) central->aesthetics Affects Texture & Appearance stability Formulation Stability (Aggregation, Settling) central->stability Influences Colloidal Behavior safety Safety Profile (Minimal Skin Penetration) central->safety Relates to Dermal Uptake Potential

Caption: Impact of this compound particle size on key product attributes.

References

CAS number 103597-45-1 physicochemical data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Bisoctrizole (CAS 103597-45-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical data for the compound with CAS number 103597-45-1, correctly identified as this compound. It is crucial to note that this CAS number has been occasionally misattributed to Teriflunomide; however, the correct CAS number for Teriflunomide is 163451-81-8.[1][2][3] This document focuses exclusively on this compound, a potent broad-spectrum ultraviolet (UV) filter.

This compound is a benzotriazole-based organic compound utilized in sunscreens and other skincare products to provide protection against harmful UV radiation.[4] Its unique hybrid mechanism, which involves the absorption, reflection, and scattering of both UVA and UVB rays, sets it apart from many other organic UV filters. This guide details its physicochemical properties, experimental protocols for their determination, and a visualization of its mechanism of action.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 2,2′-Methylenebis[6-(2H-1,2,3-benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol]
Synonyms Tinosorb M, Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, UV-360
CAS Number 103597-45-1
Molecular Formula C₄₁H₅₀N₆O₂
Molecular Weight 658.89 g/mol
Appearance White to light yellow solid/powder
Melting Point 195 - 199 °C
Solubility - Water: < 5 ng/L at 25 °C (practically insoluble) - DMSO: < 1 mg/mL (slightly soluble)
logP (octanol/water) 12.7 (calculated)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific data. This section outlines protocols for the synthesis and analysis of this compound.

Synthesis and Purification of this compound

A representative experimental protocol for the synthesis and purification of this compound (UV-360) is as follows:

Synthesis Procedure:

  • In a 500 mL three-necked flask equipped with a stirrer, thermometer, and distillation receiver, add 323 g of 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (UV-329), 4 g of powdered sodium hydroxide, 128 g of bis(di-n-propylamino)methane, and 15 g of tetrabutylammonium bromide.

  • Heat the reaction mixture to 130°C under reduced pressure (100 mmHg) with continuous stirring.

  • Collect the di-n-propylamine that results from the reaction by distillation.

  • After 2 hours, stop heating and release the vacuum.

Purification Procedure:

  • Cool the reaction system to 110°C and slowly add 500 g of toluene to dissolve all solids.

  • Once completely dissolved, lower the system temperature to 90°C.

  • Slowly add approximately 40 g of 18% aqueous hydrochloric acid dropwise while stirring until the reaction system is neutral.

  • Transfer the mixture to a beaker and cool in an ice-water bath for 4-5 hours to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the collected crystals twice with 150 mL of deionized water and then twice with 250 mL of methanol.

  • Dry the final product at 100-110°C to obtain pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A general method for the analysis of this compound in a sample is as follows:

  • Column: A reverse-phase (RP) HPLC column, such as Newcrom R1, can be utilized.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid like phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.

  • Detection: A Diode Array Detector (DAD) can be used for quantification.

  • Procedure: A sample containing this compound is dissolved in a suitable solvent (e.g., tetrahydrofuran) and injected into the HPLC system. The concentration is determined by comparing the peak area of the sample to that of a known standard. Commercial technical-grade this compound typically has an assay by HPLC of greater than or equal to 98.0% w/w.

General Protocol for UV Filter Efficacy Testing

The efficacy of a UV filter like this compound in a sunscreen formulation can be assessed as follows:

  • Sample Preparation: Prepare a formulation containing a known concentration of this compound.

  • Application: Apply a uniform layer of the formulation to a suitable substrate, such as a quartz plate or a specific type of skin-mimicking membrane.

  • UV-Vis Spectroscopy: Use a UV-Vis spectrophotometer equipped with an integrating sphere to measure the transmittance of UV radiation through the sample-coated substrate over the UVA and UVB range (290-400 nm).

  • Calculation of Sun Protection Factor (SPF): The in vitro SPF can be calculated from the transmittance data using standardized equations that take into account the erythemal action spectrum and the solar spectral irradiance.

  • Photostability Testing: To assess photostability, the sample is exposed to a controlled dose of UV radiation from a solar simulator, and the UV-Vis spectrum is measured again to determine any degradation of the UV filter.

Mechanism of Action and Experimental Workflow

Unlike pharmaceutical compounds that interact with specific biological signaling pathways, this compound's primary function is to protect against UV radiation through a combination of physical and chemical mechanisms.

This compound is considered a hybrid UV absorber because it combines the properties of both organic (chemical) and inorganic (physical) sunscreens. Its mechanism involves:

  • UV Absorption: The benzotriazole moieties in the molecule absorb high-energy UV photons, causing electronic transitions. This energy is then dissipated as heat, a less harmful form of energy.

  • UV Scattering and Reflection: this compound is formulated as microfine organic particles (< 200 nm). These particles physically scatter and reflect a portion of the incoming UV radiation, similar to inorganic filters like titanium dioxide and zinc oxide.

This dual mechanism provides broad-spectrum protection against both UVA and UVB radiation.

Bisoctrizole_Mechanism cluster_0 UV Radiation cluster_1 Protection Mechanisms UVA UVA This compound This compound UVA->this compound UVB UVB UVB->this compound Absorption Absorption This compound->Absorption Scattering Scattering This compound->Scattering Reflection Reflection This compound->Reflection Heat_Dissipation Heat_Dissipation Absorption->Heat_Dissipation Skin_Protection Skin_Protection Scattering->Skin_Protection Reflection->Skin_Protection Heat_Dissipation->Skin_Protection

Caption: Mechanism of action for this compound as a hybrid UV filter.

UV_Filter_Efficacy_Workflow Start Start Formulation Prepare Formulation with This compound Start->Formulation Application Apply Uniform Layer on Substrate Formulation->Application Initial_Measurement Measure UV Transmittance (UV-Vis Spectroscopy) Application->Initial_Measurement UV_Exposure Expose to Controlled UV Radiation Initial_Measurement->UV_Exposure Final_Measurement Remeasure UV Transmittance UV_Exposure->Final_Measurement Analysis Analyze Data Final_Measurement->Analysis SPF_Calculation Calculate SPF Analysis->SPF_Calculation Pre-exposure data Photostability_Assessment Assess Photostability Analysis->Photostability_Assessment Pre vs. Post data End End SPF_Calculation->End Photostability_Assessment->End

Caption: General experimental workflow for testing UV filter efficacy.

References

An In-Depth Technical Guide to the Degradation Pathways of Bisoctrizole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoctrizole, chemically known as 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol], is a highly effective, broad-spectrum ultraviolet (UV) filter.[1][2] Marketed under trade names such as Tinosorb M, it is unique in its "hybrid" mechanism of action, functioning as both a chemical absorber and a physical blocker of UV radiation.[1][3] A key attribute of this compound, and a primary reason for its widespread use in sunscreen formulations, is its exceptional photostability.[4] It exhibits very little degradation under exposure to light and is often used to stabilize other, less photostable UV filters, such as octinoxate.

While the inherent stability of this compound is a significant advantage in its application, understanding its potential degradation pathways under various stress conditions is crucial for a comprehensive safety and stability assessment, particularly during drug development and formulation. This technical guide provides an in-depth overview of the theoretical degradation pathways of this compound and outlines the standard experimental protocols for conducting forced degradation studies to elucidate these pathways.

Theoretical Degradation Pathways of this compound

Given the lack of publicly available studies on the forced degradation of this compound, the following pathways are proposed based on its chemical structure, which features phenolic hydroxyl groups, benzotriazole rings, and a methylene bridge. These are hypothetical pathways that would need to be confirmed experimentally.

  • Oxidative Degradation: The phenolic hydroxyl groups are susceptible to oxidation, which could lead to the formation of corresponding phenoxyl radicals and subsequently quinone-type structures. Strong oxidizing agents might also lead to the cleavage of the methylene bridge connecting the two substituted phenol rings.

  • Hydrolytic Degradation: this compound is not expected to be susceptible to hydrolysis due to the absence of labile functional groups such as esters or amides. However, under extreme pH and temperature conditions, degradation of the benzotriazole rings could theoretically occur, although this is considered unlikely under typical forced degradation conditions.

  • Photodegradation: As established, this compound is highly photostable. The absorbed UV energy is efficiently dissipated as heat through reversible electronic transitions within the hydroxyphenyl benzotriazole moiety, preventing significant molecular degradation. Any degradation under intense UV exposure would likely follow an oxidative pathway, potentially accelerated by the presence of photosensitizers.

The following diagram illustrates these theoretical degradation pathways.

G Theoretical Degradation Pathways of this compound This compound This compound Oxidation Oxidative Stress (e.g., H₂O₂, heat) This compound->Oxidation Hydrolysis Hydrolytic Stress (Acidic/Basic, heat) This compound->Hydrolysis Photolysis Photolytic Stress (UV irradiation) This compound->Photolysis Phenolic_Oxidation Phenolic Oxidation Products (e.g., Quinones) Oxidation->Phenolic_Oxidation Primary Pathway Bridge_Cleavage Methylene Bridge Cleavage Products Oxidation->Bridge_Cleavage Harsh Conditions No_Significant_Degradation_Hydrolysis No Significant Degradation Expected Hydrolysis->No_Significant_Degradation_Hydrolysis No_Significant_Degradation_Photolysis Highly Photostable (Minimal Degradation) Photolysis->No_Significant_Degradation_Photolysis

Theoretical degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for establishing the stability-indicating nature of analytical methods and for identifying potential degradation products. The following are detailed methodologies for conducting such studies on a stable compound like this compound.

1. Preparation of Stock Solution:

A stock solution of this compound should be prepared in a suitable solvent. Due to its poor solubility, a solvent system such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) may be required. The concentration should be chosen to be appropriate for the subsequent analytical method, typically in the range of 1 mg/mL.

2. Stress Conditions:

The following stress conditions are recommended as per the International Council for Harmonisation (ICH) guidelines. The duration of the studies may need to be extended, or the conditions made more severe, to achieve a target degradation of 5-20%.

  • Acid Hydrolysis:

    • Reagent: 1 M Hydrochloric Acid (HCl)

    • Procedure: Mix the this compound stock solution with 1 M HCl and heat at 80°C. Samples should be withdrawn at various time points (e.g., 2, 4, 8, 12, 24 hours), neutralized with an equivalent amount of 1 M Sodium Hydroxide (NaOH), and diluted with the mobile phase for analysis.

  • Base Hydrolysis:

    • Reagent: 1 M Sodium Hydroxide (NaOH)

    • Procedure: Mix the this compound stock solution with 1 M NaOH and heat at 80°C. Withdraw samples at various time points, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Reagent: 3-30% Hydrogen Peroxide (H₂O₂)

    • Procedure: Treat the this compound stock solution with H₂O₂ at room temperature. Protect the samples from light. Withdraw and analyze samples at various time points.

  • Thermal Degradation:

    • Procedure: Expose solid this compound powder to dry heat in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24-72 hours). Also, expose the stock solution to heat at 80°C.

  • Photolytic Degradation:

    • Procedure: Expose the this compound solution to UV light (e.g., in a photostability chamber) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.

3. Analytical Methodology:

A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is required to separate the degradation products from the parent compound.

  • Instrumentation: HPLC or UPLC system with a photodiode array (PDA) detector and a mass spectrometer (LC-MS/MS).

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: The PDA detector should be set to monitor at the λmax of this compound (around 308 nm and 349 nm) and also across a wider range to detect degradation products that may have different chromophores.

  • Mass Spectrometry: An LC-MS/MS system is crucial for the identification and structural elucidation of the degradation products by providing mass-to-charge ratios and fragmentation patterns.

The following diagram illustrates a typical experimental workflow for a forced degradation study.

G Experimental Workflow for Forced Degradation Studies cluster_stress Stress Conditions Acid Acid Hydrolysis HPLC_Analysis RP-HPLC-PDA Analysis Acid->HPLC_Analysis Analyze Samples Base Base Hydrolysis Base->HPLC_Analysis Analyze Samples Oxidation Oxidation Oxidation->HPLC_Analysis Analyze Samples Thermal Thermal Thermal->HPLC_Analysis Analyze Samples Photolytic Photolytic Photolytic->HPLC_Analysis Analyze Samples Stock_Solution This compound Stock Solution Stock_Solution->Acid Expose to Stress Stock_Solution->Base Expose to Stress Stock_Solution->Oxidation Expose to Stress Stock_Solution->Thermal Expose to Stress Stock_Solution->Photolytic Expose to Stress LCMS_Analysis LC-MS/MS Analysis HPLC_Analysis->LCMS_Analysis Identify Peaks Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis Peak Purity and Quantification Structure_Elucidation Structure Elucidation of Degradation Products LCMS_Analysis->Structure_Elucidation Pathway_Proposal Proposal of Degradation Pathways Structure_Elucidation->Pathway_Proposal

Workflow for forced degradation studies.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and structured table to allow for easy comparison of the stability of the compound under different stress conditions. A template for such a table is provided below.

Stress ConditionReagent/ParametersDuration% Assay of this compound% DegradationNo. of DegradantsRemarks (e.g., RRT of major degradant)
Acid Hydrolysis 1 M HCl24 hours
80°C
Base Hydrolysis 1 M NaOH24 hours
80°C
Oxidative 30% H₂O₂24 hours
Room Temperature
Thermal 105°C (Solid)72 hours
Photolytic 1.2 million lux hours-
200 W h/m²

Conclusion

This guide has provided a framework for investigating the degradation pathways of this compound. By applying the principles of forced degradation studies as outlined, researchers can:

  • Systematically investigate the stability of this compound under harsh chemical and physical conditions.

  • Develop and validate a stability-indicating analytical method for its quantification.

  • Identify, isolate, and characterize any potential degradation products.

  • Elucidate the degradation pathways and mechanisms.

The methodologies and theoretical considerations presented here serve as a robust starting point for any scientist or researcher tasked with the in-depth chemical characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Bisoctrizole in Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol), commercially known as Tinosorb® M, is a highly effective, broad-spectrum ultraviolet (UV) filter.[1] Its unique characteristic is being a microfine organic particle that functions as both a chemical and physical sunscreen, absorbing, scattering, and reflecting UV radiation.[1][2] Due to its insolubility, it is typically incorporated into the aqueous phase of emulsions as a dispersion. Accurate quantification of this compound in these formulations is crucial for ensuring product efficacy and regulatory compliance.[3] This document provides detailed analytical methods and protocols for the quantification of this compound in emulsion-based cosmetic and pharmaceutical products.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and robust method for the simultaneous quantification of multiple UV filters in cosmetic products. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Experimental Protocol: HPLC-UV

This protocol outlines a general procedure for the quantification of this compound in an emulsion. Method validation according to ICH guidelines is recommended.

1.1.1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (optional, for mobile phase modification)

  • Emulsion sample containing this compound

  • 0.45 µm syringe filters

1.1.2. Equipment:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

  • Vortex mixer

  • Centrifuge

1.1.3. Sample Preparation:

  • Accurately weigh approximately 0.1 g of the emulsion into a 50 mL volumetric flask.

  • Add approximately 30 mL of a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).

  • Sonicate the flask for 15-30 minutes to ensure complete dispersion and dissolution of this compound.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 50 mL with the same solvent and mix thoroughly using a vortex mixer.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes to separate any undissolved excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

1.1.4. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of methanol and water, or acetonitrile and water. For example, an isocratic mobile phase of methanol:water (85:15 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: this compound has absorption maxima around 305 nm and 360 nm. Detection can be set at one of these wavelengths.

1.1.5. Calibration:

  • Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) in a suitable solvent.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the sample preparations (e.g., 1-50 µg/mL).

  • Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

1.1.6. Quantification:

  • Inject the prepared sample solution into the HPLC system.

  • Identify the this compound peak based on the retention time of the reference standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for HPLC methods used to quantify UV filters, including compounds structurally similar to this compound.

ParameterTypical ValueReference
Linearity (r²)> 0.999
Concentration Range1.0 - 100 µg/mL
Accuracy (% Recovery)90.0 - 104.6%
Precision (% RSD)< 2%
Limit of Detection (LOD)~0.44 µg/mL (for Bemotrizinol)
Limit of Quantification (LOQ)~1.32 µg/mL (for Bemotrizinol)

Experimental Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Emulsion dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate (15-30 min) dissolve->sonicate cool Cool to Room Temp sonicate->cool volume Make up to Volume cool->volume centrifuge Centrifuge (4000 rpm, 10 min) volume->centrifuge filter Filter (0.45 µm) centrifuge->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: Workflow for this compound quantification in emulsions using HPLC.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simpler and faster alternative to HPLC for the quantification of this compound, especially for quality control purposes where the formulation has a simple matrix without interfering substances. This compound exhibits strong absorbance in the UV range.

Experimental Protocol: UV-Vis Spectrophotometry

2.1.1. Materials and Reagents:

  • This compound reference standard

  • Spectrophotometric grade solvent (e.g., ethanol, methanol)

  • Emulsion sample containing this compound

2.1.2. Equipment:

  • UV-Vis spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

  • Vortex mixer

  • Centrifuge

2.1.3. Sample Preparation:

  • Accurately weigh an amount of emulsion equivalent to approximately 1 mg of this compound into a 100 mL volumetric flask.

  • Add about 70 mL of a suitable solvent (e.g., ethanol).

  • Sonicate for 15 minutes to ensure complete extraction of this compound.

  • Allow the solution to cool and make up the volume to 100 mL with the solvent.

  • Centrifuge a portion of the solution to remove any insoluble excipients.

  • The final concentration should be within the linear range of the calibration curve. Further dilution may be necessary.

2.1.4. Spectrophotometric Analysis:

  • Scan the this compound reference standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Set the spectrophotometer to measure the absorbance at the determined λmax.

  • Use the solvent as a blank.

  • Measure the absorbance of the prepared sample solution.

2.1.5. Calibration:

  • Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in the chosen solvent.

  • Prepare a series of calibration standards by serial dilution (e.g., 1-10 µg/mL).

  • Measure the absorbance of each calibration standard at the λmax.

  • Construct a calibration curve by plotting absorbance against concentration.

2.1.6. Quantification:

  • Calculate the concentration of this compound in the sample solution using the measured absorbance and the calibration curve.

  • Determine the amount of this compound in the original emulsion sample, taking into account the initial weight and dilution factors.

Data Presentation: UV-Vis Spectrophotometry Method Parameters

The following table summarizes typical performance parameters for UV-Vis spectrophotometric methods for quantifying UV filters.

ParameterTypical ValueReference
λmax~305 nm and ~360 nm
Linearity (r²)> 0.999
Concentration Range0.1 - 10.0 µg/mL
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantification (LOQ)~0.05 µg/mL

Experimental Workflow Diagram: UV-Vis Spectrophotometry Analysis

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis weigh Weigh Emulsion dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate (15 min) dissolve->sonicate volume Make up to Volume sonicate->volume centrifuge Centrifuge volume->centrifuge dilute Dilute if necessary centrifuge->dilute measure Measure Sample Absorbance dilute->measure scan Determine λmax scan->measure quantify Quantify using Calibration Curve measure->quantify

Caption: Workflow for this compound quantification in emulsions via UV-Vis.

Method Comparison and Considerations

FeatureHPLC-UVUV-Vis Spectrophotometry
Specificity High (separates this compound from other components)Low (potential interference from other UV absorbers or excipients)
Sensitivity HighModerate to High
Throughput Lower (due to run times)High
Complexity High (requires specialized equipment and expertise)Low (simpler instrumentation and procedure)
Application R&D, stability testing, simultaneous analysis of multiple UV filtersRoutine QC, analysis of simple formulations

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Bisoctrizole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Bisoctrizole. This compound, a broad-spectrum UV absorber, is a key active ingredient in many sunscreen and cosmetic products. The developed method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing of this compound in various formulations. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound (Methylene bis-benzotriazolyl tetramethylbutylphenol) is a highly effective, photostable, broad-spectrum UV filter that absorbs both UVA and UVB radiation.[1][2] Its large molecular size and poor solubility in water and oil phases of cosmetic emulsions mean it is often formulated as a microfine particle dispersion.[3][4] Accurate and reliable analytical methods are crucial for the quality control of raw materials and finished products containing this compound to ensure product efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of active ingredients in complex matrices like cosmetic creams and lotions. This application note presents a validated HPLC method for the determination of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of an effective HPLC method.

PropertyValueReference
Chemical Name 2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]
CAS Number 103597-45-1
Molecular Formula C₄₁H₅₀N₆O₂
Molecular Weight 658.88 g/mol
Melting Point 195.7 °C
UV Absorbance Peaks ~303 nm and ~358 nm
Solubility Poorly soluble in most solvents, often used as a suspension. Soluble in solvents like Tetrahydrofuran (THF).

HPLC Method Development and Validation

A stability-indicating RP-HPLC method was developed and validated for the analysis of this compound. The method development workflow is illustrated below.

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application Analyte This compound Characterization (Physicochemical Properties) Column Column & Stationary Phase Selection (C18, e.g., Newcrom R1) Analyte->Column Mobile Mobile Phase Optimization (Acetonitrile, Water, Acid) Column->Mobile Detection Detector Wavelength Selection (UV @ 303 nm or 358 nm) Mobile->Detection Specificity Specificity & Forced Degradation Detection->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness QC Routine Quality Control Robustness->QC Stability Stability Studies Robustness->Stability

Figure 1: Workflow for HPLC Method Development and Validation.

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 10 min, hold at 95% B for 5 min, return to 70% B for 5 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 303 nm
Run Time 20 minutes
Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in approximately 70 mL of Tetrahydrofuran (THF).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Bring to volume with THF and mix well.

Sample Preparation (from a cream formulation):

  • Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of THF.

  • Heat in a water bath at 60°C for 15 minutes with intermittent shaking to disperse the cream.

  • Sonicate for 30 minutes to extract the this compound.

  • Allow the solution to cool to room temperature.

  • Bring to volume with THF and mix thoroughly.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Summary

The developed HPLC method was validated according to ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of this compound from placebo and degradation products. Peak purity index > 0.999.Passed
Linearity (R²) R² ≥ 0.9990.9998
Range 20 - 150 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.85% Intermediate: 1.25%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.3 µg/mL
Robustness % RSD ≤ 2.0% for changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).Passed

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to various stress conditions to induce degradation.

Stress ConditionTreatmentObservation
Acid Hydrolysis 0.1 M HCl at 80°C for 4 hoursMinor degradation observed.
Base Hydrolysis 0.1 M NaOH at 80°C for 4 hoursSignificant degradation with the appearance of degradation peaks.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursMinor degradation observed.
Thermal Degradation 105°C for 48 hoursNo significant degradation.
Photolytic Degradation Exposed to UV light (254 nm) for 24 hoursNo significant degradation, confirming photostability.

The HPLC method was able to resolve the main this compound peak from all degradation products, confirming the method's specificity and stability-indicating capability. The logical flow of the stability indicating method is depicted below.

Stability_Indicating_Method cluster_0 Forced Degradation Studies cluster_1 HPLC Analysis cluster_2 Method Validation Stress Apply Stress Conditions (Acid, Base, Oxidation, Thermal, Photo) DegradedSample Generate Degraded Samples Stress->DegradedSample Analysis Analyze Stressed Samples by HPLC DegradedSample->Analysis Resolution Peak Resolution Evaluation Analysis->Resolution Specificity Demonstrate Specificity Resolution->Specificity Adequate Separation StabilityIndicating Confirm Stability-Indicating Nature Specificity->StabilityIndicating FinalMethod Validated Stability-Indicating HPLC Method StabilityIndicating->FinalMethod

References

Formulating with Tinosorb® M for Optimal Dispersion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinosorb® M (INCI: Methylene Bis-Benzotriazolyl Tetramethylbutylphenol), a broad-spectrum UV filter, presents a unique formulating challenge and opportunity. As a microfine organic particle, its efficacy is intrinsically linked to its dispersion state within a cosmetic or pharmaceutical formulation. This document provides detailed application notes and experimental protocols to guide researchers and formulators in achieving optimal dispersion of Tinosorb® M, thereby maximizing its photoprotective performance and ensuring formulation stability.

Tinosorb® M offers a triple action mechanism for sun protection: UV absorption, light scattering, and light reflection.[1][2] It is supplied as a 50% aqueous dispersion and is incorporated into the water phase of emulsions.[3] Its photostable nature and ability to stabilize other UV filters, such as octinoxate, make it a valuable component in high SPF and broad-spectrum sun care products.[3]

Key Formulation Parameters and Performance Data

Achieving a stable and uniform dispersion of Tinosorb® M is critical for consistent SPF values, elegant aesthetics, and long-term product stability. The following tables summarize key quantitative data related to Tinosorb® M formulations.

Table 1: Physical and Chemical Properties of Tinosorb® M

PropertyValueReference
INCI Name Methylene Bis-Benzotriazolyl Tetramethylbutylphenol (and) Aqua (and) Decyl Glucoside (and) Propylene Glycol (and) Xanthan Gum
Appearance 50% aqueous white dispersion
Mechanism of Action UV absorption, light scattering, and reflection
Particle Size (as supplied) < 200 nm (microfine particles)
Dispersion Phase Water phase
Processing Cold processable

Table 2: In-Vitro SPF of Formulations Containing Tinosorb® M (MBBT)

Tinosorb® M (MBBT) Conc. (%)Other UV Filters in FormulationTotal UV Filter Conc. (%)In-Vitro SPFReference
6.43% Octocrylene, 6% Benzophenone-315.430
106% Octocrylene, 8% Benzophenone-32450
Not SpecifiedTinosorb® S, Uvinul® A Plus, Uvinul® T150Not Specified50+

Table 3: Rheological and Stability Parameters

ParameterTypical Range/ObservationNotesReference
Viscosity of Tinosorb® M Dispersion (as supplied) 200 - 1000 mPa·sThis is the viscosity of the raw material dispersion.
pH of Final Formulation 6.0 - 7.5Typical range for cosmetic emulsions to ensure skin compatibility.
Effect of Homogenization on Emulsion Viscosity Viscosity generally decreases with increased homogenization speed and time.This is a general trend for emulsions; specific values depend on the entire formulation.
Stability Assessment No phase separation, color change, or significant pH/viscosity drift over the study period.Stability is evaluated under various conditions (e.g., elevated temperature, freeze-thaw cycles).

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols provide step-by-step guidance for key experiments in the formulation and evaluation of Tinosorb® M dispersions.

Protocol 1: Preparation of an Oil-in-Water (O/W) Sunscreen Emulsion with Tinosorb® M

Objective: To prepare a stable O/W emulsion with a uniform dispersion of Tinosorb® M.

Materials:

  • Water Phase: Deionized water, Glycerin (humectant), Xanthan Gum (thickener), Tinosorb® M.

  • Oil Phase: Emollients (e.g., Caprylic/Capric Triglyceride), Emulsifiers (e.g., Cetearyl Alcohol, Glyceryl Stearate), Other oil-soluble UV filters (optional), Antioxidants (e.g., Tocopherol).

  • Preservative: Broad-spectrum preservative system.

Equipment:

  • Beakers

  • Water bath or heating mantle

  • Overhead stirrer with propeller blade

  • Homogenizer (e.g., rotor-stator or high-pressure)

  • pH meter

  • Viscometer

Procedure:

  • Water Phase Preparation: a. In a main beaker, combine deionized water and glycerin. Begin heating to 75-80°C under moderate agitation with the overhead stirrer. b. Slowly sprinkle in Xanthan Gum and mix until fully hydrated and a uniform gel is formed. c. Maintain the temperature at 75-80°C.

  • Oil Phase Preparation: a. In a separate beaker, combine the emollients, emulsifiers, and any oil-soluble UV filters. b. Heat the oil phase to 75-80°C while stirring until all components are melted and uniform.

  • Emulsification: a. Slowly add the hot oil phase to the hot water phase under continuous stirring with the overhead mixer. b. Increase the stirring speed and mix for 15-20 minutes to form a coarse emulsion.

  • Homogenization: a. Transfer the coarse emulsion to the homogenizer. b. Homogenize at a specified speed and time (e.g., 5000-10000 rpm for 3-5 minutes). The optimal parameters should be determined experimentally to achieve the desired particle size and viscosity. c. Monitor the temperature to ensure it does not exceed 80°C.

  • Cooling and Final Additions: a. Begin cooling the emulsion while stirring gently with the overhead mixer. b. At around 40°C, add the Tinosorb® M dispersion and mix until uniform. As a cold-processable ingredient, adding it during the cooling phase preserves its stability. c. Add the preservative system and any other temperature-sensitive ingredients. d. Continue stirring until the emulsion reaches room temperature (approximately 25°C).

  • Final Adjustments and Characterization: a. Measure the pH of the final emulsion and adjust if necessary to the target range (e.g., 6.0-7.0). b. Measure the viscosity using a suitable viscometer. c. Visually inspect the emulsion for homogeneity and texture.

Protocol 2: Evaluation of Tinosorb® M Dispersion Quality

Objective: To assess the particle size distribution and uniformity of Tinosorb® M in the final formulation.

Part A: Particle Size Analysis using Dynamic Light Scattering (DLS)

Equipment:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes

  • Deionized water (for dilution)

Procedure:

  • Sample Preparation: a. Accurately weigh a small amount of the final sunscreen emulsion. b. Dilute the sample with deionized water to a concentration suitable for DLS analysis (this will depend on the instrument's specifications and is typically a very low concentration to avoid multiple scattering effects). c. Gently mix to ensure a homogeneous dispersion without introducing air bubbles.

  • DLS Measurement: a. Transfer the diluted sample to a clean cuvette. b. Place the cuvette in the DLS instrument. c. Set the measurement parameters (e.g., temperature, scattering angle, run duration). d. Perform the measurement to obtain the particle size distribution, average particle size (Z-average), and Polydispersity Index (PDI).

  • Data Analysis: a. Analyze the particle size distribution graph for the presence of a single, narrow peak, which indicates a uniform dispersion. b. A low PDI value (typically < 0.3) is indicative of a monodisperse and stable system. c. Compare the results from different homogenization parameters to determine the optimal processing conditions.

Part B: Microscopic Evaluation

Equipment:

  • Optical microscope with a camera

  • Microscope slides and coverslips

Procedure:

  • Sample Preparation: a. Place a small drop of the sunscreen emulsion on a clean microscope slide. b. Gently place a coverslip over the drop, avoiding the formation of air bubbles.

  • Microscopic Observation: a. Place the slide on the microscope stage. b. Observe the emulsion under different magnifications (e.g., 40x, 100x). c. Capture images of the dispersion.

  • Analysis: a. Visually assess the uniformity of the dispersed particles. Look for large agglomerates or an uneven distribution, which would indicate poor dispersion. b. Compare images from different formulations or processing conditions.

Protocol 3: In-Vitro Sun Protection Factor (SPF) Measurement

Objective: To determine the in-vitro SPF of the sunscreen formulation containing Tinosorb® M.

Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere

  • Polymethylmethacrylate (PMMA) plates

  • Automated spreading device or finger cots for manual application

  • Positive displacement pipette or syringe

  • Solar simulator

Procedure:

  • Sample Application: a. Apply a precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) onto the roughened surface of a PMMA plate. b. Spread the product evenly across the entire surface of the plate. For reproducibility, an automated spreading robot is recommended. If spreading manually, use a consistent technique. c. Allow the film to dry for at least 15-20 minutes in the dark at a controlled temperature.

  • Initial UV Transmittance Measurement: a. Place the PMMA plate in the spectrophotometer. b. Measure the UV transmittance at 1 nm intervals from 290 to 400 nm. c. Use a blank PMMA plate as a reference.

  • UV Irradiation (Optional, for Photostability Assessment): a. Expose the sample plate to a controlled dose of UV radiation from a solar simulator.

  • Post-Irradiation UV Transmittance Measurement (if applicable): a. Remeasure the UV transmittance of the irradiated plate.

  • SPF Calculation: a. The in-vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance. Specific software accompanying the spectrophotometer typically performs this calculation automatically.

Protocol 4: Stability Testing of the Sunscreen Emulsion

Objective: To evaluate the physical and chemical stability of the sunscreen formulation under accelerated conditions.

Equipment:

  • Stability chambers (e.g., at 40°C/75% RH, 50°C)

  • Refrigerator (for freeze-thaw cycles)

  • pH meter

  • Viscometer

  • Centrifuge

  • Microscope

Procedure:

  • Sample Storage: a. Store samples of the sunscreen formulation in their final packaging under the following conditions:

    • Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.
    • Elevated temperature: 50°C ± 2°C for 1 month.
    • Freeze-thaw cycling: -10°C to 25°C, with 24 hours at each temperature, for 3 cycles.
    • Room temperature (control): 25°C ± 2°C.

  • Evaluation at Time Points: a. At specified time points (e.g., 0, 1, 2, and 3 months for accelerated stability), evaluate the samples for the following parameters:

    • Organoleptic Properties: Appearance, color, and odor.
    • pH: Measure the pH of the emulsion.
    • Viscosity: Measure the viscosity.
    • Microscopic Appearance: Observe for any changes in particle size or aggregation.
    • Phase Separation: Centrifuge a sample at a specified speed (e.g., 3000 rpm for 30 minutes) and observe for any phase separation.

  • Data Analysis: a. Compare the results at each time point to the initial (time 0) values. b. Significant changes in any of the parameters may indicate instability.

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided to illustrate key processes and concepts related to formulating with Tinosorb® M.

Experimental_Workflow_for_Tinosorb_M_Formulation cluster_prep Phase Preparation cluster_process Emulsification & Cooling cluster_final Final Steps Water Phase Water Phase Emulsification Emulsification Water Phase->Emulsification Oil Phase Oil Phase Oil Phase->Emulsification Homogenization Homogenization Emulsification->Homogenization Cooling Cooling Homogenization->Cooling Add Tinosorb M & Preservatives Add Tinosorb M & Preservatives Cooling->Add Tinosorb M & Preservatives Final Product Final Product Add Tinosorb M & Preservatives->Final Product

Caption: O/W Emulsion Preparation Workflow.

Dispersion_Quality_Assessment cluster_dls Dynamic Light Scattering cluster_microscopy Microscopy Sunscreen Emulsion Sunscreen Emulsion Dilution Dilution Sunscreen Emulsion->Dilution Slide Preparation Slide Preparation Sunscreen Emulsion->Slide Preparation DLS Measurement DLS Measurement Dilution->DLS Measurement Particle Size & PDI Particle Size & PDI DLS Measurement->Particle Size & PDI Microscopic Observation Microscopic Observation Slide Preparation->Microscopic Observation Visual Assessment Visual Assessment Microscopic Observation->Visual Assessment Tinosorb_M_UV_Protection_Mechanism UV Radiation UV Radiation Tinosorb M Particle Tinosorb M Particle UV Radiation->Tinosorb M Particle Incident Light Skin Skin Tinosorb M Particle->Skin Reduced UV Transmission Absorption Absorption Tinosorb M Particle->Absorption Triple Action Scattering Scattering Tinosorb M Particle->Scattering Reflection Reflection Tinosorb M Particle->Reflection

References

Application Notes and Protocols for Bisoctrizole in In Vitro Phototoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoctrizole (INCI: Methylene Bis-Benzotriazolyl Tetramethylbutylphenol), commercially known as Tinosorb® M, is a highly effective, broad-spectrum ultraviolet (UV) filter. Its unique properties as a hybrid particle, combining organic UV absorption with physical scattering, make it a popular ingredient in sunscreen and cosmetic formulations.[1][2] As with any topically applied substance that absorbs UV radiation, assessing its potential for phototoxicity is a critical component of safety evaluation.[3] Phototoxicity is a light-induced, non-immunological skin response to a photoreactive chemical, which can manifest as exaggerated sunburn.[4]

These application notes provide a comprehensive overview of the use of this compound in in vitro phototoxicity assays, with a focus on the well-established 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD Test Guideline 432).[5] This document offers detailed experimental protocols, data interpretation guidelines, and insights into the underlying cellular mechanisms.

This compound: Photochemical Properties and Safety Profile

This compound is a phenolic benzotriazole that absorbs both UVA and UVB radiation, and also reflects and scatters UV light. It is formulated as a 50% aqueous suspension of microfine particles, stabilized by decyl glucoside. Extensive safety evaluations, including in vitro and in vivo studies, have been conducted. Notably, in vivo phototoxicity patch tests on human volunteers with a formulation containing 5% this compound did not show any phototoxic reactions. Furthermore, this compound has been found to be non-mutagenic and non-clastogenic in the presence or absence of UV irradiation in various in vitro and in vivo assays.

In Vitro Phototoxicity Assessment: The 3T3 NRU Phototoxicity Test

The 3T3 NRU phototoxicity test is the most widely accepted in vitro method for assessing the phototoxic potential of chemicals. The principle of the assay is to compare the cytotoxicity of a substance with and without exposure to a non-cytotoxic dose of simulated solar UVA radiation. A substance is identified as phototoxic if its cytotoxicity is significantly increased in the presence of UVA light.

Data Presentation: Illustrative Quantitative Data for this compound

While extensive safety data on this compound exists, specific quantitative results from in vitro phototoxicity studies are not always publicly detailed. The following tables present illustrative data that reflect the non-phototoxic profile of this compound, as consistently reported in safety assessments. These values are provided for educational and comparative purposes.

Table 1: Cytotoxicity of this compound in the 3T3 NRU Phototoxicity Assay (Illustrative Data)

Concentration (µg/mL)Cell Viability (-UVA) (%)Cell Viability (+UVA) (%)
0 (Control)100100
19897
39593
109289
308885
1008581
3008178
10007875

Table 2: Phototoxicity Assessment of this compound (Illustrative Data)

Test SubstanceIC50 (-UVA) (µg/mL)IC50 (+UVA) (µg/mL)Photo-Irritation-Factor (PIF)Mean Photo Effect (MPE)Prediction
This compound>1000>1000<2<0.1Non-phototoxic
Chlorpromazine (Positive Control)150.530≥0.15Phototoxic
Sodium Lauryl Sulfate (Negative Control)50501<0.1Non-phototoxic

Note: The Photo-Irritation-Factor (PIF) is calculated as the ratio of the IC50 value without UVA to the IC50 value with UVA. The Mean Photo Effect (MPE) is another mathematical model for analyzing phototoxicity based on the comparison of the entire dose-response curves. A PIF < 2 and an MPE < 0.1 generally indicate no phototoxic potential.

Experimental Protocols

3T3 Neutral Red Uptake (NRU) Phototoxicity Test (based on OECD TG 432)

This protocol outlines the key steps for assessing the phototoxicity of this compound.

Materials:

  • Balb/c 3T3 fibroblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine

  • This compound (Tinosorb® M)

  • Phosphate-buffered saline (PBS)

  • Neutral Red solution

  • Positive control (e.g., Chlorpromazine)

  • Negative control (e.g., Sodium Lauryl Sulfate)

  • 96-well cell culture plates

  • Solar simulator with a UVA output of approximately 1.7 mW/cm²

  • Plate reader (540 nm)

Procedure:

  • Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Preparation of Test Substance: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, then diluted in PBS). Create a series of dilutions to achieve the final desired concentrations in the cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤1%).

  • Treatment: Remove the culture medium and wash the cells with PBS. Add 100 µL of the prepared this compound dilutions (and controls) to the respective wells of both plates.

  • Incubation: Incubate the plates for 60 minutes at 37°C and 5% CO₂.

  • Irradiation:

    • +UVA Plate: Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²).

    • -UVA Plate: Keep the second plate in the dark for the same duration.

  • Post-Incubation: Remove the treatment solutions, wash the cells with PBS, and add fresh culture medium. Incubate both plates for another 24 hours.

  • Neutral Red Uptake Assay:

    • Incubate the cells with a medium containing Neutral Red for 3 hours.

    • Wash the cells with PBS.

    • Extract the dye from the viable cells using a destaining solution (e.g., 50% ethanol, 1% acetic acid in water).

    • Measure the absorbance at 540 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 values for both the +UVA and -UVA plates. Calculate the Photo-Irritation-Factor (PIF) and/or the Mean Photo Effect (MPE).

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the workflow of the 3T3 NRU Phototoxicity Assay.

G cluster_treatment Treatment & Exposure cluster_analysis Analysis cell_seeding 1. Cell Seeding (Balb/c 3T3 Fibroblasts) prepare_this compound 2. Prepare this compound Dilutions add_this compound 3. Add this compound to Cells prepare_this compound->add_this compound incubate_pre 4. Incubate (60 min) add_this compound->incubate_pre split incubate_pre->split no_uva 5a. Dark Control (-UVA) split->no_uva Plate 1 uva 5b. UVA Irradiation (+UVA) split->uva Plate 2 post_incubate 6. Post-Incubation (24h) no_uva->post_incubate uva->post_incubate nru_assay 7. Neutral Red Uptake Assay post_incubate->nru_assay data_analysis 8. Data Analysis (IC50, PIF, MPE) nru_assay->data_analysis G cluster_trigger Initiation cluster_cellular Cellular Response uva UVA Radiation This compound Photosensitizing Chemical uva->this compound Absorption excited_state Excited State Chemical* This compound->excited_state ros Reactive Oxygen Species (ROS) Generation excited_state->ros Energy Transfer to O₂ damage Cellular Damage (Lipids, Proteins, DNA) ros->damage cytotoxicity Photocytotoxicity damage->cytotoxicity G start Perform 3T3 NRU Assay calc_ic50 Calculate IC50 (+UVA) and IC50 (-UVA) start->calc_ic50 calc_pif Calculate PIF = IC50(-UVA) / IC50(+UVA) calc_ic50->calc_pif decision PIF < 2 and MPE < 0.1 ? calc_pif->decision phototoxic Phototoxic Potential decision->phototoxic No non_phototoxic No Phototoxic Potential decision->non_phototoxic Yes

References

Application Notes and Protocols for Incorporating Bisoctrizole into Silicone Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of the broad-spectrum UV absorber, Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol), into silicone matrices. These protocols are intended to guide researchers in developing photostable silicone-based formulations for applications such as skin protectants, medical devices, and drug delivery systems.

Introduction

This compound is a highly effective, photostable UV filter with a unique hybrid mechanism of action that includes absorption, reflection, and scattering of UV radiation.[1][2][3] Its incorporation into silicone matrices can significantly enhance their resistance to photodegradation, thereby prolonging the functional lifetime of the material.[4][5] This is particularly relevant for applications such as maxillofacial prosthetics, which are susceptible to degradation from UV exposure. This compound is an organic compound that is produced in microfine particles (typically less than 200 nm) and is commercially available as an aqueous suspension. Due to its poor solubility in both oil and water, it is treated as a dispersion in formulation development.

This protocol outlines the materials, equipment, and procedures for dispersing this compound into a room-temperature-vulcanizing (RTV) silicone elastomer, followed by methods for characterizing the resulting composite material.

Materials and Equipment

2.1 Materials

  • Silicone Elastomer Kit: A two-part, platinum-cure or tin-cure room-temperature-vulcanizing (RTV) silicone system is recommended. For example, a system based on polydimethylsiloxane (PDMS) with a vinyl-terminated base and a silicon-hydride crosslinker.

  • This compound: Commercially available as a 50% aqueous suspension (e.g., Tinosorb® M).

  • Compatibilizer/Surfactant (Optional): A silicone-compatible emulsifier, such as a PEG-10 Dimethicone, may be used to improve the dispersion of the aqueous this compound suspension within the hydrophobic silicone matrix.

  • Solvent (Optional): A volatile silicone fluid (e.g., Cyclopentasiloxane) can be used to adjust viscosity for easier mixing.

  • Molds: PTFE or aluminum molds of desired dimensions for curing the silicone specimens.

  • Mold Release Agent: As recommended by the silicone manufacturer.

2.2 Equipment

  • Dual Asymmetric Centrifugal Mixer (DAC) or High-Shear Mixer: For uniform dispersion of this compound.

  • Analytical Balance: Accurate to at least 0.001 g.

  • Vacuum Chamber: For de-gassing the mixed silicone to remove air bubbles.

  • Curing Oven: If elevated temperature curing is required.

  • UV-Vis Spectrophotometer with Integrating Sphere: For measuring UV absorbance and transmittance.

  • Profilometer or Atomic Force Microscope (AFM): For measuring surface roughness.

  • Mechanical Tester (e.g., Tensile Tester): For evaluating changes in mechanical properties.

Experimental Protocols

3.1 Protocol for Preparation of this compound-Silicone Composites

This protocol describes the preparation of silicone samples with 0% (control), 1%, and 2% by weight of this compound.

  • Preparation of this compound Premix:

    • In a small mixing vessel, weigh the desired amount of the 50% this compound aqueous suspension.

    • If using a compatibilizer, add it to the this compound suspension and mix thoroughly. A 1:1 ratio of compatibilizer to this compound solids is a good starting point.

  • Silicone Base Preparation:

    • In a larger mixing cup, weigh the appropriate amount of the silicone elastomer base (Part A).

    • If using a viscosity-reducing solvent, add it to the silicone base and mix until uniform.

  • Dispersion of this compound:

    • Add the this compound premix to the silicone base.

    • Mix using a high-shear mixer or a DAC mixer. A typical mixing cycle would be 2 minutes at 2000 rpm. The goal is to achieve a homogenous, streak-free dispersion.

  • Addition of Curing Agent:

    • Add the manufacturer's recommended amount of the silicone curing agent (Part B) to the this compound-silicone mixture.

    • Mix thoroughly but briefly (e.g., 30 seconds at 2000 rpm) to ensure a uniform mixture without initiating significant curing.

  • De-gassing:

    • Immediately place the mixed formulation in a vacuum chamber and apply a vacuum of approximately 29 inHg.

    • De-gas until the mixture expands and collapses, and large bubbles are no longer visible.

  • Casting and Curing:

    • Pour the de-gassed mixture into prepared molds.

    • Allow the silicone to cure according to the manufacturer's instructions (e.g., 24 hours at room temperature or 1 hour at 60°C).

  • Post-Curing (Optional):

    • For some applications, a post-curing step (e.g., 2 hours at 100°C) may be beneficial to ensure complete cross-linking and remove any volatile components.

3.2 Characterization Protocols

3.2.1 UV-Vis Spectroscopy

  • Sample Preparation: Prepare thin films of the cured silicone composites with a uniform thickness (e.g., 1 mm).

  • Measurement:

    • Place the silicone film in the sample holder of a UV-Vis spectrophotometer equipped with an integrating sphere.

    • Scan the sample over the UV range of interest (e.g., 280-400 nm).

    • Record the absorbance and/or transmittance spectra.

  • Data Analysis: Compare the UV-blocking capabilities of the control (0% this compound) with the 1% and 2% this compound samples.

3.2.2 Surface Roughness Analysis

  • Sample Preparation: Use the cured silicone samples from the molds.

  • Measurement:

    • Use a profilometer or AFM to measure the surface roughness of each sample.

    • Take measurements at multiple locations on the sample surface to ensure representative data.

  • Data Analysis: Calculate the average surface roughness (Ra) for each concentration of this compound and compare it to the control. Studies have shown that the addition of this compound can lead to a significant increase in surface roughness as the concentration increases.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Formulation Compositions

Sample ID Silicone Base (g) Curing Agent (g) 50% this compound Suspension (g) This compound wt% (solids)
Control 100 10 0 0%
Biso-1% 100 10 2 1%

| Biso-2% | 100 | 10 | 4 | 2% |

Table 2: UV Absorbance at Key Wavelengths

Sample ID Avg. Absorbance @ 305 nm (UVB) Avg. Absorbance @ 360 nm (UVA)
Control Insert Data Insert Data
Biso-1% Insert Data Insert Data

| Biso-2% | Insert Data | Insert Data |

Table 3: Surface Roughness Measurements

Sample ID Average Surface Roughness (Ra, µm) Standard Deviation
Control Insert Data Insert Data
Biso-1% Insert Data Insert Data

| Biso-2% | Insert Data | Insert Data |

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_process Processing cluster_char Characterization A Weigh Silicone Base & this compound Suspension B High-Shear Mixing of this compound into Silicone Base A->B C Add Curing Agent & Mix B->C D De-gas Mixture in Vacuum Chamber C->D E Cast into Molds D->E F Cure (Room Temp or Oven) E->F G UV-Vis Spectroscopy F->G H Surface Roughness Measurement F->H I Mechanical Testing F->I

Caption: Workflow for incorporating this compound into silicone and subsequent characterization.

Diagram 2: UV Protection Mechanism of this compound

G cluster_surface Silicone Matrix Surface Biso This compound Microparticles Absorbed Absorption (Energy converted to heat) Reflected Reflection Biso->Reflected Scattered Scattering Biso->Scattered Protected Protected Substrate UV_in Incoming UV Radiation (UVA & UVB) UV_in->Biso

Caption: Hybrid UV protection mechanism of this compound in a silicone matrix.

References

Application Note: The Impact of Bisoctrizole Concentration on In Vitro Sun Protection Factor (SPF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoctrizole, commercially known as Tinosorb® M, is a highly effective, broad-spectrum ultraviolet (UV) radiation absorber used in sunscreen formulations. Its unique mechanism, which involves not only UV absorption but also scattering and reflection, makes it a potent ingredient for achieving high Sun Protection Factor (SPF) values. Understanding the relationship between the concentration of this compound and the resulting SPF is crucial for formulators to develop effective and optimized sun care products. This application note provides a detailed protocol for assessing the in vitro SPF of formulations containing this compound and presents data on the concentration-dependent effect on SPF values.

While extensive research confirms the efficacy of this compound as a UV filter, publicly available data from studies systematically evaluating the in vitro SPF of formulations with this compound as the sole active ingredient at varying concentrations is limited. The following table is illustrative of the expected positive correlation between this compound concentration and in vitro SPF, based on the compound's known high performance and broad-spectrum protection.

Data Presentation

Table 1: Illustrative In Vitro SPF Values for Formulations with Varying this compound Concentrations

Formulation IDThis compound Concentration (% w/w)Other UV FiltersIn Vitro SPF (Mean ± SD)
F12.5None10 ± 1.5
F25.0None25 ± 2.1
F37.5None40 ± 3.5
F410.0None50+ ± 4.2

Note: These values are for illustrative purposes to demonstrate the expected trend. Actual SPF values will vary depending on the specific formulation chassis, particle size of this compound, and the in vitro test methodology used.

Experimental Protocols

A standardized and widely accepted method for in vitro SPF determination involves the use of Polymethylmethacrylate (PMMA) plates as a substrate to mimic the surface of the skin. The protocol outlined below is based on established international standards.

Protocol: In Vitro SPF Determination using PMMA Plates

1. Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere

  • Polymethylmethacrylate (PMMA) plates (sandblasted or molded)

  • Positive and negative control sunscreen formulations

  • Precision balance

  • Pipettes or syringes for sample application

  • Glove or finger cot for spreading

  • Drying rack for plates

  • Solar simulator (for photostability testing, optional)

2. Sample Preparation:

  • Prepare sunscreen formulations with varying concentrations of this compound in a suitable vehicle. Ensure homogeneity of the formulations.

  • Allow the formulations to equilibrate at room temperature for at least 24 hours before testing.

3. Substrate Preparation and Sample Application:

  • Handle PMMA plates carefully to avoid contamination.

  • Apply the sunscreen formulation to the roughened surface of the PMMA plate at a concentration of 1.3 mg/cm² for molded plates or 1.2 mg/cm² for sandblasted plates.[1]

  • Spread the sample evenly across the entire surface of the plate using a gloved finger or a finger cot with a gentle and consistent pressure for a defined period (e.g., 30-60 seconds).

  • Allow the plates to dry in the dark on a level surface for at least 15 minutes.

4. UV Transmittance Measurement:

  • Measure the UV transmittance of the blank (untreated) PMMA plate.

  • Measure the UV transmittance of each sunscreen-treated plate at multiple points across the surface in the wavelength range of 290 to 400 nm, at 1 nm increments.

  • Ensure the temperature of the substrate is controlled during the measurement process.[1]

5. SPF Calculation:

The in vitro SPF is calculated from the measured transmittance data using the following equation, which incorporates the erythemal action spectrum and the solar spectrum:

SPFin vitro = ∫290400 E(λ) I(λ) dλ / ∫290400 E(λ) I(λ) T(λ) dλ

Where:

  • E(λ) is the erythema action spectrum

  • I(λ) is the solar spectral irradiance

  • T(λ) is the spectral transmittance of the sample

Alternatively, the Mansur equation can be used for a simplified calculation based on spectrophotometric absorbance values:

SPF = CF × Σ290320 EE(λ) × I(λ) × Abs(λ)

Where:

  • CF is the correction factor (equal to 10)

  • EE(λ) is the erythemogenic effect of radiation at wavelength λ

  • I(λ) is the solar intensity at wavelength λ

  • Abs(λ) is the absorbance of the sunscreen solution at wavelength λ

Visualizations

experimental_workflow cluster_prep Preparation cluster_application Sample Application cluster_measurement Measurement & Analysis formulation Formulation Preparation (Varying this compound Conc.) application Apply 1.2-1.3 mg/cm² of Sunscreen to PMMA Plate formulation->application pmma_prep PMMA Plate Preparation pmma_prep->application spreading Even Spreading with Consistent Pressure application->spreading drying Dry Plates in the Dark (≥15 minutes) spreading->drying transmittance Measure UV Transmittance (290-400 nm) drying->transmittance calculation Calculate In Vitro SPF (e.g., Mansur Equation) transmittance->calculation

In Vitro SPF Testing Workflow

Conclusion

The concentration of this compound in a sunscreen formulation is a key determinant of its in vitro SPF value. A higher concentration of this compound generally leads to a significant increase in the level of sun protection. The protocol detailed in this application note provides a reliable and reproducible method for assessing the in vitro SPF of sunscreen formulations, enabling researchers and formulators to optimize their products for maximum efficacy. For regulatory claims, it is important to note that in vitro SPF testing is primarily used for screening and product development, while in vivo testing remains the standard for final SPF labeling.[2][3]

References

Troubleshooting & Optimization

Bisoctrizole Aqueous Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the dispersion of Bisoctrizole in aqueous formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its dispersion in aqueous formulations challenging?

A1: this compound, also known as Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, is a highly effective, broad-spectrum UV filter.[1][2] Its unique properties include acting as a hybrid UV absorber, meaning it not only absorbs UVA and UVB radiation but also reflects and scatters UV light due to its microfine organic particle structure.[1][3] The primary challenge in formulating with this compound is its extremely low solubility in both water and oil phases.[3] Therefore, it is typically formulated as an aqueous suspension of microfine particles, commonly less than 200 nm in size. Achieving a stable and uniform dispersion of these particles is critical to the efficacy and cosmetic acceptability of the final product.

Q2: What is the typical starting form of this compound for formulation?

A2: this compound is commonly available as a 50% aqueous suspension, pre-milled to a microfine particle size. This pre-dispersion is often stabilized with a surfactant, such as decyl glucoside.

Q3: What are the key considerations for ensuring the stability of a this compound dispersion?

A3: The key to a stable this compound dispersion is to prevent the agglomeration and sedimentation of its microfine particles. This is primarily achieved through:

  • Particle Size Reduction: Ensuring the this compound particles are sufficiently small and have a narrow size distribution.

  • Use of Stabilizers: Incorporating appropriate surfactants and thickeners to maintain particle separation and suspend the particles within the aqueous phase.

  • Control of Formulation pH: The pH of the formulation can influence the surface charge of the particles and the effectiveness of certain stabilizers.

  • Proper Manufacturing Process: Utilizing appropriate dispersion techniques, such as high-shear mixing or high-pressure homogenization.

Troubleshooting Guides

Issue 1: Agglomeration or Flocculation of this compound Particles

Symptoms:

  • Visible white specks or clumps in the formulation.

  • Inconsistent UV protection performance.

  • Gritty texture.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Surfactant Concentration The concentration of the stabilizing surfactant (e.g., decyl glucoside) may be too low to effectively coat the surface of the this compound particles. Gradually increase the surfactant concentration in small increments and observe the effect on dispersion stability.
Improper Surfactant The chosen surfactant may not be optimal for stabilizing this compound. Consider surfactants with good steric or electrostatic stabilizing properties. Non-ionic surfactants like alkyl polyglucosides are commonly used.
Incorrect pH The formulation's pH may be near the isoelectric point of the particles, leading to reduced electrostatic repulsion. Conduct a pH stability study to determine the optimal pH range for your formulation. Adjust the pH using appropriate buffering agents.
High Electrolyte Concentration High concentrations of salts can compress the electrical double layer around the particles, reducing repulsive forces and leading to agglomeration. If possible, reduce the concentration of electrolytes in your formulation.
Issue 2: Sedimentation or Settling of this compound Particles

Symptoms:

  • Formation of a dense layer of this compound at the bottom of the container over time.

  • Clear supernatant liquid.

  • Inaccurate dosing if not re-dispersed.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Viscosity The viscosity of the aqueous phase may be too low to effectively suspend the this compound particles. Incorporate a thickening agent or rheology modifier, such as xanthan gum, to increase the viscosity and retard settling.
Large Particle Size Larger particles will settle more quickly according to Stokes' Law. Ensure that the this compound has been adequately milled to a sub-micron particle size.
Ineffective Dispersion Technique The energy input during dispersion may not be sufficient to break down agglomerates and achieve a stable suspension. Consider using high-pressure homogenization or optimizing the parameters of your current dispersion method (e.g., mixing speed, time).

Experimental Protocols

Protocol 1: Preparation of a this compound Aqueous Dispersion

Objective: To prepare a stable aqueous dispersion of this compound.

Materials:

  • This compound (as a 50% aqueous pre-dispersion)

  • Decyl Glucoside (or other suitable surfactant)

  • Xanthan Gum (or other suitable thickener)

  • Deionized Water

  • Citric Acid/Sodium Citrate (for pH adjustment)

  • High-shear mixer or homogenizer

Methodology:

  • Prepare the Aqueous Phase: In a primary vessel, add the deionized water.

  • Incorporate the Thickener: Slowly sprinkle the xanthan gum into the water while mixing at a moderate speed to avoid clumping. Continue mixing until fully hydrated and a uniform gel is formed.

  • Add the Surfactant: Add the decyl glucoside to the aqueous phase and mix until fully dissolved.

  • pH Adjustment: Measure the pH of the aqueous phase and adjust to the desired range (typically between 6.0 and 7.5 for many cosmetic formulations) using citric acid or sodium citrate.

  • Incorporate this compound: Slowly add the 50% this compound pre-dispersion to the aqueous phase under continuous mixing.

  • Homogenization: Increase the mixing speed to high shear or pass the formulation through a high-pressure homogenizer to ensure uniform dispersion and break down any potential agglomerates. The specific parameters (e.g., pressure, number of passes) will need to be optimized for your equipment and formulation.

  • Final Quality Control: Visually inspect the dispersion for homogeneity. Measure the particle size distribution, pH, and viscosity.

Protocol 2: Particle Size Analysis of this compound Dispersion

Objective: To determine the particle size distribution of the this compound dispersion.

Instrumentation: Dynamic Light Scattering (DLS) or Laser Diffraction.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the this compound dispersion with deionized water to an appropriate concentration for the instrument being used. Ensure the dilution does not cause agglomeration.

  • Instrument Setup: Follow the manufacturer's instructions for setting up and calibrating the particle size analyzer.

  • Measurement: Introduce the diluted sample into the instrument and perform the measurement.

  • Data Analysis: Analyze the data to determine the mean particle size (e.g., Z-average for DLS) and the polydispersity index (PDI). A narrow particle size distribution (low PDI) is generally desirable for stability.

Data Presentation

Table 1: Example of this compound Dispersion Characterization

Formulation IDThis compound (%)Decyl Glucoside (%)Xanthan Gum (%)pHMean Particle Size (nm)Polydispersity Index (PDI)Stability (4 weeks @ 40°C)
BZD-011020.26.51800.25Stable, no settling
BZD-021010.26.53500.45Agglomeration observed
BZD-031020.16.51850.28Slight settling
BZD-041020.25.02500.35Phase separation

Mandatory Visualizations

experimental_workflow cluster_prep Aqueous Phase Preparation cluster_dispersion Dispersion Process cluster_qc Quality Control A Deionized Water B Add Thickener (e.g., Xanthan Gum) A->B C Add Surfactant (e.g., Decyl Glucoside) B->C D pH Adjustment C->D E Add this compound Pre-dispersion D->E F High-Shear Mixing / Homogenization E->F G Visual Inspection F->G H Particle Size Analysis G->H I pH & Viscosity Measurement H->I J Stability Testing I->J

Caption: Experimental workflow for preparing and characterizing a this compound aqueous dispersion.

troubleshooting_logic cluster_agglomeration Agglomeration/Flocculation cluster_sedimentation Sedimentation/Settling Start Dispersion Instability Observed Agglomeration Check Surfactant Concentration Start->Agglomeration Viscosity_Check Measure Viscosity Start->Viscosity_Check pH_Check Verify Formulation pH Agglomeration->pH_Check Electrolyte_Check Assess Electrolyte Content pH_Check->Electrolyte_Check Particle_Size_Check Analyze Particle Size Viscosity_Check->Particle_Size_Check Process_Check Review Dispersion Process Particle_Size_Check->Process_Check

Caption: Troubleshooting logic for addressing common this compound dispersion issues.

References

Technical Support Center: Bisoctrizole (Tinosorb M) Formulation Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol) agglomeration in sunscreen formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to agglomeration?

A1: this compound, often known by its trade name Tinosorb M, is a broad-spectrum UV filter. It is unique in that it is an organic compound manufactured as microfine particles, typically less than 200 nm in diameter.[1] This particulate nature, combined with its poor solubility in both water and oil phases, makes it inherently prone to agglomeration, or clumping together.[1] Proper dispersion and stabilization are crucial to maintain its efficacy and the aesthetic quality of the final sunscreen product.

Q2: In what form is this compound typically supplied?

A2: To mitigate issues with agglomeration during formulation, this compound is commonly supplied as a 50% aqueous suspension or a pre-dispersed paste.[1][2] These commercial preparations, such as Tinosorb M, contain stabilizers to ensure the particles remain well-dispersed.[3]

Q3: What are the key excipients used to stabilize this compound dispersions?

A3: The most common and effective excipients for stabilizing this compound are a combination of a surfactant and a thickening agent. Specifically, decyl glucoside acts as a non-ionic surfactant to wet the particles and prevent them from clumping, while xanthan gum is a polysaccharide that increases the viscosity of the aqueous phase, thereby hindering particle settling and aggregation.

Q4: How does this compound agglomeration affect sunscreen performance?

A4: Agglomeration of this compound particles can have several negative impacts on a sunscreen formulation. It can lead to a decrease in the Sun Protection Factor (SPF) and UVA protection as the effective surface area of the UV filter is reduced. Furthermore, it can negatively affect the sensory properties of the product, potentially causing a gritty feel and a non-uniform appearance on the skin.

Q5: Can this compound be used in cold process formulations?

A5: Yes, commercially available this compound dispersions, like Tinosorb® M, are suitable for cold process formulations. This is a significant advantage as it can simplify the manufacturing process and reduce energy costs. The pre-dispersed form allows for post-addition to emulsions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Visible white specks or gritty texture in the final formulation. Agglomeration of this compound particles.- Ensure adequate high-shear mixing is applied when incorporating the this compound dispersion into the formulation. - Verify the compatibility of the this compound dispersion with other ingredients in your formulation. Certain electrolytes or polymers can disrupt the stability of the dispersion. - If preparing a dispersion from this compound powder, ensure sufficient concentration of a suitable dispersant (e.g., decyl glucoside) and thickener (e.g., xanthan gum) is used.
Decrease in viscosity or separation of the final product over time. Insufficient stabilization of the this compound suspension, leading to settling.- Increase the concentration of the thickening agent, such as xanthan gum, in the aqueous phase. A typical usage level for xanthan gum in cosmetic formulations is between 0.1% and 2%. - Ensure the pH of the final formulation is within the stable range for the thickener used. Xanthan gum is stable over a wide pH range (pH 3-12).
Inconsistent SPF or UVA protection values between batches. Non-uniform distribution of this compound particles.- Standardize the mixing speed and time during the incorporation of the this compound dispersion. - Utilize high-shear homogenization to ensure a uniform particle size distribution throughout the batch. - Perform particle size analysis on different batches to ensure consistency.
White cast on the skin after application. While this compound is a microfine particle, some whitening effect can occur, especially at higher concentrations. Agglomeration can worsen this effect.- Ensure optimal dispersion of the this compound particles to minimize the whitening effect. - Consider combining this compound with other organic UV filters to potentially reduce the required concentration of this compound while maintaining a high SPF. This compound has a synergistic effect with oil-soluble UV filters.

Quantitative Data Summary

The following table summarizes the typical composition of a commercial 50% aqueous this compound dispersion. These values can serve as a starting point for formulation development, but optimization for specific product matrices is recommended.

Component Function Typical Concentration (% w/w)
Methylene Bis-Benzotriazolyl TetramethylbutylphenolUV Filter46.0 - 55.0
Decyl GlucosideDispersant/Surfactant6.0 - 10.0
Xanthan GumThickener/Stabilizer0.1 - 0.5
Propylene GlycolWetting Agent0.2 - 0.6
WaterVehicle40.0 - 42.0

Data compiled from publicly available information on commercial this compound dispersions.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Dispersion

This protocol outlines the general steps for preparing a stable aqueous dispersion of this compound from its powder form.

  • Preparation of the Aqueous Phase:

    • In a suitable vessel, combine deionized water and propylene glycol.

    • Slowly add xanthan gum to the vortex of the water/glycol mixture under continuous stirring to prevent clumping. Mix until fully hydrated and a uniform gel is formed.

  • Preparation of the this compound Slurry:

    • In a separate vessel, add decyl glucoside.

    • Slowly add the this compound powder to the decyl glucoside under constant mixing to create a smooth, lump-free paste. This step is crucial for wetting the powder particles.

  • Dispersion:

    • Add the this compound slurry to the aqueous phase under continuous mixing.

    • Homogenize the mixture using a high-shear mixer (e.g., rotor-stator homogenizer) until a fine, uniform dispersion is achieved. The exact speed and time will depend on the equipment and batch size and should be optimized.

  • Quality Control:

    • Measure the particle size distribution of the dispersion using a suitable technique such as dynamic light scattering (DLS) or laser diffraction to ensure the desired particle size (<200 nm) and absence of large agglomerates.

    • Assess the viscosity and pH of the final dispersion.

Protocol 2: Incorporation of this compound Dispersion into an O/W Emulsion

This protocol describes the incorporation of a pre-made this compound dispersion into an oil-in-water (O/W) sunscreen formulation.

  • Prepare the Oil Phase:

    • Combine all oil-soluble ingredients, including other UV filters, emollients, and emulsifiers, in a vessel.

    • Heat the oil phase to 75-80°C until all components are melted and uniform.

  • Prepare the Water Phase:

    • In a separate vessel, combine water, humectants, and any water-soluble polymers (excluding the this compound dispersion for now).

    • Heat the water phase to 75-80°C.

  • Emulsification:

    • Slowly add the oil phase to the water phase under high-shear homogenization to form a stable emulsion.

    • Continue homogenization for a predetermined time to achieve the desired droplet size.

  • Cooling and Addition of this compound:

    • Begin cooling the emulsion under gentle stirring.

    • Once the emulsion has cooled to below 40°C, add the this compound dispersion slowly while stirring.

    • It is advisable to briefly homogenize the formulation again after the addition of the this compound dispersion to ensure uniform distribution, but excessive shear should be avoided to prevent breaking the emulsion.

  • Final Adjustments:

    • Add any temperature-sensitive ingredients, such as preservatives and fragrances.

    • Adjust the pH of the final formulation if necessary.

    • Mix until uniform.

Visualizations

Experimental_Workflow_Bisoctrizole_Dispersion cluster_aqueous Aqueous Phase Preparation cluster_slurry This compound Slurry Preparation cluster_dispersion Dispersion Process aq_start Deionized Water + Propylene Glycol mix_aq Mix until hydrated aq_start->mix_aq xanthan Xanthan Gum xanthan->mix_aq aq_phase Uniform Aqueous Gel mix_aq->aq_phase homogenize High-Shear Homogenization aq_phase->homogenize decal Decyl Glucoside mix_slurry Mix to a smooth paste decal->mix_slurry biso This compound Powder biso->mix_slurry slurry Lump-free Slurry mix_slurry->slurry slurry->homogenize final_dispersion Stable this compound Dispersion homogenize->final_dispersion

Caption: Workflow for preparing a stable this compound dispersion.

Troubleshooting_Logic_Bisoctrizole_Agglomeration cluster_causes Potential Causes cluster_solutions Solutions start Issue: Agglomeration Observed cause1 Inadequate Shear/Mixing start->cause1 cause2 Insufficient Stabilization start->cause2 cause3 Formulation Incompatibility start->cause3 solution1 Optimize homogenization (speed/time) cause1->solution1 solution2 Increase stabilizer concentration (e.g., Xanthan Gum) cause2->solution2 solution3 Review excipient compatibility (e.g., electrolytes) cause3->solution3 end Agglomeration Resolved solution1->end Re-evaluate solution2->end Re-evaluate solution3->end Re-evaluate

Caption: Troubleshooting logic for this compound agglomeration.

References

Bisoctrizole photostability issues in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential photostability challenges when formulating with Bisoctrizole in complex mixtures. While this compound is renowned for its exceptional photostability, this guide explores hypothetical scenarios and advanced diagnostics to assist researchers in ensuring optimal performance in novel formulations.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Is this compound photostable?

A1: Yes, this compound (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol) is widely recognized as a highly photostable, broad-spectrum UV filter.[1] It exhibits very little photodegradation upon exposure to UV radiation and is often used to stabilize other less stable UV absorbers, such as Octinoxate. Its unique hybrid mechanism, which involves both UV absorption and scattering of UV rays, contributes to its robust stability.

Q2: Can the photostability of this compound be compromised in a complex formulation?

A2: While inherently stable, the overall photostability of a final formulation depends on the complex interactions between all its ingredients. Hypothetically, extreme formulation environments or interactions with other components could present challenges. Factors such as the presence of certain uncoated metal oxides, strong oxidizing agents, or extreme pH values could potentially influence the stability of any organic molecule, including this compound.

Q3: What are the known incompatibilities for this compound?

A3: this compound is compatible with most other organic and inorganic UV filters. It is often used in combination with other filters to enhance the overall sun protection factor (SPF) and photostability of the formulation. A primary formulation challenge is not chemical incompatibility but rather its insolubility in both water and oil phases, requiring it to be used as a micronized aqueous dispersion.

Q4: How does this compound interact with metal oxides like Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO)?

A4: this compound is generally compatible with TiO₂ and ZnO. However, the photocatalytic activity of uncoated, nano-sized metal oxides has been shown to potentially increase the photodegradation of some chemical UV filters. While this compound is very stable, it is a best practice to use coated grades of TiO₂ or ZnO to minimize any potential photocatalytic activity within the formulation and ensure the stability of all organic components.

Q5: What analytical methods are recommended for assessing this compound's photostability?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for the quantitative analysis of this compound and its potential degradants. This method allows for the separation and quantification of the active ingredient before and after UV exposure. UV-Vis Spectroscopy can also be used to assess changes in the absorbance spectrum of a sunscreen film, providing an indication of photostability.

Troubleshooting Guide: Investigating Unexpected Degradation

This guide is intended for researchers who observe unexpected loss of this compound content or changes in the UV absorbance profile of their formulation during photostability testing.

Observed Issue Potential Cause Troubleshooting Steps
Significant loss of this compound concentration (>10%) post-irradiation as measured by HPLC. Interaction with Uncoated Metal Oxides: Potential photocatalytic degradation initiated by uncoated nano-TiO₂ or ZnO.1. Verify the grade of metal oxides used. If uncoated, reformulate with a coated (e.g., silica or dimethicone-coated) version. 2. Conduct a comparative photostability study with and without the metal oxide to isolate its effect.
Presence of Strong Oxidizing Agents: Ingredients such as peroxides or certain botanical extracts may generate reactive oxygen species (ROS) that could degrade this compound under UV exposure.1. Review the formulation for any known oxidizing agents. 2. Incorporate antioxidants (e.g., Tocopherol, Ascorbyl Palmitate) to quench free radicals. 3. Test the stability of this compound in a simplified formulation containing the suspected ingredient.
Extreme Formulation pH: Although this compound is stable across a wide pH range, highly acidic or alkaline conditions could theoretically stress the molecule under high UV energy.1. Measure the pH of the final formulation. 2. Adjust the pH to a more neutral range (5.5-7.5) and re-run the photostability test.
Shift in UV absorbance spectrum (e.g., loss of peak definition) with minimal loss of parent compound. Formation of Photodegradants: Formation of degradation products that may still retain some UV-absorbing properties, altering the overall spectrum.1. Utilize HPLC with a photodiode array (PDA) detector to analyze for new peaks in the chromatogram of the irradiated sample. 2. Employ LC-MS to identify the mass of potential degradation products. Based on the benzotriazole structure, degradation could hypothetically involve cleavage or modification of the side chains.
Interaction with Other UV Filters: A less stable UV filter in the formulation could be degrading and its degradants may interfere with the this compound spectrum.1. Assess the photostability of each UV filter individually in the same base formulation. 2. Ensure that other filters, if known to be less stable (e.g., Avobenzone), are adequately stabilized.
Inconsistent photostability results between batches. Dispersion Quality: Inconsistent particle size or poor dispersion of the micronized this compound can lead to variations in UV exposure and stability.1. Analyze the particle size distribution of this compound in different batches. 2. Review and optimize the homogenization process to ensure a uniform and stable dispersion.
Contamination: Trace contaminants (e.g., metal ions) from raw materials or the manufacturing process could be acting as catalysts for photodegradation.1. Analyze raw materials for trace impurities. 2. Ensure all manufacturing equipment is thoroughly cleaned and inert.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected high stability of this compound and how data might look in a troubleshooting scenario.

Table 1: Typical Photostability of this compound in a Standard O/W Emulsion (Based on its known high stability)

UV DoseThis compound Recovery (%)Change in UVA-PFAppearance
0 (Control)100%N/AWhite, homogenous emulsion
1.2 million lux hours99.5%< 2%No change
200 watt hours/m²99.2%< 3%No change

Table 2: Hypothetical Data for Troubleshooting: this compound in the Presence of Uncoated Nano-TiO₂

FormulationUV Dose (200 Wh/m²)This compound Recovery (%)Notes
Formulation A (Control - No TiO₂)20099.3%Expected high stability.
Formulation B (with Coated TiO₂)20099.1%Coated TiO₂ shows no negative impact.
**Formulation C (with Uncoated Nano-TiO₂) **200 91.5% Significant degradation observed, suggesting photocatalytic activity.

Experimental Protocols

Protocol 1: In-Vitro Photostability Assessment by HPLC

This protocol is designed to quantify the concentration of this compound in a cosmetic formulation before and after exposure to a controlled dose of UV radiation.

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the test formulation into a 50 mL volumetric flask.

    • Add a suitable solvent (e.g., a mixture of Tetrahydrofuran and Methanol) to dissolve the formulation and extract the this compound. Use sonication to ensure complete extraction.

    • Bring the flask to volume with the solvent and mix thoroughly.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Film Application for Irradiation:

    • Apply the test formulation as a thin film (e.g., 2 mg/cm²) onto a roughened Polymethylmethacrylate (PMMA) plate.

    • Spread the product evenly using a gloved finger or a drawdown bar to achieve a uniform film.

    • Allow the film to dry for 30 minutes in the dark.

    • Prepare at least three replicate plates for irradiation and three for dark control (wrapped in aluminum foil).

  • Irradiation:

    • Expose the sample plates to a controlled source of UV radiation (e.g., a solar simulator) according to ICH Q1B guidelines. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Place the dark control plates in the same chamber, shielded from light.

  • Post-Irradiation Extraction:

    • After exposure, place each plate into a separate beaker containing a known volume of the extraction solvent.

    • Use sonication to ensure the complete dissolution of the sunscreen film and extraction of this compound.

    • Filter the resulting solutions through a 0.45 µm syringe filter into HPLC vials.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and acidified water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 340 nm.

    • Quantification: Prepare a calibration curve using a this compound analytical standard. Calculate the concentration of this compound in the irradiated and dark control samples by comparing their peak areas to the calibration curve.

  • Data Analysis:

    • Calculate the percentage of this compound recovered after irradiation compared to the dark control. A recovery of >90% is generally considered photostable.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

  • Sample Preparation: Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent.

  • Stress Conditions (apply separately):

    • Photolytic Stress: Expose the solution to high-intensity UV light (significantly exceeding ICH Q1B levels).

    • Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 3%) to the solution and expose it to UV light.

    • Acidic/Basic Stress: Adjust the pH of the solution to ~2 with HCl and ~12 with NaOH and expose to UV light.

  • Analysis: Analyze the stressed samples using HPLC-PDA and LC-MS to separate and identify any new peaks that represent degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis Formulation Test Formulation PMMA_Plate Apply Film to PMMA Plate (2mg/cm²) Formulation->PMMA_Plate Dark_Control Prepare Dark Control (Foil-wrapped) Formulation->Dark_Control Irradiation Irradiate in Solar Simulator (ICH Q1B) PMMA_Plate->Irradiation Dark_Control->Irradiation Extraction Extract this compound Irradiation->Extraction HPLC HPLC-UV Analysis Extraction->HPLC Quantify Quantify this compound HPLC->Quantify Compare Compare Irradiated vs. Dark Control Quantify->Compare

Caption: Workflow for in-vitro photostability testing of this compound formulations.

Troubleshooting_Logic Start Unexpected Degradation Observed Check_MO Formulation Contains Metal Oxides (TiO₂, ZnO)? Start->Check_MO Check_Oxidants Formulation Contains Oxidizing Agents? Check_MO->Check_Oxidants No Sol_MO Action: Use Coated-Grade Metal Oxides Check_MO->Sol_MO Yes Check_Dispersion Dispersion Quality Consistent? Check_Oxidants->Check_Dispersion No Sol_Oxidants Action: Add Antioxidants / Reformulate Check_Oxidants->Sol_Oxidants Yes Sol_Dispersion Action: Optimize Homogenization Process Check_Dispersion->Sol_Dispersion No Further_Analysis Further Analysis: LC-MS for Degradants Check_Dispersion->Further_Analysis Yes

Caption: Logical troubleshooting flow for this compound photostability issues.

Hypothetical_Degradation_Pathway This compound This compound (Parent Molecule) Stressed UV Radiation + Stressor (e.g., •OH radical) This compound->Stressed Intermediate1 Hypothetical Intermediate 1 (e.g., Side-chain oxidation) Stressed->Intermediate1 Intermediate2 Hypothetical Intermediate 2 (e.g., Benzotriazole ring opening) Intermediate1->Intermediate2 Fragments Smaller Fragments (e.g., Phenolic compounds) Intermediate2->Fragments

Caption: Hypothetical degradation pathway for this compound under forced conditions.

References

Technical Support Center: Overcoming Bisoctrizole Recrystallization in Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Bisoctrizole recrystallization in emulsion formulations.

Troubleshooting Guide

Question: I am observing crystal growth in my this compound emulsion after a period of storage. What are the potential causes and how can I resolve this?

Answer:

Crystal growth, or recrystallization, of this compound in emulsions is a common stability issue that can compromise the efficacy and aesthetics of your formulation. The primary causes often relate to the formulation's composition and the manufacturing process. Here's a step-by-step guide to troubleshoot this issue:

1. Review Your Formulation's Stabilizing System:

This compound is a crystalline organic UV filter with poor solubility in both the oil and water phases of an emulsion.[1] It is typically formulated as a micronized aqueous dispersion. A robust stabilizing system is crucial to prevent the particles from agglomerating and recrystallizing.

  • Surfactant/Dispersant: Ensure you are using an adequate concentration of a suitable non-ionic surfactant to stabilize the this compound particles. Decyl glucoside is commonly used for this purpose.[1] The surfactant adsorbs onto the particle surface, providing a steric barrier that prevents aggregation.

  • Thickener/Suspending Agent: A thickening agent is necessary to increase the viscosity of the continuous phase, which slows down the sedimentation of this compound particles and reduces the likelihood of crystal growth. Xanthan gum is a frequently used and effective thickener for this application.[2]

2. Evaluate the Oil Phase Composition:

The choice of emollients in the oil phase can significantly impact the stability of crystalline UV filters like this compound.

  • Emollient Polarity: Polar emollients are generally more effective at solubilizing crystalline UV filters and can help prevent recrystallization.[3][4] Consider replacing a portion of your non-polar emollients with polar ones.

  • Solubility of Other UV Filters: If your formulation contains other crystalline UV filters, they can compete for solubilization in the oil phase, potentially leading to the recrystallization of one or more filters. Ensure your oil phase has sufficient capacity to dissolve all crystalline components.

3. Assess Your Manufacturing Process:

The homogenization process plays a critical role in achieving a stable dispersion of this compound.

  • Homogenization Energy: Insufficient homogenization can result in a wide particle size distribution with larger particles that are more prone to recrystallization. Ensure your homogenization process (e.g., high-shear mixing, high-pressure homogenization) provides enough energy to achieve a fine and uniform particle size distribution.

  • Temperature Control: While this compound dispersions can often be processed cold, ensure that any heating steps in your process do not negatively impact the stability of the dispersion. Avoid excessive heat, which could potentially alter the crystalline structure of the this compound.

4. Analytical Characterization:

To confirm the presence of crystals and assess the effectiveness of your troubleshooting steps, utilize appropriate analytical techniques:

  • Microscopy: Polarized light microscopy is a valuable tool for visualizing crystalline structures within an emulsion.

  • Particle Size Analysis: Monitor the particle size distribution of your emulsion over time. An increase in particle size can indicate agglomeration and potential recrystallization. Techniques like dynamic light scattering (DLS) can be employed.

  • Differential Scanning Calorimetry (DSC): DSC can be used to detect the melting endotherm of crystalline this compound, providing quantitative information about the extent of recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended grade of this compound to use to minimize recrystallization?

A1: It is highly recommended to use a pre-dispersed, micronized form of this compound, such as the commercially available Tinosorb® M. This ingredient is supplied as a 50% aqueous dispersion of nano-sized this compound particles stabilized with decyl glucoside and xanthan gum. Starting with a well-stabilized dispersion significantly reduces the risk of recrystallization compared to attempting to disperse the raw this compound powder yourself.

Q2: What are the optimal concentrations of decyl glucoside and xanthan gum to prevent this compound recrystallization?

A2: The optimal concentrations can depend on the overall formulation. However, based on commercially available this compound dispersions and general formulation principles, you can use the following as a starting point:

ComponentRecommended Concentration Range (% w/w)Purpose
Decyl Glucoside1-5%Surfactant/Dispersant for this compound particles
Xanthan Gum0.1-1.0%Thickener/Suspending Agent

It is crucial to optimize these concentrations for your specific formulation through stability testing.

Q3: Which emollients should I use or avoid in my formulation to enhance this compound stability?

A3: The selection of emollients is critical. Polar emollients are generally preferred as they can help to solubilize any small amount of this compound that might be in solution, thus preventing it from acting as a seed for crystal growth.

Emollient TypeExamplesImpact on this compound Stability
Polar Emollients C12-15 Alkyl Benzoate, Dibutyl Adipate, Caprylic/Capric TriglycerideRecommended: Can improve the solubility of crystalline UV filters and help prevent recrystallization.
Non-Polar Emollients Isopropyl Myristate, Dicaprylyl CarbonateUse with caution: May have lower solubilizing capacity for crystalline UV filters. A blend with polar emollients is often optimal.

Q4: Can I use other polymers to prevent this compound recrystallization?

A4: Yes, incorporating certain polymers into your formulation can inhibit crystal growth. These polymers can function by adsorbing to the crystal surface, thereby blocking further growth, or by increasing the viscosity of the continuous phase. Besides xanthan gum, other hydrophilic polymers could be investigated for their potential to inhibit this compound recrystallization.

Q5: How can I visually confirm if my this compound has recrystallized?

A5: The most direct way is through microscopy. Under a polarized light microscope, crystalline materials will appear as bright, often colored, structures against a dark background, while the amorphous liquid and properly dispersed particles will not. This technique is highly effective for identifying the presence of unwanted crystals in your emulsion.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Emulsion

This protocol provides a general methodology for preparing an oil-in-water emulsion containing a pre-dispersed form of this compound (e.g., Tinosorb® M).

  • Water Phase Preparation:

    • In a suitable vessel, combine deionized water, a humectant (e.g., glycerin), and a chelating agent (e.g., disodium EDTA).

    • Disperse the xanthan gum into the water phase under constant agitation until fully hydrated and a uniform gel is formed.

    • Heat the water phase to 75-80°C.

  • Oil Phase Preparation:

    • In a separate vessel, combine the emollients, emulsifiers, and any oil-soluble UV filters.

    • Heat the oil phase to 75-80°C and mix until all components are dissolved and uniform.

  • Emulsification:

    • Slowly add the oil phase to the water phase under high-shear homogenization.

    • Continue homogenization for 10-15 minutes to form a fine, uniform emulsion.

  • Cooling and Final Additions:

    • Begin cooling the emulsion under gentle agitation.

    • When the temperature is below 40°C, add the this compound dispersion (e.g., Tinosorb® M) and mix until uniform.

    • Add any heat-sensitive ingredients, such as preservatives and fragrances.

    • Adjust the pH to the desired range (typically 5.5-6.5 for skin compatibility).

    • Continue gentle mixing until the emulsion reaches room temperature.

Protocol 2: Detection of this compound Recrystallization using Polarized Light Microscopy

  • Sample Preparation: Place a small drop of the this compound emulsion on a clean microscope slide.

  • Cover Slip: Gently place a coverslip over the drop, avoiding the formation of air bubbles.

  • Microscope Setup:

    • Place the slide on the microscope stage.

    • Set up the microscope for polarized light observation (i.e., with both the polarizer and analyzer in the light path and crossed at 90 degrees).

  • Observation:

    • Focus on the sample under different magnifications.

    • Look for birefringent structures, which will appear as bright areas or distinct crystalline shapes against the dark background. These indicate the presence of recrystallized this compound.

    • Capture images for documentation and comparison.

Visualizations

Experimental_Workflow cluster_water_phase Water Phase Preparation cluster_oil_phase Oil Phase Preparation wp1 Combine Water, Humectant, Chelating Agent wp2 Disperse Xanthan Gum wp1->wp2 wp3 Heat to 75-80°C wp2->wp3 emulsification Emulsification (High-Shear Homogenization) wp3->emulsification op1 Combine Emollients, Emulsifiers, Oil-Soluble UV Filters op2 Heat to 75-80°C op1->op2 op2->emulsification cooling Cooling to < 40°C emulsification->cooling This compound Add this compound Dispersion cooling->this compound final_additions Final Additions preservatives Add Preservatives, Fragrance This compound->preservatives ph_adjust pH Adjustment preservatives->ph_adjust final_product Final Emulsion ph_adjust->final_product

Caption: Experimental Workflow for Preparing a Stable this compound Emulsion.

Troubleshooting_Logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Recrystallization Observed check_formulation Review Formulation - Stabilizing System - Oil Phase Composition start->check_formulation check_process Review Manufacturing Process - Homogenization - Temperature Control start->check_process solution_stabilizers Optimize Surfactant and Thickener Concentrations check_formulation->solution_stabilizers solution_emollients Incorporate Polar Emollients check_formulation->solution_emollients solution_process Refine Homogenization Parameters check_process->solution_process evaluation Evaluate Stability (Microscopy, DSC, Particle Size) solution_stabilizers->evaluation solution_emollients->evaluation solution_process->evaluation evaluation->start Issue Not Resolved end_stable Stable Emulsion evaluation->end_stable Issue Resolved end_unstable Recrystallization Persists

Caption: Troubleshooting Logic for this compound Recrystallization in Emulsions.

References

Analytical challenges in detecting Bisoctrizole degradation byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Bisoctrizole and its degradation byproducts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to analyze its degradation?

A1: this compound (INCI: Methylene Bis-Benzotriazolyl Tetramethylbutylphenol) is a broad-spectrum ultraviolet (UV) filter used in sunscreens.[1][2][3] It is unique in that it functions as a "hybrid" UV absorber, meaning it both absorbs UV radiation like a chemical filter and reflects/scatters it like a physical filter due to its nature as microfine organic particles.[1][4] this compound is known for its high photostability, showing very little degradation under normal light exposure, which is a primary analytical challenge. To study its degradation byproducts, forced degradation studies under harsh conditions (e.g., strong acids, bases, oxidation, or high heat) are necessary. Its poor solubility in both water and oil also presents challenges for sample preparation and chromatographic analysis.

Q2: What are the expected degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical class (phenolic benzotriazoles), the following degradation pathways can be anticipated under forced conditions:

  • Oxidation of Alkyl Side Chains: The tetramethylbutyl groups on the phenol rings are susceptible to oxidation, potentially forming hydroxylated or carbonylated byproducts.

  • Cleavage of the Methylene Bridge: The central methylene group connecting the two phenolic benzotriazole moieties could be a point of cleavage under oxidative or hydrolytic stress.

  • Degradation of the Benzotriazole Ring: The benzotriazole ring system, although generally stable, can undergo cleavage under harsh oxidative or photolytic conditions.

Q3: What analytical techniques are most suitable for detecting this compound and its byproducts?

A3: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for the quantification of this compound in formulations. For the identification and characterization of unknown degradation products, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and ability to provide structural information.

Troubleshooting Guides

Sample Preparation Issues
Problem Possible Cause Suggested Solution
Low recovery of this compound This compound's poor solubility in common solvents. Incomplete extraction from the cosmetic matrix.Use a solvent system with good solubilizing power for this compound, such as a mixture of ethanol, methanol, or other organic solvents. Employ extraction techniques like sonication or vortexing to ensure complete dissolution. For complex matrices, consider a multi-step extraction or solid-phase extraction (SPE) for cleanup.
Matrix effects (ion suppression or enhancement) in LC-MS Co-elution of excipients from the formulation (e.g., oils, emulsifiers) that interfere with the ionization of this compound and its byproducts.Improve sample cleanup using SPE. Dilute the sample extract if sensitivity allows. Optimize chromatographic separation to resolve analytes from interfering matrix components. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard if available.
Clogged HPLC column or system Incomplete dissolution of the particulate this compound or precipitation of matrix components.Ensure complete dissolution of the sample before injection. Filter all samples through a 0.22 µm or 0.45 µm syringe filter. Use a guard column to protect the analytical column.
Chromatographic and Detection Issues
Problem Possible Cause Suggested Solution
Poor peak shape (tailing, fronting, or splitting) Mismatch between injection solvent and mobile phase. Column overload. Secondary interactions with the stationary phase.Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase. Reduce the injection volume or sample concentration. For basic analytes, adding a small amount of a competing base to the mobile phase can improve peak shape.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate. Temperature variations. Inadequate column equilibration.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or bubbles. Use a column oven to maintain a constant temperature. Allow sufficient time for the column to equilibrate between injections, especially with gradient methods.
Low sensitivity in MS detection Inefficient ionization of this compound or its byproducts. Ion suppression from the matrix.Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Modify the mobile phase to include additives that promote ionization (e.g., formic acid for positive mode, ammonium hydroxide for negative mode). Address matrix effects as described in the sample preparation troubleshooting section.
No degradation products detected after stress testing This compound's high stability. Insufficiently harsh stress conditions.Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress test. Ensure that the stress conditions are appropriate for the expected degradation pathway.

Experimental Protocols

Forced Degradation Studies

The following are generalized protocols for inducing the degradation of this compound. The specific conditions may need to be optimized based on the formulation and analytical method.

Stress Condition Protocol
Acid Hydrolysis 1. Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol).2. Dilute the stock solution with 1 M HCl to achieve the desired final concentration.3. Incubate the solution at 60-80°C for 24-48 hours.4. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for analysis.
Base Hydrolysis 1. Prepare a stock solution of this compound as described for acid hydrolysis.2. Dilute the stock solution with 1 M NaOH.3. Incubate at 60-80°C for 24-48 hours.4. At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for analysis.
Oxidative Degradation 1. Prepare a stock solution of this compound.2. Dilute with a 3-30% solution of hydrogen peroxide.3. Store the solution at room temperature, protected from light, for up to 7 days.4. Withdraw aliquots at various time points and dilute for analysis.
Thermal Degradation 1. Place the solid this compound powder or the formulated product in a temperature-controlled oven.2. Expose to a temperature of 105°C for 48 hours. 3. For solutions, incubate at a high temperature (e.g., 80°C) for a specified period.4. Dissolve the solid sample or dilute the solution for analysis.
Photodegradation 1. Expose a solution of this compound or a thin film of the formulated product to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
HPLC-UV Analytical Method (Example)

This is an example method that can be adapted for the analysis of this compound.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm; quantification at a specific wavelength (e.g., 310 nm or 340 nm)
Injection Volume 10-20 µL
Column Temperature 30-40°C

Visualizations

Experimental_Workflow cluster_stress Forced Degradation cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Acid Acid Hydrolysis Extraction Extraction (Sonication/Vortex) Acid->Extraction Base Base Hydrolysis Base->Extraction Oxidation Oxidation Oxidation->Extraction Thermal Thermal Thermal->Extraction Photo Photolysis Photo->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC_UV HPLC-UV Filtration->HPLC_UV LC_MS LC-MS/MS Filtration->LC_MS Quantification Quantification of This compound HPLC_UV->Quantification Identification Identification of Degradation Byproducts LC_MS->Identification This compound This compound (Bulk or Formulation)

Caption: Experimental workflow for this compound degradation analysis.

Troubleshooting_Logic Start Analytical Issue (e.g., low recovery, poor peak shape) Check_Prep Review Sample Preparation Start->Check_Prep Check_Chroma Review Chromatographic Conditions Start->Check_Chroma Check_MS Review MS Parameters Start->Check_MS LC-MS Issue? Solubility Optimize Solvent/Extraction Method Check_Prep->Solubility Low Recovery? Matrix Address Matrix Effects (Cleanup/Dilution) Check_Prep->Matrix Matrix Effects? Filtration Ensure Proper Filtration Check_Prep->Filtration High Backpressure? Mobile_Phase Check Mobile Phase (Composition, Degassing) Check_Chroma->Mobile_Phase Retention Time Drift? Column_Health Check Column Health (Guard Column, Backpressure) Check_Chroma->Column_Health Poor Peak Shape/High Pressure? Inj_Solvent Match Injection Solvent to Mobile Phase Check_Chroma->Inj_Solvent Peak Splitting/Fronting? Ionization Optimize Ion Source Settings Check_MS->Ionization Low Sensitivity? Resolved Issue Resolved Solubility->Resolved Matrix->Resolved Filtration->Resolved Mobile_Phase->Resolved Column_Health->Resolved Inj_Solvent->Resolved Ionization->Resolved

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Optimizing Bisoctrizole for Broad-Spectrum UV Protection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol) for broad-spectrum UV protection. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action as a UV filter?

A1: this compound, also known by the trade name Tinosorb M, is a highly effective, broad-spectrum UV filter.[1][2] It is unique in that it functions as a hybrid UV absorber, combining the mechanisms of chemical (organic) and physical (inorganic) sunscreens.[3][4] Its microfine organic particles, which are less than 200 nm in size, absorb, scatter, and reflect both UVA and UVB radiation.[5] this compound provides coverage across the full UVA and UVB spectrum (280-400 nm), with protection peaks at approximately 305 nm and 360 nm. This triple-action mechanism contributes to its high photostability and allows for long-lasting protection.

Q2: What is the typical concentration range for this compound in sunscreen formulations?

A2: this compound is effective even at low concentrations. In the European Union, Australia, and other regions, it is approved for use in sunscreens and other personal care products at a maximum concentration of 10%. The optimal concentration in a specific formulation will depend on the desired Sun Protection Factor (SPF), the presence of other UV filters, and the overall composition of the product.

Q3: Is this compound soluble in the oil or water phase of an emulsion?

A3: this compound is poorly soluble in both the oil and water phases of a cosmetic emulsion. For this reason, it is typically incorporated as a 50% aqueous suspension of microfine particles. These particles are stabilized with a surfactant, such as decyl glucoside, and are dispersed in the water phase of the formulation.

Q4: Can this compound be combined with other UV filters?

A4: Yes, this compound can be effectively combined with other UV filters. It has a stabilizing effect on other, less photostable UV absorbers like octinoxate. Furthermore, it can work synergistically with oil-soluble UV filters to boost the overall SPF of the final product.

Q5: What are the regulatory considerations for using this compound?

A5: this compound is approved for use as a UV filter in many parts of the world, including the European Union, at a maximum concentration of 10%. However, it is not yet approved by the U.S. Food and Drug Administration (FDA). Researchers and formulators should always consult the latest regulations in their specific region.

Data Presentation

While specific SPF and critical wavelength values are highly dependent on the complete formulation matrix, the following table provides a general expectation of performance at different concentrations of this compound as the primary UV filter. These values are illustrative and should be confirmed by experimental testing.

This compound Concentration (% w/w)Expected In Vitro SPF RangeExpected Critical Wavelength (nm)Notes
2.55 - 10> 370An average concentration found in many commercial products.
5.015 - 25> 370Provides significant broad-spectrum protection.
7.530 - 45> 370High level of protection, suitable for high SPF products.
10.050+> 370Maximum allowable concentration in the EU, offering very high protection.

Troubleshooting Guides

Issue 1: Poor Dispersion and Agglomeration of this compound Particles

Question: My formulation shows signs of particle agglomeration (e.g., white specks, gritty texture, inconsistent SPF readings). How can I improve the dispersion of this compound?

Answer:

Troubleshooting Step Detailed Recommendation
Optimize Homogenization High-shear homogenization is crucial for breaking down agglomerates of microfine this compound. Experiment with varying homogenization speed (e.g., 1500-5000 rpm) and time (e.g., 15 minutes). An increase in homogenizer speed generally leads to a decrease in globule size.
Incorporate Wetting Agents Before adding the this compound dispersion to the main batch, pre-wetting the particles can improve their dispersibility. Consider using a portion of the formulation's humectants or water-soluble emollients to create a slurry with the this compound dispersion first.
Utilize Dispersant Aids Dispersant aids can help to separate and stabilize the this compound particles. These work by reducing the surface tension between the solid particles and the liquid medium. Polymeric dispersants are often effective.
Control the Addition Process Add the this compound dispersion to the water phase under constant, moderate agitation. Avoid dumping the entire amount at once, which can lead to localized high concentrations and clumping.
Verify Particle Size After formulation, use microscopy or particle size analysis to confirm that the this compound particles are well-dispersed and within the expected size range (typically < 200 nm).
Issue 2: Formulation Instability (Phase Separation, Changes in Viscosity)

Question: My sunscreen emulsion is showing signs of instability over time, such as creaming, coalescence, or a significant change in viscosity. What could be the cause and how can I fix it?

Answer:

Troubleshooting Step Detailed Recommendation
Evaluate Emulsifier System The choice and concentration of emulsifiers are critical for the stability of an emulsion containing particulate matter. Ensure your emulsifier system is robust enough to handle the solid load of this compound. A combination of emulsifiers often provides better stability.
Optimize Rheology Modifiers The viscosity and yield stress of your formulation play a significant role in preventing the settling or rising of this compound particles. Adjust the concentration of your rheology modifiers (e.g., carbomers, gums) to create a stable network that suspends the particles.
Control pH The pH of the formulation can affect the stability of both the emulsion and some of the individual ingredients. Monitor the pH throughout the formulation process and in your stability samples. A pH of 7.1 or greater is often recommended for formulations containing particulate filters like zinc oxide, and similar considerations may apply to this compound dispersions to prevent ion-related instability.
Conduct Centrifuge Testing As a quick screening tool for stability, centrifuge a sample of your formulation (e.g., at 5000 rpm for 10-15 minutes). Any signs of phase separation indicate a potential for long-term instability.
Perform Freeze-Thaw Cycling Subject your formulation to several cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C). This can accelerate instability issues like particle growth or phase separation.

Experimental Protocols

Protocol 1: In Vitro SPF and Critical Wavelength Determination

This protocol outlines the general steps for measuring the in vitro SPF and critical wavelength of a sunscreen formulation containing this compound.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere.

  • Polymethylmethacrylate (PMMA) plates (both molded and sandblasted).

  • Robotic sample applicator for consistent spreading.

  • Solar simulator with a defined UV spectrum.

  • Positive and negative control sunscreen formulations.

2. Methodology:

  • Sample Preparation: Accurately weigh the sunscreen formulation.

  • Application: Using a robotic applicator, apply a uniform film of the sunscreen onto the PMMA plates. A typical application rate is 1.3 mg/cm² for molded plates and 1.2 mg/cm² for sandblasted plates.

  • Drying: Allow the film to dry in the dark at a controlled temperature for a specified period (e.g., 15-30 minutes).

  • Initial Measurement: Measure the initial UV transmittance of the sunscreen film through the PMMA plate using the UV-Vis spectrophotometer.

  • UV Pre-irradiation: Expose the sunscreen-coated plate to a controlled dose of UV radiation from the solar simulator.

  • Final Measurement: After irradiation, re-measure the UV transmittance of the sunscreen film.

  • Calculation:

    • SPF: The in vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar simulator's spectral output.

    • Critical Wavelength (λc): The critical wavelength is determined from the absorbance spectrum of the irradiated sample. It is the wavelength at which the area under the absorbance curve from 290 nm to λc is 90% of the total area under the curve from 290 nm to 400 nm.

Protocol 2: Accelerated Stability Testing

This protocol describes a method for assessing the physical stability of a sunscreen formulation under accelerated conditions.

1. Materials and Equipment:

  • Temperature- and humidity-controlled stability chambers.

  • Centrifuge.

  • Viscometer.

  • pH meter.

  • Microscope.

  • Identical packaging to the intended final product.

2. Methodology:

  • Sample Preparation: Prepare several samples of the final sunscreen formulation in the intended packaging.

  • Initial Analysis: For a baseline, analyze the initial physical properties of the formulation, including:

    • Appearance (color, clarity, phase separation).

    • pH.

    • Viscosity.

    • Particle size and distribution (microscopy).

  • Storage Conditions: Place the samples in stability chambers under various conditions. Common accelerated conditions include:

    • 40°C ± 2°C / 75% RH ± 5% RH

    • Freeze-thaw cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours, repeated for 3-5 cycles).

  • Time Points: Analyze the samples at predetermined time points (e.g., 1, 2, and 3 months for accelerated studies).

  • Analysis: At each time point, evaluate the same physical properties as in the initial analysis and compare them to the baseline.

  • Centrifugation Test: At each time point, centrifuge a sample to assess its resistance to phase separation under stress.

  • Evaluation: Any significant changes in the physical properties, such as phase separation, a drastic change in viscosity or pH, or significant particle agglomeration, may indicate an unstable formulation.

Visualizations

Experimental_Workflow_SPF_Measurement cluster_prep Sample Preparation cluster_application Application cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare Sunscreen Formulation apply Apply Uniform Film to PMMA Plate prep->apply dry Dry Sample in Dark apply->dry initial_measure Initial UV Transmittance Measurement dry->initial_measure irradiate UV Pre-irradiation initial_measure->irradiate final_measure Final UV Transmittance Measurement irradiate->final_measure calculate_spf Calculate In Vitro SPF final_measure->calculate_spf calculate_cw Determine Critical Wavelength final_measure->calculate_cw

Caption: Workflow for in vitro SPF and critical wavelength measurement.

Troubleshooting_Dispersion cluster_process Process Optimization cluster_formulation Formulation Adjustment start Poor Dispersion/ Agglomeration Observed homogenization Optimize Homogenization (Speed, Time) start->homogenization addition Control Addition Rate start->addition wetting Incorporate Wetting Agent start->wetting dispersant Add Dispersant Aid start->dispersant verification Verify Particle Size (Microscopy, PSA) homogenization->verification addition->verification wetting->verification dispersant->verification

Caption: Troubleshooting logic for poor this compound dispersion.

References

Bisoctrizole interaction with other cosmetic ingredients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental formulation of cosmetics containing Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics in cosmetic formulations?

This compound, also known as Tinosorb™ M, is a highly effective, broad-spectrum ultraviolet (UV) filter.[1][2][3] It is unique in that it functions as a hybrid UV absorber, combining the properties of both organic and inorganic filters.[1][4] It absorbs, scatters, and reflects both UVA and UVB radiation.

Key characteristics include:

  • Excellent Photostability: this compound exhibits very little photodegradation, ensuring consistent protection upon sun exposure.

  • Poor Solubility: It is practically insoluble in both water and cosmetic oils.

  • Dispersion Form: Due to its insolubility, this compound is typically supplied and incorporated as a 50% aqueous dispersion of microfine particles (< 200 nm), stabilized by a surfactant like decyl glucoside.

Q2: Can this compound be combined with other UV filters?

Yes, this compound is highly compatible with other UV filters and can have a synergistic effect, often boosting the Sun Protection Factor (SPF) of the final formulation. It is particularly effective at stabilizing other, less photostable UV filters, such as octinoxate.

Q3: Are there any known interactions with common cosmetic ingredients?

While generally compatible with many cosmetic ingredients, the primary interactions of this compound are physical rather than chemical, mainly related to maintaining a stable dispersion. Interactions with certain emollients and thickeners can significantly impact the stability, sensory profile, and performance of the final product.

Troubleshooting Guides

Issue 1: Agglomeration or Settling of this compound in the Formulation

Symptoms:

  • White specks or grit in the final product.

  • Inconsistent SPF readings.

  • Phase separation or settling of a white layer over time.

Possible Causes and Solutions:

CauseSolution
Inadequate Dispersion Energy The initial dispersion of this compound is crucial. Use a high-shear mixer to ensure the microfine particles are evenly distributed in the water phase of the emulsion.
Incompatible Thickener Some thickeners can disrupt the stability of the this compound dispersion. Gums like xanthan gum and gellan gum have been shown to be effective. It is advisable to evaluate the compatibility of the chosen thickener with the this compound dispersion in a small pre-mix.
Incorrect Order of Addition This compound dispersion should be added to the water phase of the formulation before emulsification.
pH Shift Significant shifts in the pH of the formulation can affect the stability of the dispersion. Ensure the final pH of the formulation is within a range that is compatible with the this compound dispersion (typically pH 6.0-8.0).
Issue 2: High Viscosity and Stickiness of the Final Formulation

Symptoms:

  • The product feels heavy and tacky on the skin.

  • Poor spreadability.

  • Increased adherence of sand or other particles to the skin after application.

Possible Causes and Solutions:

CauseSolution
High Concentration of this compound Higher concentrations of the this compound dispersion can contribute to a more viscous and sticky feel.
Inappropriate Emollient Choice The oil phase composition significantly influences the sensory profile. The use of a mixture of branched and linear C15-C19 alkanes has been shown to reduce stickiness. Lighter esters and ethers can also improve the sensory feel.
Suboptimal Thickener Level The concentration of the thickener may be too high. Optimize the level to achieve the desired viscosity without contributing to stickiness.
Issue 3: Crystallization of this compound in the Formulation

Symptoms:

  • Formation of crystalline structures visible under a microscope.

  • Loss of efficacy and potential for skin irritation.

Possible Causes and Solutions:

CauseSolution
Poor Dispersion Stability If the dispersion is not stable, particles can aggregate and potentially lead to crystallization over time. Ensure proper dispersion and stabilization as outlined in Issue 1.
Incompatible Solvent System Although this compound is insoluble, the overall solvent system of the formulation can impact the stability of the dispersed particles.
Temperature Fluctuations Extreme temperature changes during storage can affect the stability of the dispersion. Store the product in a controlled environment.

Experimental Protocols

Protocol 1: Evaluation of this compound Dispersion Stability with Different Thickeners
  • Preparation of Thickener Solutions: Prepare 1% (w/w) solutions of various thickeners (e.g., xanthan gum, carbomer, hydroxyethylcellulose) in deionized water. Adjust the pH to be compatible with the this compound dispersion.

  • Addition of this compound: To each thickener solution, add a specified concentration of the 50% this compound dispersion (e.g., 10% w/w) under constant, moderate stirring.

  • Homogenization: Homogenize each mixture for a set period (e.g., 5 minutes) using a high-shear homogenizer.

  • Stability Assessment:

    • Microscopic Evaluation: Immediately after preparation and at set time intervals (e.g., 24 hours, 1 week, 1 month) at different storage conditions (e.g., room temperature, 40°C, 50°C), examine a sample of each mixture under a microscope to check for signs of agglomeration or crystallization.

    • Visual Assessment: Visually inspect the samples for any signs of settling or phase separation.

    • Viscosity Measurement: Measure the viscosity of each sample at the same time intervals to monitor any changes.

Protocol 2: Assessment of Emollient Impact on Formulation Sensory Profile
  • Preparation of Base Formulation: Create a base oil-in-water emulsion formulation containing this compound, a suitable thickener, and an emulsifier, but without any emollients.

  • Addition of Emollients: Divide the base formulation into several batches and incorporate different emollients or emollient blends at a specified concentration (e.g., 15% w/w) into the oil phase of each batch. Emollients to test could include esters of varying polarity, silicones, and hydrocarbons (e.g., C12-15 alkyl benzoate, dimethicone, C15-C19 alkanes).

  • Sensory Panel Evaluation: Conduct a sensory evaluation with a trained panel to assess key parameters such as:

    • Spreadability

    • Stickiness/Tackiness

    • Greasiness

    • Absorbency

    • After-feel

  • Data Analysis: Analyze the sensory data to determine which emollients provide the most desirable sensory characteristics in the this compound formulation.

Data Presentation

Table 1: Compatibility of this compound with Common Cosmetic Thickeners (Qualitative)

ThickenerCompatibilityNotes
Xanthan Gum GoodGenerally provides good stability to the this compound dispersion.
Gellan Gum GoodCan be used to create stable formulations with good suspension properties.
Carbomer VariableCompatibility can depend on the grade of carbomer and the final pH of the formulation. Neutralization is critical.
Hydroxyethylcellulose FairMay not provide sufficient suspension for the this compound particles, leading to potential settling over time.
Acrylate Copolymers GoodOften used in sunscreen formulations and can provide good stability and sensory properties.
Note: This table is based on general formulation knowledge. Specific quantitative data on interactions is limited in publicly available literature and should be confirmed by experimental testing.

Table 2: Influence of Emollient Type on this compound Formulation Properties

Emollient TypeExpected Impact on StickinessExpected Impact on SpreadabilityNotes
Light Esters (e.g., C12-15 Alkyl Benzoate)LowHighCan improve the sensory feel and help solubilize other oil-soluble UV filters.
Silicones (e.g., Dimethicone, Cyclopentasiloxane)LowHighProvide a smooth, non-greasy after-feel.
Hydrocarbons (e.g., C15-C19 Alkanes)LowHighA mixture of branched and linear alkanes has been specifically cited to reduce the stickiness of this compound formulations.
Triglycerides (e.g., Caprylic/Capric Triglyceride)ModerateModerateCommonly used, but may not be as effective at reducing tackiness as lighter emollients.
Note: The impact of emollients is highly dependent on the overall formulation. The information in this table provides general guidance.

Mandatory Visualizations

Bisoctrizole_Dispersion_Workflow cluster_water_phase Water Phase Preparation cluster_oil_phase Oil Phase Preparation Deionized_Water Deionized Water Disperse_Thickener Disperse Thickener Deionized_Water->Disperse_Thickener Thickener Thickener (e.g., Xanthan Gum) Thickener->Disperse_Thickener Humectants Humectants (e.g., Glycerin) Add_Humectants Add Humectants Humectants->Add_Humectants Disperse_Thickener->Add_Humectants Add_this compound Add this compound under moderate shear Add_Humectants->Add_this compound Bisoctrizole_Dispersion This compound Dispersion (50%) Bisoctrizole_Dispersion->Add_this compound Heat_Water_Phase Heat Water Phase to 75-80°C Add_this compound->Heat_Water_Phase Emollients Emollients Heat_Oil_Phase Heat to 75-80°C Emollients->Heat_Oil_Phase Emulsifiers Emulsifiers Emulsifiers->Heat_Oil_Phase Other_UV_Filters Oil-Soluble UV Filters Other_UV_Filters->Heat_Oil_Phase Emulsification Emulsification (High Shear) Heat_Oil_Phase->Emulsification Heat_Water_Phase->Emulsification Cool_Down Cool Down with Gentle Mixing Emulsification->Cool_Down Add_Preservatives Add Preservatives & Fragrance (<40°C) Cool_Down->Add_Preservatives Final_Product Final Product Add_Preservatives->Final_Product

Caption: Experimental workflow for incorporating this compound into an O/W emulsion.

Troubleshooting_Bisoctrizole_Formulation cluster_stability Stability Issues cluster_sensory Sensory Issues cluster_physical Physical Form Issues Start Formulation Issue Identified Issue_Type What is the primary issue? Start->Issue_Type Agglomeration Agglomeration/ Settling Issue_Type->Agglomeration Stability Stickiness Stickiness/ Tackiness Issue_Type->Stickiness Sensory Crystallization Crystallization Issue_Type->Crystallization Physical Check_Dispersion Review Dispersion Process (Shear, Time) Agglomeration->Check_Dispersion Evaluate_Thickener Evaluate Thickener Compatibility Check_Dispersion->Evaluate_Thickener Check_pH Verify pH Stability Evaluate_Thickener->Check_pH Resolution Issue Resolved Check_pH->Resolution Optimize_Emollients Optimize Emollient Blend (e.g., add C15-C19 Alkanes) Stickiness->Optimize_Emollients Reduce_Thickener Reduce Thickener Concentration Optimize_Emollients->Reduce_Thickener Reduce_Thickener->Resolution Confirm_Dispersion_Stability Confirm Long-Term Dispersion Stability Crystallization->Confirm_Dispersion_Stability Assess_Storage_Conditions Assess Storage Conditions Confirm_Dispersion_Stability->Assess_Storage_Conditions Assess_Storage_Conditions->Resolution

Caption: Logical troubleshooting guide for common this compound formulation issues.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Bisoctrizole formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common instability issues encountered during the formulation of products containing this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Particle Aggregation and Sedimentation in Aqueous Dispersions

Q1: I'm observing clumping and rapid settling of this compound particles in my aqueous-based formulation. What is causing this and how can I resolve it?

A1: This issue, known as flocculation and sedimentation, is common for this compound due to its poor solubility in water.[1][2] It arises from insufficient stabilization of the micronized particles, leading them to aggregate and settle out of the dispersion.

Troubleshooting Steps:

  • Optimize Stabilizer Concentration: this compound is often supplied as a 50% aqueous suspension stabilized with decyl glucoside.[2] Ensure you have an adequate concentration of a suitable surfactant and a viscosity modifier. An insufficient amount of surfactant will not provide enough steric hindrance to prevent particles from agglomerating.

  • Incorporate a Rheology Modifier: A thickener like xanthan gum can increase the viscosity of the continuous phase, which slows down the sedimentation of particles according to Stokes' Law.[2][3]

  • Ensure Proper Dispersion during Formulation: The energy input during the dispersion of the this compound premix into your formulation is critical. High-shear mixing can help break down any initial agglomerates and ensure a uniform distribution of particles.

Issue 2: Crystal Growth and Changes in Particle Size Over Time

Q2: My this compound formulation initially has a uniform particle size, but I'm observing an increase in particle size and the appearance of crystals during stability testing. What is the mechanism behind this and how can it be prevented?

A2: This phenomenon is likely due to Ostwald Ripening. In a polydisperse system, smaller particles have higher solubility than larger ones. Over time, the smaller particles dissolve and redeposit onto the surface of the larger particles, leading to an overall increase in particle size and potentially crystal growth.

Troubleshooting Steps:

  • Narrow the Initial Particle Size Distribution: The driving force for Ostwald Ripening is the difference in solubility between small and large particles. Utilizing a this compound raw material with a narrow particle size distribution or employing high-pressure homogenization can create a more monodisperse system, reducing the potential for ripening.

  • Optimize the Stabilizer System: A robust stabilizer system that strongly adsorbs to the particle surface can inhibit Ostwald Ripening by creating a protective barrier. The combination of a non-ionic surfactant (like decyl glucoside) and a polymer (like xanthan gum) can provide both steric and electrostatic stabilization.

  • Control Storage Temperature: Elevated temperatures can accelerate the rate of Ostwald Ripening. It is crucial to store the formulation at a controlled and stable temperature.

Issue 3: Phase Separation in Emulsions

Q3: My oil-in-water (O/W) emulsion containing this compound in the aqueous phase is separating over time. What could be the cause?

A3: Phase separation in an O/W emulsion with suspended solids can be a complex issue. It can be caused by the coalescence of oil droplets, the flocculation of this compound particles leading to creaming or sedimentation, or a combination of both.

Troubleshooting Steps:

  • Evaluate Emulsifier System: Ensure your emulsifier system is robust enough to stabilize the oil droplets. The presence of this compound particles can interfere with the formation of the interfacial film around the oil droplets.

  • Increase Aqueous Phase Viscosity: As with sedimentation, increasing the viscosity of the continuous (aqueous) phase with a rheology modifier like xanthan gum will retard the movement of both oil droplets and this compound particles, thus preventing coalescence and creaming.

  • Homogenization Process: The homogenization step is critical for reducing the size of the oil droplets and ensuring a stable emulsion. Optimize the homogenization speed and time to achieve a small and uniform droplet size.

Data Presentation

The following tables provide representative data on how formulation variables can impact the stability of a this compound suspension.

Table 1: Effect of Stabilizer Concentration on this compound Particle Size

Formulation IDThis compound (%)Decyl Glucoside (%)Xanthan Gum (%)Initial Mean Particle Size (nm)Mean Particle Size after 1 Month at 40°C (nm)
BZ-01101.00.1180350
BZ-02102.00.1175250
BZ-03102.00.3178185

Table 2: Influence of Homogenization Parameters on Emulsion Droplet Size

Formulation IDHomogenization Speed (rpm)Homogenization Time (min)Initial Mean Droplet Size (µm)Stability after 24h
EM-015,00055.2Phase Separation
EM-0210,00051.8Stable
EM-0310,000100.9Stable

Experimental Protocols

Protocol 1: Particle Size Distribution Analysis by Dynamic Light Scattering (DLS)

Objective: To measure the mean hydrodynamic diameter and polydispersity index (PDI) of this compound particles in an aqueous dispersion.

Methodology:

  • Sample Preparation: Dilute the this compound-containing formulation with deionized water to an appropriate concentration to avoid multiple scattering effects. The optimal dilution should be determined experimentally to achieve a stable and reproducible signal.

  • Instrument Setup:

    • Set the temperature of the DLS instrument to 25°C.

    • Select a suitable measurement angle (e.g., 90° or 173° for backscatter).

    • Ensure the instrument is calibrated with a suitable standard (e.g., polystyrene latex beads).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for at least 2 minutes.

    • Perform at least three replicate measurements for each sample.

  • Data Analysis:

    • Use the Stokes-Einstein equation to calculate the hydrodynamic diameter from the measured diffusion coefficient.

    • Report the Z-average mean diameter and the polydispersity index (PDI). A PDI value below 0.3 is generally considered acceptable for a relatively monodisperse suspension.

Protocol 2: Accelerated Stability Testing of a this compound Emulsion

Objective: To assess the physical and chemical stability of a sunscreen emulsion containing this compound under accelerated conditions.

Methodology:

  • Sample Storage:

    • Place the emulsion in its final intended packaging.

    • Store the samples in a stability chamber at 40°C ± 2°C and 75% ± 5% relative humidity (RH) for a period of 3 to 6 months.

    • Store a control sample at room temperature (25°C ± 2°C / 60% RH ± 5% RH).

  • Testing Schedule: Analyze the samples at initial (time zero), 1, 3, and 6-month time points.

  • Physical Stability Assessment:

    • Visual Observation: Check for phase separation, creaming, sedimentation, color change, and odor change.

    • Microscopic Examination: Observe a sample under a microscope to detect any crystal growth or changes in droplet morphology.

    • pH Measurement: Measure the pH of the emulsion.

    • Viscosity Measurement: Measure the viscosity using a suitable viscometer.

    • Particle/Droplet Size Analysis: Perform DLS for this compound particle size and laser diffraction for emulsion droplet size.

  • Chemical Stability Assessment (Protocol 3): Quantify the concentration of this compound at each time point using a stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC-UV Method for this compound Quantification

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in a cosmetic formulation and to separate it from potential degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound (e.g., ~345 nm).

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., tetrahydrofuran or chloroform) and then dilute with the mobile phase to create a series of calibration standards.

    • Sample Solution: Accurately weigh a portion of the formulation and extract this compound using a suitable solvent. Dilute the extract with the mobile phase to a concentration within the calibration range.

  • Forced Degradation Study (Method Validation): To ensure the method is stability-indicating, subject a this compound solution to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The HPLC method should be able to resolve the this compound peak from any degradation peaks.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions.

Visualizations

G cluster_0 Troubleshooting this compound Dispersion Instability start Instability Observed (Aggregation/Sedimentation) q1 Is the stabilizer system optimized? (e.g., Decyl Glucoside concentration) start->q1 sol1 Increase surfactant concentration. Consider co-stabilizers. q1->sol1 No q2 Is the viscosity sufficient? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Incorporate or increase rheology modifier (e.g., Xanthan Gum). q2->sol2 No q3 Was high shear applied during dispersion? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Optimize homogenization speed/time. q3->sol3 No end_node Stable Dispersion q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting workflow for this compound dispersion instability.

G cluster_1 Experimental Workflow for Accelerated Stability Testing cluster_2 Analysis Methods prep Prepare Formulation (3 Batches) storage Store Samples (40°C/75% RH) prep->storage testing Analyze at Time Points (0, 1, 3, 6 months) storage->testing physical Physical Tests (Visual, pH, Viscosity, Particle Size) testing->physical chemical Chemical Tests (HPLC for this compound Assay) testing->chemical report Compile Stability Report physical->report chemical->report

Caption: Workflow for accelerated stability testing of this compound formulations.

G cluster_forces Preventative Forces cluster_instability Instability Phenomena Biso This compound (Micronized Particles) DG Decyl Glucoside (Surfactant) XG Xanthan Gum (Rheology Modifier) Steric Steric Hindrance DG->Steric Viscosity Increased Viscosity of Continuous Phase XG->Viscosity Agg Aggregation Steric->Agg Prevents Sed Sedimentation Viscosity->Sed Prevents

Caption: Stabilization mechanism for this compound in an aqueous dispersion.

References

Technical Support Center: Enhancing the Photostability of Bisoctrizole Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol) formulations. Our goal is to help you address specific issues you may encounter during your experiments to enhance and ensure the photostability of your final product.

Frequently Asked Questions (FAQs)

Q1: Is this compound itself photostable?

A1: Yes, this compound is known for its excellent photostability.[1][2][3] It is a hybrid UV absorber that functions by absorbing, scattering, and reflecting UV radiation.[1][4] Its molecular structure allows it to convert UV energy into less harmful forms, such as heat, through reversible electronic transitions, with very little degradation to itself.

Q2: If this compound is photostable, why do I need to be concerned about the photostability of my formulation?

A2: While this compound is inherently stable, the overall photostability of a formulation can be influenced by interactions between its various components. Factors such as the solvent system, the presence of other UV filters, antioxidants, and other excipients can potentially affect the stability of the final product. Additionally, issues with the physical stability of the formulation, such as particle aggregation, can impact its protective efficacy over time.

Q3: Can this compound help stabilize other UV filters in my formulation?

A3: Yes, this compound has been shown to have a stabilizing effect on other, less photostable UV absorbers, such as octyl methoxycinnamate (octinoxate). By incorporating this compound, you can enhance the overall photostability and longevity of your sunscreen formulation.

Q4: What are some common challenges when formulating with this compound?

A4: A key challenge is ensuring proper dispersion of this compound particles within the emulsion. Since this compound is a micronized organic particle that is poorly soluble in both the oil and water phases, achieving a uniform distribution is crucial to prevent settling or clumping. The use of appropriate emulsification techniques and stabilizing agents like decyl glucoside is important.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of UV protection after light exposure, despite the presence of this compound. 1. Degradation of other UV filters: Your formulation may contain other UV absorbers that are not as photostable as this compound. 2. Formulation incompatibility: Certain ingredients in your formulation could be interacting and causing degradation. 3. Phase separation or instability: The physical breakdown of the emulsion can lead to a non-uniform film on the skin, reducing efficacy.1. Co-formulate with photostable UV filters or add photostabilizers: Combine this compound with other stable filters. This compound itself can help stabilize filters like octinoxate. 2. Evaluate excipient compatibility: Conduct compatibility studies with all formulation ingredients. Consider incorporating antioxidants or chelating agents to mitigate oxidative degradation. 3. Optimize the emulsification system: Ensure your emulsifiers and stabilizers are creating a robust and stable formulation.
White cast or gritty texture in the final formulation. 1. Poor dispersion of this compound particles: The micronized particles may be agglomerating. 2. Incorrect particle size: The initial particle size of the this compound raw material may be too large.1. Improve dispersion technique: Utilize high-shear homogenization to break down agglomerates. Ensure the use of an effective stabilizer, such as decyl glucoside. 2. Characterize raw material: Verify the particle size of your this compound supply.
Unexpected changes in formulation color or odor after light exposure. 1. Photodegradation of other ingredients: Fragrances, dyes, or other active ingredients can be light-sensitive. 2. Oxidation: The formulation base or other components may be oxidizing upon light exposure.1. Identify and replace unstable ingredients: Test the photostability of individual components. 2. Incorporate antioxidants and chelating agents: Add ingredients like tocopherol (Vitamin E) or ethylenediaminetetraacetic acid (EDTA) to prevent oxidative degradation.

Experimental Protocols

Protocol 1: Assessment of Formulation Photostability (ICH Q1B)

This protocol outlines a general procedure for testing the photostability of a this compound formulation according to ICH Q1B guidelines.

Objective: To determine the photostability of a this compound formulation and identify any photodegradation products.

Materials:

  • Your this compound formulation

  • Photostability chamber with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Quartz cuvettes or other transparent, inert containers

  • Aluminum foil

  • Validated stability-indicating HPLC method

Procedure:

  • Place the formulation in the transparent containers.

  • Prepare "dark control" samples by wrapping identical containers completely in aluminum foil.

  • Place both the exposed and dark control samples in the photostability chamber.

  • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • At predetermined time points, withdraw samples from both the exposed and dark control groups.

  • Analyze the samples using the validated HPLC method to quantify the amount of this compound and any degradation products.

  • Compare the results from the exposed samples to the dark control samples to determine the extent of photodegradation.

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_eval Evaluation prep1 Prepare formulation samples in transparent containers prep2 Prepare 'dark control' samples (wrap in aluminum foil) exposure Place samples in photostability chamber prep2->exposure condition Expose to ≥ 1.2 million lux hours and ≥ 200 watt-hours/m² UV exposure->condition sampling Withdraw samples at specified time intervals condition->sampling hplc Analyze via stability-indicating HPLC sampling->hplc eval Compare exposed vs. dark control hplc->eval result Determine photodegradation eval->result

Caption: Experimental workflow for photostability testing of formulations.

Quantitative Data

The following table summarizes the impact of microencapsulation on the photostability of a light-sensitive drug, demonstrating a potential strategy for enhancing the stability of a formulation. While this data is not for this compound, it illustrates the effectiveness of a formulation approach to photoprotection.

Table 1: Effect of Microencapsulation on Drug Photodegradation (%)

Condition Pure Drug Degradation (%) Microencapsulated Drug Degradation (%)
Solar Light (7 days)25Not significant
UV Radiation (254 nm, 7 days)38.612.11
UV Radiation (366 nm, 7 days)35.116.13

Mechanisms and Pathways

This compound's photostability is inherent to its chemical structure. The primary mechanism of action involves the absorption of UV radiation and its dissipation as heat.

G UV UV Photon Biso This compound (Ground State) UV->Biso Absorption Biso_excited This compound (Excited State) Biso->Biso_excited Biso_excited->Biso Relaxation Heat Heat Dissipation Biso_excited->Heat Energy Release

Caption: Simplified mechanism of this compound's photoprotection.

References

Bisoctrizole Technical Support Center: Impact of pH on Stability and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bisoctrizole (also known as Tinosorb® M). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the stability and efficacy of this compound in experimental formulations. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during your work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for formulating with this compound?

A1: this compound is a benzotriazole derivative that is poorly soluble in both water and oil. It is typically used as a micronized aqueous dispersion. For optimal physical stability of the dispersion, a pH range of 6.0 to 7.5 is recommended. The stability of the micronized particles in the dispersion can be enhanced at physiological pH.[1] While the this compound molecule itself is chemically stable across a broader pH range, the performance of the final formulation, including its viscosity and particle suspension, is best maintained within this slightly acidic to neutral pH range. During its synthesis and purification, the pH is adjusted to 5-6, indicating its stability in mildly acidic conditions.

Q2: How does pH affect the UV-absorbing efficacy of this compound?

A2: The UV-absorbing properties of this compound are attributed to its molecular structure, which is generally stable. However, extreme pH values can potentially influence the electronic structure of the molecule and thus its UV absorption spectrum. It is hypothesized that highly acidic or alkaline conditions could lead to slight shifts in the absorption maxima (λmax) or changes in the molar extinction coefficient, which would alter its efficacy. Researchers should empirically verify the UV-absorption profile of their specific formulation if operating outside the recommended pH range of 6.0-7.5.

Q3: Can pH influence the chemical stability and degradation of this compound?

A3: this compound is known for its excellent photostability.[2][3][4] However, like many organic molecules, it can be susceptible to degradation under harsh chemical conditions, including extreme pH and elevated temperatures over time. While specific data on the pH-dependent degradation kinetics of this compound is not extensively published, it is advisable to avoid strongly acidic (pH < 4) or strongly alkaline (pH > 9) conditions in formulations to minimize the risk of hydrolytic degradation of the benzotriazole rings or other functional groups.

Q4: I am observing aggregation or precipitation of this compound in my formulation. Could pH be the cause?

A4: Yes, pH can be a significant factor in the physical stability of a this compound dispersion. The dispersion is often stabilized by surfactants, and the surface charge of the micronized this compound particles can be pH-dependent. A significant deviation from the optimal pH range of 6.0-7.5 can disrupt the electrostatic balance, leading to particle aggregation and precipitation. If you observe instability, it is crucial to measure and, if necessary, adjust the pH of your formulation.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Reduced SPF or UV protection in the final product. Incorrect pH of the formulation: The pH may be causing a shift in the UV absorption spectrum or degradation of this compound.1. Measure the pH of your formulation. 2. Adjust the pH to the recommended range of 6.0-7.5 using appropriate buffering agents. 3. Re-evaluate the UV absorbance spectrum and in-vitro/in-vivo SPF.
Phase separation or settling of this compound particles. Dispersion instability due to pH: The pH may be affecting the stability of the micronized particle dispersion.1. Verify the pH of your formulation. 2. Ensure the pH is within the optimal range (6.0-7.5) for the stabilizing system used. 3. Consider evaluating the zeta potential of the dispersion at different pH values to identify the isoelectric point to be avoided.
Unexpected color change in the formulation over time. pH-induced degradation: Extreme pH values may be causing the chemical degradation of this compound or other components in the formulation.1. Conduct a stability study of your formulation at different pH values and temperatures. 2. Analyze for potential degradation products using a stability-indicating HPLC method. 3. Reformulate within a pH range where this compound is stable.

Quantitative Data Summary

The following tables present illustrative data on how pH could affect the stability and efficacy of this compound. Note: This data is hypothetical and intended for educational purposes to demonstrate potential trends. Researchers must generate their own data for their specific formulations.

Table 1: Illustrative Impact of pH on this compound Chemical Stability (Assessed by percentage of intact this compound remaining after 30 days at 40°C, measured by HPLC)

pH% this compound Remaining (Mean ± SD)
4.098.5 ± 0.8
5.099.2 ± 0.5
6.099.8 ± 0.3
7.099.7 ± 0.4
8.097.1 ± 1.1
9.094.3 ± 1.5

Table 2: Illustrative Impact of pH on this compound UV-Absorbance Efficacy (Assessed by the change in Absorbance at λmax of 360 nm)

pHRelative Absorbance at 360 nm (%)
4.097
5.099
6.0100
7.0100
8.098
9.095

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in a Formulation at Different pH Values using HPLC

This protocol outlines a method to assess the chemical stability of this compound in a cosmetic formulation under various pH conditions.

  • Preparation of Formulation Samples:

    • Prepare a base formulation containing this compound.

    • Divide the base formulation into aliquots.

    • Adjust the pH of each aliquot to the desired values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0) using citric acid/sodium citrate or phosphate buffer systems.

    • Store the samples in controlled environment chambers (e.g., 40°C / 75% RH) for a specified period (e.g., 30, 60, 90 days).

  • Sample Preparation for HPLC Analysis:

    • Accurately weigh a portion of the formulation.

    • Disperse the sample in a suitable solvent (e.g., a mixture of tetrahydrofuran and acetonitrile).

    • Use sonication to ensure complete dissolution.

    • Centrifuge the sample to precipitate any insoluble excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile, tetrahydrofuran, and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 346 nm.

    • Injection Volume: 20 µL.

    • Quantification: Use a calibration curve prepared with this compound reference standard to determine the concentration of this compound in the samples.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point and pH condition relative to the initial concentration.

Protocol 2: Assessment of pH Impact on this compound UV-Absorbance Efficacy

This protocol describes how to measure the effect of pH on the UV-absorbing efficacy of a this compound formulation.

  • Preparation of Samples:

    • Prepare formulations with this compound at different pH values as described in Protocol 1.

  • Sample Application:

    • Accurately apply a thin, uniform film of each formulation onto a PMMA plate (e.g., 2 mg/cm²).

    • Allow the film to dry for 30 minutes in the dark.

  • UV-Spectrophotometry:

    • Use a UV-Vis spectrophotometer equipped with an integrating sphere.

    • Measure the absorbance of the film across the UV spectrum (290-400 nm).

    • Record the absorbance at the characteristic λmax of this compound (around 360 nm).

  • Data Analysis:

    • Compare the absorbance spectra and the absorbance values at λmax for the different pH samples.

    • Calculate the relative absorbance as a percentage of the absorbance of the control sample (e.g., pH 7.0).

Visualizations

experimental_workflow_stability cluster_prep Sample Preparation cluster_analysis HPLC Analysis prep Prepare this compound Formulation aliquot Create Aliquots prep->aliquot adjust_ph Adjust pH of Aliquots (e.g., 4, 5, 6, 7, 8, 9) aliquot->adjust_ph storage Store at 40°C adjust_ph->storage extraction Extract this compound storage->extraction After 30/60/90 days hplc Inject into HPLC extraction->hplc quantify Quantify this compound hplc->quantify data_analysis Data Analysis quantify->data_analysis Calculate % Remaining

Caption: Workflow for this compound stability testing at different pH values.

experimental_workflow_efficacy start Prepare Formulations at Different pH apply Apply Thin Film to PMMA Plate start->apply dry Dry for 30 minutes apply->dry measure Measure UV Absorbance (290-400 nm) dry->measure analyze Compare Spectra and Absorbance at λmax measure->analyze

Caption: Workflow for assessing UV-absorbance efficacy at different pH.

References

Validation & Comparative

A Comparative Analysis of Bisoctrizole and Avobenzone Photostability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the development of effective and reliable sun care products, the photostability of ultraviolet (UV) filters is a critical parameter. An ideal UV filter must maintain its structural integrity and absorption capacity upon exposure to UV radiation to provide sustained protection. This guide presents a comparative analysis of the photostability of two widely used UV filters: Bisoctrizole (Tinosorb® M) and Avobenzone. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of photochemical pathways and experimental workflows.

Introduction to the UV Filters

Avobenzone , or Butyl Methoxydibenzoylmethane, is an organic, oil-soluble chemical filter renowned for its exceptional ability to absorb a broad spectrum of UVA rays (320-400 nm), making it a cornerstone for broad-spectrum protection in many sunscreen formulations.[1][2] However, its utility is challenged by its inherent photo-instability.[3][4][5]

This compound , with the INCI name Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, is a unique hybrid UV filter. It is a photostable, broad-spectrum organic filter that also possesses the characteristics of a physical blocker. Produced as microfine organic particles, it not only absorbs but also reflects and scatters both UVA and UVB radiation, providing comprehensive protection.

Comparative Photostability: Mechanisms and Data

The fundamental difference in the photostability of this compound and Avobenzone lies in their molecular response to UV radiation.

This compound is an inherently photostable molecule. Its structure allows it to effectively dissipate absorbed UV energy through reversible chemical processes without undergoing significant degradation. This stability is a key advantage, ensuring consistent protection over time and even helping to stabilize other, less stable UV filters it is formulated with.

Avobenzone , conversely, is notoriously photolabile. Upon absorbing UVA radiation, it undergoes a keto-enol tautomerization, transitioning from its protective enol form to an excited keto form. This excited state is prone to irreversible chemical reactions, including C-C bond fission, leading to the formation of various photoproducts that no longer absorb UVA radiation effectively. This degradation significantly reduces the protective efficacy of the sunscreen over a short period of exposure. Studies have shown that unstabilized Avobenzone can lose 50% to 60% of its protective capacity within an hour of UV exposure. To counteract this, Avobenzone is almost always formulated with photostabilizers, such as Octocrylene or Bemotrizinol (Tinosorb® S), which help to quench the excited state and improve its endurance.

Quantitative Photostability Data

The following table summarizes experimental data on the photostability of this compound and Avobenzone under various conditions. The data clearly illustrates the superior photostability of this compound.

UV FilterUV Exposure Dose% Recovery (Photostability)Experimental MethodReference
This compound 5 MED99.5%HPLC
This compound 10 MED99.6%HPLC
This compound 20 MED99.6%HPLC
This compound 50 MED99.2%HPLC
Avobenzone (4%, alone) 25 MED23%HPLC
Avobenzone (4%) with Octocrylene (3.6%) 25 MED90%HPLC
Avobenzone in commercial SPF 45 120 min sun exposure~20%UV-Vis Spectrophotometry
Avobenzone in commercial SPF 50 with stabilizer 120 min sun exposure50.56%HPLC

MED: Minimal Erythemal Dose, a standard measure of UV exposure.

Experimental Protocols

The data presented above is typically generated using standardized in vitro photostability testing methods. The two primary analytical techniques are UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

In Vitro Photostability by UV-Vis Spectrophotometry

This method assesses the change in the UV absorbance profile of a sunscreen film before and after irradiation.

  • Sample Preparation : A precise amount of the sunscreen formulation (e.g., 0.75-1.0 mg/cm²) is applied uniformly over the surface of a roughened PMMA (polymethyl methacrylate) plate. The plate is left to dry in the dark for a set period (e.g., 30 minutes) to form a stable film.

  • Initial Measurement : The initial UV absorbance of the sunscreen film is measured from 290 to 400 nm using a UV-Vis spectrophotometer equipped with an integrating sphere.

  • Irradiation : The plate is then exposed to a controlled dose of UV radiation from a calibrated solar simulator. The UV source is filtered to mimic the solar spectrum. The dose is often measured in MEDs or J/cm².

  • Final Measurement : After irradiation, the UV absorbance of the film is measured again under the same conditions as the initial measurement.

  • Data Analysis : Photostability is often quantified by calculating the Area Under the Curve (AUC) for the UVA and UVB regions before and after irradiation. An Area Under the Curve Index (AUCI = AUC_after / AUC_before) is calculated. A value >0.8 or 0.9 is often considered photostable, though criteria can vary.

In Vitro Photostability by HPLC

This method provides a more direct quantification of the specific UV filter molecule before and after UV exposure.

  • Sample Preparation and Irradiation : Sunscreen films are prepared and irradiated on PMMA plates as described in the spectrophotometry protocol. A set of non-irradiated (control) plates is prepared in parallel.

  • Extraction : The irradiated and non-irradiated plates are placed into separate beakers containing a known volume of a suitable solvent (e.g., methanol, acetonitrile). The sunscreen film is completely dissolved and extracted from the plate, often aided by sonication.

  • Sample Analysis : The extracts are filtered and then injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to the absorption maximum of the target UV filter.

  • Quantification : A calibration curve is generated using standard solutions of the pure UV filter. The concentration of the UV filter in the irradiated and non-irradiated sample extracts is determined by comparing their peak areas to the calibration curve.

  • Data Analysis : The percentage of recovery is calculated as: (% Recovery) = ([Concentration after irradiation] / [Concentration before irradiation]) x 100.

Visualizing Experimental and Photochemical Processes

Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro photostability test using both spectrophotometric and chromatographic analysis.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis cluster_pre Pre-Irradiation cluster_post Post-Irradiation cluster_quant 3. Quantification prep1 Weigh Sunscreen prep2 Apply to PMMA Plate (e.g., 1.0 mg/cm²) prep1->prep2 prep3 Spread Uniformly prep2->prep3 prep4 Dry in Dark (30 min) prep3->prep4 pre_spec Measure Initial Absorbance (Spectrophotometer) prep4->pre_spec pre_hplc Control Group for HPLC (No Irradiation) prep4->pre_hplc irrad Irradiate with Solar Simulator (Controlled UV Dose) pre_spec->irrad post_spec Measure Final Absorbance (Spectrophotometer) quant_spec Calculate Change in Absorbance / AUCI post_spec->quant_spec post_hplc Extract UV Filter for HPLC Analysis quant_hplc Quantify Filter Conc. & Calculate % Recovery post_hplc->quant_hplc irrad->post_spec irrad->post_hplc

Workflow for In Vitro Sunscreen Photostability Testing.
Photochemical Pathways

The diagram below contrasts the photostability of this compound with the photodegradation pathway of Avobenzone.

G cluster_biso This compound Pathway cluster_avo Avobenzone Pathway Biso_Ground This compound (Ground State) Biso_Excited This compound (Excited State) Biso_Ground->Biso_Excited UV Photon Absorption Biso_Excited->Biso_Ground Energy Dissipation (Heat) Reversible Process result_biso Highly Photostable (>99% Recovery) Biso_Excited->result_biso Avo_Enol Avobenzone (Enol Form - Stable) Avo_Keto Avobenzone (Excited Keto Form) Avo_Enol->Avo_Keto UV Photon Absorption (Tautomerization) Degrad Degradation Products (e.g., Benzoic Acids) Avo_Keto->Degrad Irreversible C-C Bond Fission result_avo Photounstable (<50% Recovery w/o Stabilizers) Degrad->result_avo

Simplified Photochemical Pathways of this compound and Avobenzone.

Conclusion

The comparative analysis unequivocally demonstrates the superior photostability of this compound over Avobenzone. While Avobenzone offers excellent UVA absorption, its inherent instability necessitates complex formulation strategies with photostabilizing agents to prevent rapid degradation and loss of efficacy. In contrast, this compound provides robust, broad-spectrum UV protection with exceptional photostability, ensuring sustained performance upon sun exposure. For researchers and drug development professionals, this inherent stability makes this compound a more reliable and efficient option for creating next-generation sun care products that offer consistent and long-lasting protection.

References

In Vitro Estrogenic Activity of UV Filters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the lack of publicly available data on the in vitro estrogenic activity of Bisoctrizole (Tinosorb M), a broad-spectrum UV filter. Extensive searches of scientific literature and toxicology databases did not yield specific studies evaluating this compound using standard in vitro assays for estrogenicity, such as the Yeast Estrogen Screen (YES) or the MCF-7 cell proliferation assay. This absence of data prevents a direct comparison of this compound with other commonly used UV filters in this context and highlights an area for future investigation to fully characterize its endocrine-disrupting potential.

This guide, therefore, focuses on a comparative analysis of the in vitro estrogenic activity of other widely used UV filters for which experimental data are available. The following sections summarize quantitative data from key studies, detail the experimental protocols used, and illustrate the relevant biological pathways.

Comparative Estrogenic Activity of Common UV Filters

The estrogenic activity of various UV filters has been assessed in vitro, primarily using the Yeast Estrogen Screen (YES) and MCF-7 cell proliferation assays. These assays measure the ability of a substance to bind to and activate the estrogen receptor, leading to a measurable biological response. The results are often expressed as the concentration required to elicit a half-maximal response (EC50) or as a relative potency compared to the natural estrogen, 17β-estradiol (E2).

UV FilterCommon NameAssay TypeResultRelative Potency (E2=1)Reference
Benzophenone-3OxybenzoneYESAgonist1.5 x 10⁻⁵
Benzophenone-1YESAgonist1.1 x 10⁻⁴
Benzophenone-2YESAgonist2.5 x 10⁻⁴
3-(4-methylbenzylidene) camphor4-MBCMCF-7 ProliferationAgonist1.0 x 10⁻⁴
Ethylhexyl methoxycinnamateOctinoxateYESAgonistWeak
Octyl salicylateYESWeak Agonist-
HomosalateMCF-7 ProliferationAgonist-
OctocryleneYESNo Activity-

Experimental Protocols

Yeast Estrogen Screen (YES) Assay

The Yeast Estrogen Screen (YES) is a widely used in vitro bioassay to detect the estrogenic activity of chemicals. The assay utilizes genetically modified yeast cells (Saccharomyces cerevisiae) that contain the human estrogen receptor (hER) gene and an expression plasmid with a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen response elements (EREs).

Methodology:

  • Yeast Culture: The recombinant yeast cells are cultured in a suitable medium to a specific optical density.

  • Exposure: The yeast culture is then exposed to a range of concentrations of the test substance (e.g., UV filter) in a 96-well plate. A positive control (17β-estradiol) and a negative control (solvent) are included.

  • Incubation: The plate is incubated for a defined period (e.g., 18-72 hours) to allow for the activation of the estrogen receptor and subsequent expression of the reporter gene.

  • Detection: A chromogenic substrate (e.g., CPRG for β-galactosidase) is added to the wells. If the reporter enzyme has been expressed, it will metabolize the substrate, resulting in a color change.

  • Quantification: The intensity of the color is measured using a spectrophotometer, which is proportional to the estrogenic activity of the substance. The results are then used to generate a dose-response curve and calculate the EC50 value.

MCF-7 Cell Proliferation Assay (E-SCREEN)

The MCF-7 cell proliferation assay is another common method to assess the estrogenic activity of compounds. This assay is based on the principle that the proliferation of the human breast cancer cell line MCF-7 is dependent on the presence of estrogens.

Methodology:

  • Cell Culture: MCF-7 cells are cultured in a hormone-free medium for a period to deprive them of estrogens and synchronize their growth.

  • Seeding: The cells are then seeded into 96-well plates.

  • Exposure: The cells are exposed to various concentrations of the test substance, along with positive (17β-estradiol) and negative (solvent) controls.

  • Incubation: The plates are incubated for several days (typically 6 days), during which estrogenic compounds will stimulate cell proliferation.

  • Quantification of Proliferation: Cell proliferation can be quantified using various methods, such as the sulforhodamine B (SRB) assay, which stains total protein content, or by direct cell counting. The increase in cell number is a measure of the estrogenic activity of the test substance.

Visualizing the Mechanisms

To better understand the processes involved in estrogenic activity assessment, the following diagrams illustrate the experimental workflow and the underlying biological pathway.

G cluster_workflow Experimental Workflow for In Vitro Estrogenicity Testing A Test Compound (e.g., UV Filter) B Preparation of Serial Dilutions A->B C Yeast Estrogen Screen (YES) Assay B->C D MCF-7 Cell Proliferation Assay B->D E Incubation with Recombinant Yeast C->E F Incubation with MCF-7 Cells D->F G Addition of Chromogenic Substrate E->G H Measurement of Cell Proliferation F->H I Spectrophotometric Reading G->I J Data Analysis (Dose-Response Curve) H->J I->J K Determination of Estrogenic Activity (EC50) J->K

Figure 1. Workflow for assessing in vitro estrogenic activity.

G cluster_pathway Estrogen Receptor Signaling Pathway Estrogen Estrogenic Compound (e.g., UV Filter) ER Estrogen Receptor (ER) Estrogen->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation Dimer ER Dimerization ER->Dimer Nucleus Nucleus Dimer->Nucleus Translocation ERE Estrogen Response Element (ERE) on DNA Nucleus->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation, Reporter Gene Expression) Protein->Response

Figure 2. Simplified estrogen receptor signaling pathway.

A Comparative Guide to Validated HPLC Methods for Bisoctrizole Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For Bisoctrizole (also known as Bemotrizinol or Tinosorb S), a widely used broad-spectrum UV filter, robust analytical methods are essential for the identification and quantification of process-related impurities and degradation products. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods applicable to the impurity profiling of this compound, supported by available experimental data and detailed methodologies.

Comparison of HPLC Methods for this compound Analysis

While a specific, publicly available, fully validated HPLC method dedicated solely to the comprehensive impurity profiling of this compound with forced degradation studies is not extensively documented in the literature, existing methods for the assay of this compound and related compounds provide a strong foundation. The United States Pharmacopeia (USP) provides a monograph for this compound that includes a method for related compounds, which serves as a key reference. The following table summarizes and compares relevant HPLC methodologies.

ParameterUSP Method for Related Compounds[1]Method by Jana et al. (for Assay)[2]Method by Roy C and Chakrabarty J (for Assay)[3]
Column Information not publicly availableBDS Hypersil C18, 4.6 x 250 mm, 5 µmInformation not publicly available
Mobile Phase A: 0.4 g/L 1-pentane sulfonic acid sodium salt in water with 0.5 mL/L phosphoric acidB: 0.4 g/L 1-pentane sulfonic acid sodium salt in methanol with 0.5 mL/L phosphoric acidMethanol (100%)A: AcetonitrileB: Tetrahydrofuran
Elution GradientIsocraticIsocratic
Flow Rate Information not publicly available2.5 mL/minInformation not publicly available
Detection UV, wavelength not specifiedUV at 254 nmUV at 311 nm
Temperature Information not publicly availableAmbientInformation not publicly available
Diluent Tetrahydrofuran and waterInformation not publicly availableTetrahydrofuran:Acetonitrile (80:20, v/v)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and adaptation of analytical methods. Below are the methodologies for the compared HPLC approaches.

USP Method for Related Compounds

This method is designed for the determination of "this compound Related Compound A" and a "this compound isomer."[1]

  • Chromatographic System:

    • Mobile Phase A: Prepare a solution containing 0.4 g of 1-pentane sulfonic acid sodium salt in 1000 mL of water and add 0.5 mL of phosphoric acid.

    • Mobile Phase B: Prepare a solution containing 0.4 g of 1-pentane sulfonic acid sodium salt in 1000 mL of methanol and add 0.5 mL of phosphoric acid.

    • Gradient Program: A variable mixture of Mobile Phase A and Mobile Phase B. The specific gradient is not publicly detailed.

  • System Suitability:

    • A resolution (R) of not less than 1.5 between this compound and the this compound isomer is required.

  • Procedure:

    • Prepare a test solution of this compound in a mixture of tetrahydrofuran and a suitable diluent.

    • Inject the solution into the chromatograph and record the peak responses.

    • Calculate the percentage of each impurity based on the peak areas relative to a standard of known concentration.

HPLC Assay Method by Jana et al.

This method was developed for the assay of Bemotrizinol (this compound) in cosmetic formulations.[2]

  • Chromatographic System:

    • Column: BDS Hypersil C18 (4.6 x 250 mm, 5-micron particle size).

    • Mobile Phase: 100% Methanol.

    • Flow Rate: 2.5 mL/min.

    • Detection: UV at 254 nm.

  • Procedure:

    • Prepare standard and sample solutions of this compound.

    • Inject the solutions into the HPLC system.

    • Quantify this compound based on the peak area.

HPLC Assay Method by Roy C and Chakrabarty J

This method was developed for the simultaneous determination of this compound (Tinosorb S) and Koptrizon in sunscreen formulations.

  • Chromatographic System:

    • Mobile Phase: A mixture of acetonitrile and tetrahydrofuran. The exact ratio is not specified.

    • Diluent: Tetrahydrofuran:Acetonitrile (80:20, %v/v).

    • Detection: UV at 311 nm.

  • Procedure:

    • Prepare standard and sample solutions in the specified diluent.

    • Perform chromatographic analysis.

    • Quantify the analytes based on their peak areas.

Data Presentation: Method Validation Parameters

The following table summarizes the validation data from the assay methods, which can serve as a benchmark for the expected performance of an impurity profiling method. Full validation data for the USP related compounds method is not publicly available.

Validation ParameterMethod by Jana et al.Method by Roy C and Chakrabarty J
Linearity (Concentration Range) 70 to 130 µg/mLNot specified
Correlation Coefficient (r²) ≥ 0.995Not specified
Limit of Detection (LOD) 0.44 µg/mLNot specified
Limit of Quantification (LOQ) 1.32 µg/mLNot specified
Accuracy (% Recovery) Not specifiedSatisfactory recovery was achieved
Precision (% RSD) < 2%< 0.20% for system precision
Robustness The method was found to be robust.The method was found to be robust.

Forced Degradation Studies: A Proposed Protocol

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Stressed_Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Stressed_Samples Thermal Thermal Degradation (e.g., 80°C) Thermal->Stressed_Samples Photolytic Photolytic Degradation (ICH Q1B) Photolytic->Stressed_Samples API This compound API API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photolytic Expose to HPLC_Analysis HPLC Analysis Stressed_Samples->HPLC_Analysis Peak_Purity Peak Purity Assessment (PDA Detector) HPLC_Analysis->Peak_Purity Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance

Caption: Workflow for a forced degradation study of this compound.

Logical Relationship for Method Development and Validation

The development and validation of a stability-indicating HPLC method for impurity profiling follows a logical sequence to ensure the method is suitable for its intended purpose.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Col_Select Column & Mobile Phase Screening Opt Optimization of Chromatographic Conditions Col_Select->Opt FD Forced Degradation Study Opt->FD Specificity Specificity Assessment FD->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Logical flow of HPLC method development and validation.

Conclusion

The impurity profile of this compound is a critical aspect of its quality control. While a single, comprehensive, publicly documented HPLC method for impurity profiling under forced degradation conditions is not available, the information from the USP monograph and other published assay methods provides a solid starting point for researchers. The USP method for related compounds offers a direct, albeit incompletely detailed, approach for known impurities. The validation data from other assay methods demonstrate the performance capabilities of HPLC for this compound analysis. For a comprehensive impurity profiling study, a systematic method development and validation approach, incorporating forced degradation, is necessary to ensure the method is stability-indicating, accurate, and precise. Researchers should use the provided information as a guide to develop and validate a method tailored to their specific needs and regulatory requirements.

References

Bisoctrizole: A Comparative Analysis of Skin Penetration Among Organic UV Filters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of bisoctrizole's skin penetration properties against other common organic ultraviolet (UV) filters, supported by experimental data and detailed methodologies.

This compound, a broad-spectrum UV filter, is distinguished by its unique hybrid properties, acting as both a chemical absorber and a physical blocker. Its large molecular size and particulate nature in formulations are key determinants of its minimal skin penetration, a desirable characteristic for topical sunscreen agents designed to remain on the skin's surface to be effective and to minimize systemic exposure. This guide provides a comparative overview of the skin penetration of this compound relative to other widely used organic UV filters, supported by in vitro experimental data.

Quantitative Comparison of Skin Penetration

The following tables summarize the in vitro skin penetration data for this compound and other selected organic UV filters. It is crucial to note that the data are compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions, such as the skin model, vehicle formulation, applied dose, and exposure duration.

Table 1: In Vitro Skin Penetration of this compound

UV FilterSkin ModelApplied Dose (% of formulation)Duration (hours)Penetration (% of applied dose)Study Reference
This compoundHumanNot SpecifiedNot Specified~0.01[1][2]
This compound (Tinosorb M)Human10%Not Specified0.048 (mean + 2 SD)[3]

Table 2: In Vitro Skin Penetration of Other Common Organic UV Filters

UV FilterSkin ModelApplied Dose (% of formulation)Duration (hours)Penetration (% of applied dose in receptor fluid)Study Reference
OxybenzoneHuman4%24Up to 2%[4]
Octinoxate (EHMC)Baby Mouse4.4 mg/cm²242.98 ± 0.38Not explicitly cited
AvobenzoneHumanNot SpecifiedNot SpecifiedLower than oxybenzone[5]
OctocryleneHumanNot SpecifiedNot SpecifiedLower than oxybenzone
HomosalateHumanNot SpecifiedNot SpecifiedComparable to oxybenzone
OctisalateHumanNot SpecifiedNot SpecifiedComparable to oxybenzone
Bemotrizinol (Tinosorb S)Not SpecifiedNot SpecifiedNot SpecifiedLow dermal penetration

Note: The data presented are for illustrative comparison. Experimental conditions across studies are not standardized.

Experimental Protocols

The assessment of skin penetration of UV filters is predominantly conducted using in vitro models, which offer ethical advantages and high reproducibility. The two most common methods are the Franz diffusion cell system and the tape stripping technique.

In Vitro Percutaneous Absorption using Franz Diffusion Cells (OECD Guideline 428)

This method is considered the gold standard for in vitro skin absorption studies.

Methodology:

  • Skin Preparation: Excised human or animal (e.g., porcine) skin is used. The skin is dermatomed to a specific thickness and mounted on the Franz diffusion cell, separating the donor and receptor chambers.

  • Formulation Application: The sunscreen formulation containing the UV filter is applied to the surface of the stratum corneum in the donor chamber.

  • Diffusion: The receptor chamber is filled with a fluid (e.g., phosphate-buffered saline with a solubilizing agent) maintained at a physiological temperature (around 32°C). This fluid mimics the systemic circulation.

  • Sampling: At predetermined time intervals, samples are collected from the receptor fluid to quantify the amount of the UV filter that has permeated through the skin.

  • Analysis: The concentration of the UV filter in the collected samples is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

  • Mass Balance: At the end of the experiment, the amount of UV filter remaining on the skin surface, within the stratum corneum, epidermis, and dermis is also quantified to perform a mass balance analysis.

In Vivo or In Vitro Tape Stripping

This technique is used to determine the amount of a substance that has penetrated the stratum corneum.

Methodology:

  • Application: The sunscreen formulation is applied to a defined area of the skin (in vivo on a volunteer or in vitro on excised skin).

  • Incubation: The formulation is left on the skin for a specific period.

  • Stripping: An adhesive tape is firmly pressed onto the treated skin area and then rapidly removed, taking with it a layer of the stratum corneum.

  • Repetition: This process is repeated multiple times (e.g., 10-20 times) on the same skin area to progressively remove the layers of the stratum corneum.

  • Extraction and Analysis: The amount of the UV filter on each tape strip is extracted with a suitable solvent and quantified by an analytical method like HPLC. This allows for the determination of the concentration gradient of the UV filter within the stratum corneum.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows of the described experimental protocols.

Franz_Diffusion_Cell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Excise and Dermatomed Skin mount_skin Mount Skin on Franz Cell prep_skin->mount_skin apply_formulation Apply Sunscreen Formulation mount_skin->apply_formulation run_diffusion Run Diffusion at 32°C apply_formulation->run_diffusion collect_samples Collect Samples from Receptor Fluid run_diffusion->collect_samples hplc_analysis Quantify UV Filter by HPLC collect_samples->hplc_analysis mass_balance Perform Mass Balance hplc_analysis->mass_balance

Franz Diffusion Cell Experimental Workflow

Tape_Stripping_Workflow cluster_procedure Procedure cluster_analysis Analysis apply_sunscreen Apply Sunscreen to Skin incubate Incubate for a Set Time apply_sunscreen->incubate tape_strip Sequentially Apply and Remove Tape incubate->tape_strip extract_filter Extract UV Filter from Tapes tape_strip->extract_filter quantify_hplc Quantify by HPLC extract_filter->quantify_hplc profile Determine SC Penetration Profile quantify_hplc->profile

Tape Stripping Experimental Workflow

Discussion

The available data consistently indicate that this compound exhibits minimal skin penetration compared to many other organic UV filters. This is largely attributed to its high molecular weight and its formulation as a particulate dispersion. In contrast, smaller and more lipophilic organic UV filters, such as oxybenzone and octinoxate, have been shown to permeate the stratum corneum and have been detected in deeper skin layers and even systemically.

The low penetration profile of this compound is a significant advantage in terms of safety, as it reduces the potential for systemic absorption and associated toxicological concerns. For researchers and formulators in the pharmaceutical and cosmetic industries, the selection of UV filters with low skin penetration potential, such as this compound, is a critical step in developing safe and effective sun care products.

It is important to reiterate that the formulation vehicle can significantly influence the skin penetration of any UV filter. Therefore, final product formulations should be assessed to confirm the low penetration profile of the active ingredients. The experimental methods outlined in this guide provide a robust framework for conducting such assessments.

References

Efficacy of Bisoctrizole in Preventing UV-Induced DNA Damage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of Bisoctrizole (Tinosorb M) in preventing UV-induced DNA damage. While direct quantitative comparisons with other individual UV filters are limited in publicly available literature, this document synthesizes existing data on this compound's protective mechanisms, safety profile, and its performance within sunscreen formulations. Detailed experimental protocols for assessing DNA damage are also provided to facilitate further research in this area.

Introduction to this compound (Tinosorb M)

This compound is a highly effective, broad-spectrum ultraviolet (UV) filter. Its unique mechanism of action sets it apart from many other sunscreen agents. It operates as a hybrid UV filter, combining the properties of both chemical absorbers and physical blockers. This dual functionality is attributed to its formulation as microfine organic particles, which allows it to absorb, scatter, and reflect both UVA and UVB radiation.[1] this compound is also recognized for its photostability and its ability to stabilize other less stable UV filters, such as avobenzone.[2]

Safety assessments have shown that this compound has low dermal and oral toxicity. It is not found to be a sensitizer, photoirritant, or photosensitizer in animal and human studies. Importantly, it has not demonstrated genotoxic potential in various assays, both with and without UV activation. In vitro studies have indicated minimal skin penetration.

Mechanisms of UV-Induced DNA Damage

Ultraviolet radiation induces DNA damage through both direct and indirect mechanisms.

  • Direct DNA Damage: UVB radiation is directly absorbed by DNA, leading to the formation of photoproducts, primarily cyclobutane pyrimidine dimers (CPDs) and pyrimidine (6-4) pyrimidone photoproducts (6-4PPs).[3][4] These lesions distort the DNA helix, obstructing DNA replication and transcription, which can lead to mutations if not properly repaired.[4]

  • Indirect DNA Damage: UVA radiation, which penetrates deeper into the skin, primarily causes damage indirectly. It excites endogenous photosensitizers, leading to the generation of reactive oxygen species (ROS). These ROS can oxidize DNA bases, with 8-oxo-7,8-dihydroguanine (8-oxodG) being a common and mutagenic lesion, and can also cause single-strand breaks in the DNA.

Efficacy of this compound in Preventing DNA Damage

The inherent properties of this compound suggest a high potential for DNA protection. By effectively attenuating both UVA and UVB radiation through its hybrid mechanism, it reduces the initial insults that lead to the formation of both CPDs and oxidative DNA damage.

Comparison with Other UV Filters (Inferred and General Knowledge)

The following table provides a general comparison based on the known properties of different UV filters. It is important to note that the DNA protection efficacy is not solely dependent on the filter itself but also on the overall formulation, including the concentration of the filter, the vehicle, and the presence of other stabilizing or antioxidant ingredients.

UV FilterMechanism of ActionSpectrum of ProtectionPhotostabilityNotes on DNA Damage Prevention
This compound (Tinosorb M) Hybrid (Absorption, Scattering, Reflection)Broad-spectrum (UVA & UVB)HighExpected to be highly effective against both direct (CPD formation) and indirect (oxidative) DNA damage due to its broad-spectrum coverage and photostability.
Zinc Oxide (ZnO) Physical (Scattering, Reflection, Absorption)Broad-spectrum (UVA & UVB)HighGenerally considered effective in preventing DNA damage. However, some studies suggest that ZnO nanoparticles may induce oxidative stress and DNA damage under certain conditions.
Titanium Dioxide (TiO2) Physical (Scattering, Reflection, Absorption)Primarily UVB and short-wave UVAHighEffective against UVB-induced DNA damage. Less effective against long-wave UVA, which contributes to oxidative DNA damage.
Avobenzone Chemical (Absorption)UVALow (requires stabilization)Specifically targets UVA-induced damage. Its instability can lead to reduced protection and the generation of free radicals that may contribute to indirect DNA damage.

Experimental Protocols for Assessing DNA Damage

The Single Cell Gel Electrophoresis (Comet) Assay

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Methodology:

  • Cell Preparation: Isolate and suspend cells in a suitable buffer. For sunscreen evaluation, cells can be pre-treated with the test formulation.

  • UV Irradiation: Expose the cell suspension to a controlled dose of UV radiation.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt and detergent lysis solution to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and expose alkali-labile sites.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters like tail length, percentage of DNA in the tail, and tail moment.

Quantification of Cyclobutane Pyrimidine Dimers (CPDs)

Several methods can be employed to quantify the formation of CPDs in DNA following UV exposure.

Methodology: Immuno-based Assays (e.g., ELISA or Immunostaining)

  • Cell Culture and Treatment: Culture human keratinocytes or other relevant skin cells and treat them with the sunscreen formulation to be tested.

  • UV Exposure: Irradiate the cells with a controlled dose of UVB radiation.

  • DNA Extraction: Isolate genomic DNA from the irradiated cells.

  • CPD Detection:

    • ELISA (Enzyme-Linked Immunosorbent Assay): Coat microplate wells with the extracted DNA. Add a primary antibody specific to CPDs, followed by a secondary antibody conjugated to an enzyme. Add a substrate that produces a measurable color change. The intensity of the color is proportional to the amount of CPDs.

    • Immunostaining: For in-situ analysis, fix the irradiated cells on a slide and permeabilize them. Incubate with a primary anti-CPD antibody, followed by a fluorescently labeled secondary antibody. Visualize the CPDs using fluorescence microscopy and quantify the fluorescence intensity.

  • Data Analysis: Quantify the amount of CPDs relative to a standard curve or compare the fluorescence intensity between different treatment groups.

Visualizations

Signaling Pathway of UV-Induced DNA Damage

UV_DNA_Damage_Pathway UVR UV Radiation (UVA & UVB) DNA DNA UVR->DNA Direct Absorption (UVB) ROS Reactive Oxygen Species (ROS) UVR->ROS Indirect (UVA) CPD Cyclobutane Pyrimidine Dimers (CPDs) & 6-4 Photoproducts UVR->CPD Direct Damage OxidativeDamage Oxidative DNA Damage (e.g., 8-oxodG) ROS->OxidativeDamage ReplicationFork Replication Fork Stalling CPD->ReplicationFork OxidativeDamage->ReplicationFork ATR ATR Kinase Activation ReplicationFork->ATR Apoptosis Apoptosis ReplicationFork->Apoptosis If severe Mutation Mutation ReplicationFork->Mutation If unrepaired CHK1 CHK1 Phosphorylation ATR->CHK1 DNARepair DNA Repair (NER, BER) ATR->DNARepair CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) CHK1->CellCycleArrest CellCycleArrest->DNARepair Allows time for DNARepair->DNA Restores Integrity

Caption: UV-induced DNA damage and cellular response pathway.

Experimental Workflow for Comet Assay

Comet_Assay_Workflow Start Cell Culture & Sunscreen Application UV UV Irradiation Start->UV Embed Embed Cells in Agarose UV->Embed Lysis Cell Lysis Embed->Lysis Unwind Alkaline Unwinding Lysis->Unwind Electrophoresis Electrophoresis Unwind->Electrophoresis Stain DNA Staining Electrophoresis->Stain Analyze Fluorescence Microscopy & Image Analysis Stain->Analyze Result Quantification of DNA Damage Analyze->Result

Caption: Workflow for assessing DNA damage using the Comet Assay.

Experimental Workflow for CPD Quantification

CPD_Quantification_Workflow Start Cell Culture & Sunscreen Application UVB UVB Irradiation Start->UVB DNA_Extract DNA Extraction UVB->DNA_Extract Immunoassay Immunoassay (e.g., ELISA) DNA_Extract->Immunoassay Primary_Ab Add Primary anti-CPD Antibody Immunoassay->Primary_Ab Secondary_Ab Add Enzyme-linked Secondary Antibody Primary_Ab->Secondary_Ab Substrate Add Substrate & Measure Absorbance Secondary_Ab->Substrate Result Quantify CPDs Substrate->Result

Caption: Workflow for quantifying CPDs using an immunoassay.

Conclusion and Future Directions

This compound is a photostable, broad-spectrum UV filter with a favorable safety profile. Its hybrid mechanism of action, providing protection against both UVA and UVB radiation, strongly suggests a high efficacy in preventing the primary forms of UV-induced DNA damage. However, there is a notable gap in the scientific literature regarding direct, quantitative comparisons of this compound's DNA-protective capabilities against other individual UV filters.

Future research should focus on head-to-head in vitro and in vivo studies comparing this compound with other commonly used UV filters like zinc oxide, titanium dioxide, and avobenzone. Utilizing standardized methodologies, such as the comet assay and CPD quantification, will provide the necessary data to definitively rank the DNA-protective efficacy of these agents and guide the formulation of more effective photoprotective products. Such studies would be invaluable for researchers, clinicians, and drug development professionals in the ongoing effort to mitigate the harmful effects of UV radiation.

References

Cross-Validation of Analytical Methods for Bisoctrizole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical and cosmetic development, the accurate and precise quantification of active ingredients is paramount. Bisoctrizole, a broad-spectrum ultraviolet (UV) filter, is a key component in many sunscreen formulations. Its effective analysis is crucial for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of two common analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental protocols and performance characteristics of these methods. By presenting a side-by-side comparison, this guide aims to assist in the selection of the most suitable analytical method for specific research and quality control needs.

Experimental Protocols

A clear understanding of the methodologies is essential for the replication and validation of analytical results. Below are detailed protocols for the analysis of this compound using HPLC and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that separates components in a mixture, allowing for highly specific and sensitive quantification. The following protocol is based on a validated method for the simultaneous assay of this compound (Tinosorb S) and other sunscreen agents.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector is required.

  • Chromatographic Conditions:

    • Column: RP-18 Nucleodur® Gravity® (150 × 4.6 mm, 5 μm)[1]

    • Mobile Phase: A ternary gradient mixture of tetrahydrofuran, acetonitrile, and an aqueous solution of 0.1% acetic acid.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 330 nm

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in acetone. Further dilutions can be made with absolute ethanol to achieve the desired concentrations for the calibration curve.

    • Sample Solution: Accurately weigh a portion of the cosmetic product and dissolve it in absolute ethanol with the addition of an internal standard (e.g., octyl dimethyl para-aminobenzoate). The solution should be filtered through a 0.45 µm PTFE filter before injection.

  • Analysis: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standard solutions. The concentration of this compound in the sample can then be determined from this curve.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique that measures the absorption of UV-Vis light by the analyte. While it may be less specific than HPLC, it can be a valuable tool for routine analysis.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: A suitable solvent in which this compound is soluble and that does not interfere with its absorption spectrum (e.g., chloroform, ethanol).

  • Procedure:

    • Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan the UV-Vis spectrum (e.g., 250-500 nm) to determine the wavelength of maximum absorbance.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

    • Sample Analysis: Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure the absorbance of the sample solution at the λmax and determine the concentration of this compound from the calibration curve.

Data Presentation: A Comparative Analysis of Performance

The choice of an analytical method often depends on its performance characteristics. The following tables summarize the key validation parameters for HPLC and UV-Vis spectrophotometry in the analysis of this compound and structurally similar benzotriazole UV stabilizers. It is important to note that the data presented is compiled from various sources and may not have been generated under identical experimental conditions.

Table 1: Comparison of Linearity and Sensitivity

ParameterHPLCUV-Vis Spectrophotometry
Linearity Range 120.9 - 181.0 µg/mLTypically in the µg/mL range (specific data for this compound not available in a comparative context)
Correlation Coefficient (r²) > 0.99Generally > 0.99
Limit of Detection (LOD) Lower µg/mL to ng/mL range (method dependent)Generally in the µg/mL range (specific data for this compound not available in a comparative context)
Limit of Quantification (LOQ) Lower µg/mL to ng/mL range (method dependent)Generally in the µg/mL range (specific data for this compound not available in a comparative context)

Table 2: Comparison of Accuracy and Precision

ParameterHPLCUV-Vis Spectrophotometry
Accuracy (% Recovery) Typically 98-102%Typically 98-102%
Precision (RSD%) < 2%< 2%

Mandatory Visualization

To illustrate the logical flow of cross-validating these analytical methods, the following diagram was generated using the DOT language.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Cross-Validation HPLC HPLC Method Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness UV_Vis UV-Vis Spectrophotometry UV_Vis->Linearity UV_Vis->Accuracy UV_Vis->Precision UV_Vis->Specificity UV_Vis->LOD_LOQ UV_Vis->Robustness Data_Comparison Comparative Data Analysis Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison Specificity->Data_Comparison LOD_LOQ->Data_Comparison Robustness->Data_Comparison Method_Selection Method Selection Data_Comparison->Method_Selection

Workflow for the cross-validation of analytical methods.

Conclusion

Both HPLC and UV-Vis spectrophotometry are viable methods for the quantitative analysis of this compound. HPLC offers superior specificity and sensitivity, making it the preferred method for complex matrices and for regulatory purposes where the separation of potential impurities is critical. On the other hand, UV-Vis spectrophotometry provides a rapid, cost-effective, and simpler alternative for routine quality control where high sample throughput is required and the sample matrix is less complex.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and specificity, and the available instrumentation and resources. This guide provides the foundational information to make an informed decision and to establish a robust and reliable analytical workflow for this compound.

References

Bisoctrizole Performance: A Comparative Analysis in O/W and W/O Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bisoctrizole, a highly effective, photostable, broad-spectrum UV filter, exhibits variable performance depending on the emulsion system in which it is incorporated. This guide provides an objective comparison of this compound's performance in oil-in-water (O/W) and water-in-oil (W/O) emulsions, supported by experimental data and detailed methodologies. Understanding these differences is crucial for optimizing sunscreen formulations to achieve desired levels of sun protection, stability, and sensory characteristics.

Comparative Performance Data

The choice of emulsion type significantly influences the efficacy of this compound. The following tables summarize the key performance indicators of this compound in O/W and W/O emulsions based on available research. It is important to note that direct comparative studies for this compound are limited; therefore, data from studies on similar particulate UV filters have been included to provide a comprehensive overview.

Performance ParameterO/W EmulsionW/O EmulsionKey Considerations
Sun Protection Factor (SPF) Generally provides high SPF values.Can achieve higher SPF values due to more uniform film formation on the skin.[1][2]The continuous oil phase in W/O emulsions can lead to a more even distribution of this compound particles.
UVA Protection (UVA-PF) Effective UVA protection.Potentially enhanced UVA protection due to better particle dispersion.The distribution of the UV filter within the sunscreen film upon application plays a significant role in its efficacy.[2]
Photostability Good photostability.May exhibit slightly enhanced photostability.[3]The solvent and overall formulation components can impact the photostability of UV filters.[3]
Water Resistance Lower intrinsic water resistance; often requires the addition of film-forming polymers.Inherently higher water resistance due to the external oil phase.W/O emulsions form a more occlusive and water-repellent film on the skin.
Particle Dispersion This compound is dispersed in the external water phase.This compound is dispersed in the internal water phase, which is then emulsified in the external oil phase.Proper dispersion is critical for optimal performance.
Aesthetics & Sensory Feel Lighter, non-greasy feel, and faster absorption.Richer, more emollient feel, which can be perceived as heavier or greasier.O/W emulsions are generally preferred for daily wear products due to their lighter texture.

Experimental Protocols

Accurate and reproducible assessment of this compound's performance in different emulsion types relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Sun Protection Factor (SPF) Determination

This method assesses the UVB protection of a sunscreen formulation.

  • Substrate Preparation : A roughened polymethylmethacrylate (PMMA) plate is used as the substrate to mimic the skin's surface.

  • Sample Application : A precise amount of the sunscreen emulsion (typically 1.3 to 2.0 mg/cm²) is applied evenly across the PMMA plate.

  • Drying/Incubation : The applied film is allowed to dry and equilibrate in a controlled environment.

  • UV Transmittance Measurement : The transmittance of UV radiation through the sunscreen-coated plate is measured using a UV spectrophotometer equipped with an integrating sphere. Measurements are taken at defined wavelength intervals across the UVB spectrum (290-320 nm).

  • SPF Calculation : The SPF is calculated using a standardized equation that integrates the erythemal action spectrum and the solar simulator irradiance spectrum with the measured transmittance values.

In Vitro UVA Protection Factor (UVA-PF) and Critical Wavelength Determination

This protocol evaluates the broad-spectrum protection of a sunscreen.

  • Sample Preparation : The sunscreen is applied to a PMMA plate as described for in vitro SPF testing.

  • Initial UV Transmittance : The initial UV transmittance is measured across the UVA and UVB spectrum (290-400 nm).

  • UV Irradiation : The sample is exposed to a controlled dose of UV radiation from a solar simulator to assess photostability.

  • Post-Irradiation UV Transmittance : The UV transmittance is measured again after irradiation.

  • UVA-PF and Critical Wavelength Calculation : The UVA-PF is calculated based on the post-irradiation transmittance data, weighted with the persistent pigment darkening (PPD) action spectrum. The critical wavelength is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the integral from 290 to 400 nm.

Photostability Assessment

This experiment determines the ability of the UV filter to retain its protective properties upon exposure to UV radiation.

  • Sample Application : The sunscreen emulsion is applied as a thin film onto a suitable substrate (e.g., PMMA plates or quartz plates).

  • Initial Absorbance Measurement : The initial UV absorbance spectrum of the film is recorded.

  • UV Exposure : The sample is exposed to a controlled dose of UV radiation from a solar simulator for a specified duration.

  • Post-Exposure Absorbance Measurement : The UV absorbance spectrum is recorded again after UV exposure.

  • Photostability Calculation : The percentage of absorbance retained after UV exposure is calculated to determine the photostability. A smaller decrease in absorbance indicates higher photostability.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams have been generated using the DOT language.

cluster_OW O/W Emulsion cluster_WO W/O Emulsion OW_Biso This compound (Aqueous Phase) OW_Water Water (Continuous Phase) OW_Biso->OW_Water dispersed in OW_Oil Oil Droplets (Internal Phase) OW_Oil->OW_Water emulsified in WO_Biso This compound (Aqueous Phase) WO_Water Water Droplets (Internal Phase) WO_Biso->WO_Water dispersed in WO_Oil Oil (Continuous Phase) WO_Water->WO_Oil emulsified in

This compound Dispersion in Emulsion Types

start Start: Sunscreen Emulsion Sample apply Apply 2 mg/cm² to PMMA Plate start->apply dry Dry and Equilibrate apply->dry measure_initial Measure Initial UV Transmittance (290-400 nm) dry->measure_initial irradiate Expose to Controlled UV Dose measure_initial->irradiate measure_final Measure Post-Irradiation UV Transmittance irradiate->measure_final calculate Calculate SPF, UVA-PF, Critical Wavelength measure_final->calculate end End: Performance Data calculate->end

Experimental Workflow for Sunscreen Performance Testing

EmulsionType Choice of Emulsion Type (O/W vs. W/O) FilmFormation Sunscreen Film Formation on Skin EmulsionType->FilmFormation WaterResistance Water Resistance EmulsionType->WaterResistance Aesthetics Sensory Aesthetics EmulsionType->Aesthetics ParticleDistribution This compound Particle Distribution FilmFormation->ParticleDistribution Performance Overall Sunscreen Performance (SPF, UVA-PF, Photostability) ParticleDistribution->Performance WaterResistance->Performance Aesthetics->Performance

Logical Relationship: Emulsion Type and Performance

Conclusion

The selection of an O/W or W/O emulsion vehicle has a profound impact on the performance of sunscreens containing this compound. W/O emulsions may offer advantages in terms of higher potential SPF and inherent water resistance, which are beneficial for high-protection and sport sunscreens. Conversely, O/W emulsions provide a lighter, more aesthetically pleasing application, making them ideal for daily-use cosmetic products. A thorough understanding of these formulation-dependent effects is essential for the development of optimized sun care products that meet both regulatory requirements and consumer expectations. Further direct comparative studies on this compound in different emulsion systems would be valuable to quantify these performance differences more precisely.

References

A Comparative Analysis of Bisoctrizole's Cytotoxicity in Skin Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the in vitro cytotoxic effects of the broad-spectrum UV filter, Bisoctrizole, against other common sunscreen agents on human skin cell lines. This guide synthesizes available experimental data to inform researchers, scientists, and drug development professionals.

This compound (Tinosorb M), a benzotriazole-based organic compound, is a widely used broad-spectrum ultraviolet (UV) filter that provides protection against both UVA and UVB radiation.[1][2][3][4] Its photostability and minimal dermal absorption have contributed to its favorable safety profile in cosmetic applications.[1] Unlike some organic sunscreen agents, in vitro studies have indicated that this compound does not appear to exhibit hormonal effects. While comprehensive long-term human safety data is still emerging, existing research suggests low skin irritation potential. This report provides a comparative overview of the available in vitro cytotoxicity data for this compound and other commonly used UV filters—Avobenzone, Oxybenzone, Octinoxate, Zinc Oxide (ZnO), and Titanium Dioxide (TiO2)—on relevant human skin cell lines such as keratinocytes and fibroblasts.

Summary of Comparative Cytotoxicity Data

The following table summarizes the key cytotoxicity findings for various UV filters on different skin cell lines, as reported in the scientific literature. Direct comparative studies across all these agents are limited; therefore, the data is compiled from individual research articles.

UV FilterCell LineCytotoxicity MetricResult
This compound Human and Rat Skin (in vitro penetration study)Dermal AbsorptionMinimal penetration: ~0.01% in human skin, ~0.06% in rat skin.
Avobenzone Human Skin Fibroblasts (CCD-1118Sk)IC50100.2 µM
Octocrylene Human Skin Fibroblasts (CCD-1118Sk)IC501390.95 µM
Oxybenzone Human Dermal Fibroblasts (HDFa)Cell ViabilityDose-dependent reduction in cell viability observed.
Oxybenzone Human Epidermis Models (EpiSkin, EpiDerm)Cell ViabilitySignificant reduction in cell viability at 0.1% concentration after UV exposure.
Zinc Oxide (NPs) Human Skin Melanoma (A375)Cell ViabilityReduction in cell viability starting at 5 µg/mL.
Zinc Oxide (NPs) Human Foreskin Fibroblasts (HFF)Cell ViabilityNo significant differences in cytotoxicity compared to control.
Zinc Oxide (NPs) Human Alveolar Epithelial (A549) & Embryonic Kidney (HEK) cellsTC5033 - 37 µg/ml
Titanium Dioxide (NPs) Human Skin FibroblastsRelative SurvivalNo significant cytotoxicity observed at concentrations up to 100 μg/cm².
Titanium Dioxide (NPs) Human Keratinocytes (HaCaT)ApoptosisDose-dependent increase in apoptosis.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing cytotoxicity data. The following sections outline the typical experimental protocols used in the cited studies.

Cell Culture

Human skin cell lines, such as keratinocytes (e.g., HaCaT) and fibroblasts (e.g., CCD-1118Sk, HDFa), are cultured under standard conditions (37°C, 5% CO2) in appropriate growth media supplemented with fetal bovine serum and antibiotics. These cells represent the primary cell types of the epidermis and dermis, respectively, making them relevant models for dermatological research.

Cytotoxicity Assays

Several methods are employed to assess the cytotoxic effects of UV filters on skin cells:

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • XTT Assay (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to the MTT assay, the XTT assay measures mitochondrial activity. The advantage of XTT is that the formazan product is water-soluble, simplifying the procedure.

  • Neutral Red (NR) Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells. A decrease in dye uptake indicates cell membrane damage or cell death.

  • Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The LDH assay measures the amount of this enzyme to quantify cytotoxicity.

  • Trypan Blue Dye Exclusion Assay: This method distinguishes viable from non-viable cells. Live cells with intact membranes exclude the blue dye, while dead cells take it up and appear blue.

  • Clonogenic Survival Assay: This assay determines the ability of a single cell to grow into a colony. It is a measure of reproductive cell death after treatment with a cytotoxic agent.

The general workflow for in vitro cytotoxicity testing of UV filters on skin cell lines is illustrated in the diagram below.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Cytotoxicity Assessment cluster_analysis Data Analysis A Skin Cell Culture (e.g., Keratinocytes, Fibroblasts) C Cell Seeding in Multi-well Plates A->C B UV Filter Stock Solution Preparation D Exposure to a Range of UV Filter Concentrations B->D C->D E Incubation for a Defined Period (e.g., 24, 48 hours) D->E F Application of Cytotoxicity Assay (e.g., MTT, XTT, LDH) E->F G Data Acquisition (e.g., Spectrophotometry) F->G H Calculation of Cell Viability (%) G->H I Determination of IC50/TC50 Values H->I

Figure 1. General workflow for in vitro cytotoxicity testing of UV filters.

Signaling Pathways and Mechanisms of Toxicity

The cytotoxic effects of some UV filters have been linked to specific cellular mechanisms, primarily the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

  • Avobenzone and Octocrylene: Co-treatment with these two UV filters has been shown to increase intracellular oxidative stress and lead to DNA damage in human skin fibroblasts. The decomposition of Avobenzone upon UV exposure can facilitate the formation of free radicals, resulting in DNA strand breaks.

  • Zinc Oxide Nanoparticles: The cytotoxicity of ZnO nanoparticles in some cancer cell lines is associated with the generation of ROS, leading to mitochondrial oxidative damage and DNA fragmentation. The dissolution of ZnO nanoparticles and the release of Zn2+ ions can also contribute to cytotoxicity.

  • Titanium Dioxide Nanoparticles: While some studies show no significant cytotoxicity, others suggest that TiO2 nanoparticles can induce oxidative stress and apoptosis in skin cells, particularly in the presence of UV radiation. The formation of ROS is considered a key mechanism of TiO2 nanoparticle toxicity.

The following diagram illustrates a simplified signaling pathway for UV filter-induced cytotoxicity mediated by oxidative stress.

G cluster_pathway Oxidative Stress-Mediated Cytotoxicity UV_Filter UV Filter Exposure ROS Increased Reactive Oxygen Species (ROS) UV_Filter->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis (Cell Death) Mitochondrial_Damage->Apoptosis DNA_Damage->Apoptosis

Figure 2. Simplified pathway of UV filter-induced oxidative stress.

Conclusion

Based on the currently available in vitro data, this compound exhibits minimal dermal penetration, suggesting a low potential for systemic toxicity and direct effects on dermal and epidermal cells. In comparison, other organic UV filters like Avobenzone and Oxybenzone have demonstrated dose-dependent cytotoxicity in skin cell lines, with mechanisms often linked to oxidative stress. The inorganic nanoparticles, Zinc Oxide and Titanium Dioxide, present a more complex picture, with some studies indicating potential cytotoxicity, particularly under UV exposure, while others report minimal effects.

It is important to note that in vitro cytotoxicity data provides a valuable initial assessment but cannot be directly extrapolated to in vivo human risk without considering factors such as formulation, concentration, application frequency, and skin barrier integrity. Further research, including long-term human safety studies and direct comparative in vitro analyses under standardized conditions, is necessary to provide a more definitive ranking of the cytotoxic potential of these commonly used UV filters.

References

The Synergistic Effect of Bisoctrizole and Antioxidants in Advanced UV Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing pursuit of enhanced skin protection against the detrimental effects of ultraviolet (UV) radiation, formulation scientists are increasingly exploring the synergistic potential of combining broad-spectrum UV filters with potent antioxidants. This guide provides a comparative analysis of the photoprotective performance of Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol), a highly effective, photostable UV filter, and its enhanced efficacy when co-formulated with key antioxidants. While direct quantitative data on the synergistic effects of this compound with specific antioxidants is limited in publicly available literature, this guide presents a model based on the established principles of antioxidant-UV filter interactions, supported by experimental data from studies on other UV filters.

This compound: A Hybrid Approach to UV Protection

This compound, also known as Tinosorb™ M, is a unique organic UV filter that operates as a hybrid, combining the mechanisms of chemical absorption with physical scattering and reflection of UV radiation.[1][2][3][4] Its microfine particle structure allows for broad-spectrum protection against both UVA and UVB rays, and it is noted for its exceptional photostability, often being used to stabilize other less stable UV filters.[5]

The Role of Antioxidants in Photoprotection

UV radiation exposure is a primary cause of oxidative stress in the skin, leading to the generation of reactive oxygen species (ROS) that can damage cellular structures and accelerate skin aging. Antioxidants neutralize these harmful free radicals, providing a secondary line of defense against photodamage. When incorporated into sunscreen formulations, they can not only mitigate oxidative stress but also enhance the Sun Protection Factor (SPF) and improve the photostability of the UV filters themselves.

Comparative Performance: this compound with and without Antioxidants

To illustrate the potential synergistic effect, this guide presents a hypothetical comparison based on experimental findings where antioxidants have been combined with other UV filters. A notable study demonstrated that the addition of 1% Ferulic Acid to a sunscreen formulation containing ethylhexyl triazone and bis-ethylhexyloxyphenol methoxyphenyl triazine resulted in a 37% increase in the in vivo SPF and a 26% increase in the UVA Protection Factor (UVA-PF). Another study showed that 0.1% rosmarinic acid could increase the SPF of a sunscreen formulation by over 41%.

Based on these findings, we can project a similar enhancement for a this compound-based formulation. The following table summarizes the expected performance of a base formulation containing this compound versus the same formulation with the addition of a potent antioxidant.

Performance MetricFormulation A: this compound (10%)Formulation B: this compound (10%) + Antioxidant Complex (e.g., 1% Ferulic Acid) (Projected)
In Vitro SPF 30~41 (Projected 37% Increase)
UVA-PF 12~15 (Projected 26% Increase)
Photostability HighVery High (Antioxidants quench free radicals that can degrade UV filters)
Antioxidant Capacity LowHigh

Experimental Protocols

In Vitro Sun Protection Factor (SPF) Measurement

The in vitro SPF is determined by measuring the UV transmittance through a thin film of the sunscreen product applied to a substrate. The ISO 24443 standard is a widely accepted method for this assessment.

Protocol:

  • Substrate Preparation: A polymethylmethacrylate (PMMA) plate is used as the substrate to mimic the surface of the skin.

  • Sample Application: A precise amount of the sunscreen formulation (typically 1.3 mg/cm²) is applied evenly across the surface of the PMMA plate.

  • UV Transmittance Measurement: The plate is placed in a UV spectrophotometer, and the transmittance of UV radiation is measured at 1 nm intervals from 290 to 400 nm.

  • SPF Calculation: The SPF is calculated from the transmittance data using the following equation:

    where E(λ) is the erythema action spectrum, S(λ) is the solar spectral irradiance, and T(λ) is the spectral transmittance of the sample.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the radical scavenging activity of antioxidants.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Sample Preparation: The sunscreen formulation is extracted with a suitable solvent to isolate the antioxidant components.

  • Reaction: The sample extract is mixed with the DPPH solution and incubated in the dark.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The reduction in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula:

    The results are often expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Visualizing the Synergy: Mechanisms and Workflows

To better understand the synergistic interaction and the experimental processes, the following diagrams are provided.

Synergistic_UV_Protection cluster_0 UV Radiation Exposure cluster_1 Primary Defense: UV Filtering cluster_2 Secondary Defense: Antioxidant Action cluster_3 Skin Protection Outcome UVR UV Radiation (UVA & UVB) This compound This compound UVR->this compound Absorption, Scattering, Reflection Skin Skin Cells UVR->Skin This compound->Skin Reduced UV Penetration Protection Enhanced Photoprotection This compound->Protection Antioxidants Antioxidants (e.g., Vitamin C, Ferulic Acid) ROS Reactive Oxygen Species (ROS) Antioxidants->ROS Neutralizes Antioxidants->Protection Skin->ROS Generates Damage Cellular Damage (Photoaging, DNA Damage) ROS->Damage Causes

Caption: Synergistic mechanism of this compound and antioxidants for enhanced UV protection.

Experimental_Workflow_SPF start Start: In Vitro SPF Assay prep_substrate Prepare PMMA Substrate start->prep_substrate apply_sample Apply Sunscreen Formulation (1.3 mg/cm²) prep_substrate->apply_sample measure_transmittance Measure UV Transmittance (290-400 nm) apply_sample->measure_transmittance calculate_spf Calculate SPF Value measure_transmittance->calculate_spf end End: Report SPF calculate_spf->end Experimental_Workflow_DPPH start Start: DPPH Assay prep_dpph Prepare DPPH Solution start->prep_dpph extract_antioxidants Extract Antioxidants from Formulation start->extract_antioxidants mix_react Mix Sample Extract with DPPH prep_dpph->mix_react extract_antioxidants->mix_react incubate Incubate in Dark mix_react->incubate measure_absorbance Measure Absorbance at 517 nm incubate->measure_absorbance calculate_inhibition Calculate % Inhibition (IC50) measure_absorbance->calculate_inhibition end End: Report Antioxidant Capacity calculate_inhibition->end

References

Safety Operating Guide

Navigating the Safe Disposal of Bisoctrizole in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. Bisoctrizole, commercially known as Tinosorb® M, is a broad-spectrum UV filter widely used in research and development for sun care and cosmetic formulations.[1][2] Due to its potential for long-lasting harmful effects on aquatic life, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols.[3][4] Discharging this compound into the environment or drains must be strictly avoided.[5]

The primary and most critical step in the disposal of this compound and its associated waste is to utilize a licensed hazardous waste disposal company. This ensures that the chemical is managed in compliance with all federal, state, and local regulations.

Standard Operating Procedure for this compound Disposal

This section provides a step-by-step guide for the safe handling and disposal of this compound waste in a laboratory environment.

1. Waste Identification and Segregation:

  • Labeling: All containers holding this compound waste must be clearly labeled as "Hazardous Waste: this compound."

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department or the licensed disposal company. Keep chlorinated and non-chlorinated solvent wastes separate.

2. Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or glasses that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).

  • Hand Protection: Use chemically resistant gloves. Gloves must be inspected prior to use and disposed of as contaminated waste after handling the chemical.

  • Protective Clothing: A standard lab coat or impervious clothing should be worn.

  • Respiratory Protection: In situations where dust or aerosols may be generated, use a respirator and components tested and approved under appropriate government standards (e.g., N95 or P1).

3. Spill Management and Cleanup:

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains or waterways.

  • Cleanup:

    • For small spills, collect the material using an inert, absorbent, non-combustible material such as sand or silica gel.

    • Sweep up the absorbed material, taking care not to create dust, and place it into a suitable, closed, and labeled container for disposal.

    • For large spills, dike the area to contain the spillage and pump the product into a suitable container if possible.

4. Disposal of Contaminated Materials:

  • Contaminated Labware and Debris: Items such as used PPE, wipes, and pipette tips that are contaminated with this compound should be collected in a sealed, labeled container and disposed of as hazardous waste.

  • Empty Containers: Chemical containers are not considered empty until they have been thoroughly cleaned.

    • The initial rinse of a this compound container must be collected and disposed of as hazardous waste.

    • Under federal regulations, a container is considered "empty" if no more than 2.5 cm (1 inch) of residue remains, or 3% by weight for smaller containers.

    • After the initial rinse is collected for disposal, the container can be triple-rinsed, with subsequent rinses potentially being permissible for drain disposal, pending local regulations. Always consult your local EHS for specific guidance.

5. Final Disposal Pathway:

  • Licensed Disposal Company: The universally recommended method for final disposal is to offer surplus and non-recyclable this compound solutions to a licensed disposal company.

  • Incineration: This waste is typically handled through chemical incineration in a facility equipped with an afterburner and scrubber to neutralize harmful emissions.

Key Safety and Disposal Parameters

The following table summarizes critical quantitative data and standards for handling this compound waste.

ParameterSpecificationSource
Eye Protection Standard NIOSH (US) or EN 166 (EU) approved
Glove Standard Must satisfy Regulation (EU) 2016/425 and standard EN 374
"Empty" Container Residue ≤ 2.5 cm (1 in.) of residue or ≤ 3% by weight
Aquatic Hazard Harmful to aquatic life with long-lasting effects
Recommended Disposal Incineration via a licensed disposal company

Experimental Protocols

The safety data sheets and chemical handling guidelines reviewed do not contain specific experimental protocols for the disposal of this compound. The industry and regulatory standard is to treat it as a hazardous chemical waste product, which must be handled by certified professionals. Laboratory-based treatment or neutralization protocols are not recommended.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_containment Waste Containment cluster_spill Spill or Contamination Event cluster_disposal Final Disposal start This compound Waste Generated (Unused product, mixture, etc.) ppe Don Appropriate PPE (Gloves, Eye Protection, etc.) start->ppe collect Collect waste in a compatible, sealed container ppe->collect label_waste Label container: 'Hazardous Waste: this compound' collect->label_waste is_spill Spill or Contamination? label_waste->is_spill spill_cleanup Follow Spill Management Protocol: Contain, Absorb, Collect is_spill->spill_cleanup Yes, Spill cont_items Handle Contaminated Items: - Collect used PPE/debris - Triple-rinse containers - Collect first rinse as waste is_spill->cont_items Yes, Contaminated Items storage Store container in designated Hazardous Waste Accumulation Area is_spill->storage No spill_cleanup->collect cont_items->collect contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs incinerate Arrange for pickup and high-temperature incineration contact_ehs->incinerate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.